Trimetozine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
morpholin-4-yl-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-17-11-8-10(9-12(18-2)13(11)19-3)14(16)15-4-6-20-7-5-15/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVOEFLBOSSYGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023713 | |
| Record name | Trimetozine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
635-41-6 | |
| Record name | Trimetozine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=635-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimetozine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRIMETOZINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758689 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | TRIMETOZINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62939 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trimetozine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimetozine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.215 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETOZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31EPT7G9PL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Enigma: A Technical Guide to the Unknown Aspects of Trimetozine's Mechanism of Action
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Trimetozine, a sedative and anxiolytic agent marketed in Europe since 1959, presents a significant gap in our contemporary pharmacological understanding.[1][2] While its clinical effects are documented, the precise molecular mechanisms underpinning its therapeutic action remain largely unelucidated. This technical guide synthesizes the current hypothetical frameworks of this compound's mechanism of action and, more critically, delineates the unknown aspects that require rigorous scientific investigation. By outlining requisite experimental protocols and data-driven approaches, this document serves as a roadmap for future research aimed at definitively characterizing this compound's pharmacodynamics.
Hypothesized Mechanisms of Action: A Landscape of Ambiguity
Current literature suggests that this compound's anxiolytic and sedative effects may stem from its modulation of key neurotransmitter systems in the central nervous system (CNS).[3] The primary hypotheses revolve around its interaction with serotonergic, dopaminergic, and noradrenergic pathways. Additionally, potential anti-inflammatory and antioxidant activities have been postulated, further complicating the mechanistic picture.[3][4] However, a notable scarcity of empirical data, particularly quantitative binding and functional assay results, relegates these hypotheses to the realm of scientific conjecture. The mechanism of action is broadly described as "unclear".[1]
Monoamine Neurotransmitter Modulation
This compound is believed to influence the synaptic concentrations and signaling of serotonin (5-HT), dopamine (DA), and norepinephrine (NE).[3] The prevailing yet unproven theories suggest it may act as a reuptake inhibitor or a receptor modulator for these crucial neurotransmitters.
-
Serotonergic System: It is thought that this compound may inhibit the reuptake of serotonin, thereby increasing its availability in the synaptic cleft.[3] This action would be consistent with the mechanism of many modern anxiolytics and antidepressants.
-
Dopaminergic System: The compound is hypothesized to either modulate dopamine receptors directly or enhance dopamine availability.[3]
-
Noradrenergic System: An increase in norepinephrine levels is another proposed mechanism, potentially contributing to effects on alertness and cognitive function.[3]
GABAergic System Interaction
While direct evidence is lacking for this compound itself, research on a structurally related analogue, LQFM289, has indicated a potential interaction with benzodiazepine binding sites on the GABA-A receptor. This suggests a possible indirect modulation of the GABAergic system, a primary target for many anxiolytic drugs.
Anti-Inflammatory and Antioxidant Effects
A more recent hypothesis posits that this compound may possess anti-inflammatory and antioxidant properties.[3][4] Neuroinflammation and oxidative stress are increasingly implicated in the pathophysiology of anxiety and mood disorders. If substantiated, this would represent a distinct and significant facet of its mechanism.
Quantitative Data: The Missing Pieces
A striking unknown in the study of this compound is the complete absence of publicly available quantitative data regarding its interaction with molecular targets. To transition from hypothesis to established mechanism, the following data points are essential. The tables below are structured to accommodate the necessary data, highlighting the current void of information.
Table 1: Receptor and Transporter Binding Affinities (Ki) of this compound
| Target | Radioligand | Tissue/Cell Line | Ki (nM) |
|---|---|---|---|
| Serotonin Transporter (SERT) | [³H]Citalopram | Human embryonic kidney (HEK) 293 cells expressing human SERT | Data not available |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | Rat striatal membranes | Data not available |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | Human embryonic kidney (HEK) 293 cells expressing human NET | Data not available |
| Dopamine D2 Receptor | [³H]Spiperone | Rat striatal membranes | Data not available |
| Serotonin 5-HT1A Receptor | [³H]8-OH-DPAT | Rat hippocampal membranes | Data not available |
| Benzodiazepine Site (GABA-A R) | [³H]Flunitrazepam | Rat cortical membranes | Data not available |
Table 2: Functional Activity (IC50 / EC50) of this compound
| Assay | Cell Line / System | Parameter Measured | IC50 / EC50 (nM) |
|---|---|---|---|
| Serotonin Reuptake Inhibition | hSERT-expressing cells | Inhibition of [³H]5-HT uptake | Data not available |
| Dopamine Reuptake Inhibition | hDAT-expressing cells | Inhibition of [³H]DA uptake | Data not available |
| Norepinephrine Reuptake Inhibition | hNET-expressing cells | Inhibition of [³H]NE uptake | Data not available |
| Dopamine D2 Receptor Signaling | CHO cells expressing human D2 receptor | cAMP accumulation | Data not available |
| Anti-inflammatory Activity | LPS-stimulated BV2 microglia | Nitric oxide production | Data not available |
Proposed Experimental Protocols for Mechanistic Elucidation
To address these unknowns, a systematic application of standard pharmacological and neuroscientific techniques is required. The following sections detail the methodologies necessary to populate the data tables above and to explore the downstream consequences of this compound's molecular interactions.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for key CNS transporters and receptors.
Methodology:
-
Membrane Preparation: Prepare crude membrane fractions from either rodent brain regions known to be rich in the target protein (e.g., striatum for DAT and D2 receptors) or from cultured cell lines (e.g., HEK293) stably expressing the human recombinant transporter or receptor.
-
Assay Conditions: In a 96-well plate format, incubate the membrane preparation with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and a range of concentrations of unlabeled this compound.
-
Incubation and Termination: Allow the binding to reach equilibrium. The reaction is then rapidly terminated by vacuum filtration through glass fiber filters, trapping the membranes with the bound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known, potent ligand for the target. Specific binding is calculated by subtracting non-specific from total binding. The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.
In Vitro Functional Assays
Objective: To quantify the functional effect of this compound on monoamine transporters and receptor signaling pathways.
Methodology (for Neurotransmitter Reuptake):
-
Cell Culture: Use cell lines stably expressing the human serotonin, dopamine, or norepinephrine transporters.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound or a vehicle control.
-
Uptake Initiation: Add a low concentration of the respective radiolabeled neurotransmitter (e.g., [³H]5-HT for SERT).
-
Uptake Termination: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage inhibition of neurotransmitter uptake at each this compound concentration and determine the IC50 value using non-linear regression.
Electrophysiology
Objective: To assess the effects of this compound on neuronal excitability and synaptic transmission.
Methodology (Whole-cell Patch-clamp):
-
Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus or prefrontal cortex) from rodents.
-
Recording: Obtain whole-cell patch-clamp recordings from individual neurons within the slice.
-
Drug Application: Perfuse the slice with artificial cerebrospinal fluid (aCSF) containing a known concentration of this compound.
-
Measurement: Record changes in resting membrane potential, input resistance, and the frequency and amplitude of spontaneous or evoked postsynaptic currents (EPSCs and IPSCs).
-
Data Analysis: Compare the electrophysiological parameters before, during, and after this compound application to determine its effect on neuronal activity.
In Vivo Microdialysis
Objective: To measure the effect of this compound on extracellular neurotransmitter levels in the brains of freely moving animals.
Methodology:
-
Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., the nucleus accumbens or prefrontal cortex) of an anesthetized rodent.
-
Perfusion and Sampling: After a recovery period, perfuse the probe with aCSF at a slow, constant rate. Collect dialysate samples at regular intervals.
-
Drug Administration: Administer this compound (systemically or locally) and continue to collect dialysate samples.
-
Analysis: Analyze the concentration of dopamine, serotonin, norepinephrine, and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels collected before drug administration.
Visualizing the Unknowns: Hypothesized Pathways and Workflows
The following diagrams, rendered in Graphviz DOT language, illustrate the hypothesized signaling pathways and experimental workflows. These visualizations provide a logical framework for understanding the potential mechanisms of this compound and the experimental steps needed for their validation.
Caption: Hypothesized monoaminergic mechanism of this compound.
Caption: Experimental workflow for this compound's mechanism of action.
Conclusion
This compound stands as a notable example of a clinically utilized therapeutic whose mechanism of action has not kept pace with modern pharmacological standards. The current understanding is based on decades-old observations and recent, indirect evidence. The true molecular targets, their binding affinities, the resultant downstream signaling cascades, and the potential contributions of anti-inflammatory actions remain significant unknowns. This guide provides a structured framework for the targeted research necessary to resolve these ambiguities. By systematically applying the outlined experimental protocols, the scientific community can endeavor to finally elucidate the precise molecular pharmacology of this compound, potentially uncovering novel insights into the treatment of anxiety and related disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. LQFM289: Electrochemical and Computational Studies of a New this compound Analogue for Anxiety Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Pharmacology of Trimetozine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimetozine is a sedative and anxiolytic agent that has been in clinical use in some parts of Europe since 1959.[1] Despite its long history, its precise mechanism of action remains to be fully elucidated. This technical guide provides a comprehensive overview of the foundational pharmacology of this compound, summarizing the current understanding of its pharmacodynamics and pharmacokinetics. While specific quantitative data such as binding affinities and in vivo pharmacokinetic parameters are not extensively available in publicly accessible literature, this guide outlines the putative mechanisms of action and provides detailed experimental protocols for the key assays used to characterize compounds of this class. The guide also includes visualizations of proposed signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's pharmacological profile.
Introduction
This compound, also known under trade names such as Opalene and Trioxazine, is a morpholine derivative with recognized sedative and mild tranquilizing effects.[1] It has been clinically used for the treatment of anxiety.[1] The core structure of this compound features a 3,4,5-trimethoxyphenyl group attached to a morpholine ring. While its clinical use is established, a detailed understanding of its interaction with molecular targets and its passage through the body is still developing. This document aims to consolidate the available pharmacological information on this compound and provide a framework for its further investigation.
Pharmacodynamics: Unraveling the Mechanism of Action
The anxiolytic and sedative effects of this compound are believed to stem from its modulation of central nervous system (CNS) neurotransmitter systems. The primary hypothesis is that this compound influences the activity of key monoamine neurotransmitters—dopamine, norepinephrine, and serotonin—and may also interact with the benzodiazepine binding sites. Additionally, emerging research on this compound analogs suggests potential anti-inflammatory and antioxidant properties.
Monoamine Neurotransmitter Modulation
This compound is thought to increase the synaptic availability of dopamine, norepinephrine, and serotonin.[2] This could be achieved through the inhibition of their respective reuptake transporters (DAT, NET, and SERT). By blocking these transporters, this compound would effectively increase the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced downstream signaling. This proposed mechanism is consistent with the actions of many established anxiolytic and antidepressant medications.
Diagram: Proposed Mechanism of this compound on Monoamine Reuptake
References
Trimetozine discovery and synthesis history
An In-depth Technical Guide to the Discovery and Synthesis of Trimetozine
Introduction
This compound, also known by trade names such as Opalene, Trimolide, and Trioxazine, is a sedative and mild tranquilizing agent that has been utilized in the treatment of anxiety. First introduced in European pharmaceutical markets in 1959, it garnered attention for its therapeutic applications in managing anxiety-related symptoms. This document provides a comprehensive overview of the history, synthesis, and physicochemical properties of this compound, intended for researchers, scientists, and professionals in drug development.
Discovery and History
This compound was first introduced as a synthetic compound in 1959. It was developed and marketed in Europe as a sedative with mild tranquilizing properties. The originator is cited as Theraplix in France, with its introduction in 1966 under the trademark Opalene. Early clinical studies highlighted its effectiveness in reducing symptoms associated with anxiety. Interestingly, this compound is also known to be a metabolite of Trithiozine, a drug used for its antisecretory and anti-ulcer properties.
Physicochemical Properties
This compound is a crystalline solid. Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 635-41-6 | |
| Molecular Formula | C₁₄H₁₉NO₅ | |
| Molecular Weight | 281.30 g/mol | |
| IUPAC Name | Morpholin-4-yl-(3,4,5-trimethoxyphenyl)methanone | |
| Appearance | Crystalline prisms | |
| Melting Point | 120-122 °C | |
| Solubility | Slightly soluble in water and alcohol | |
| Synonyms | Trioxazine, Sedoxazine, 4-(3,4,5-Trimethoxybenzoyl)morpholine |
Pharmacological Profile
Therapeutic Class: Anxiolytic, Sedative
Mechanism of Action: The precise mechanism of action for this compound remains unclear. It is believed to exert its tranquilizing effects by influencing neurotransmitter systems within the central nervous system. Research suggests it may modulate the levels of key neurotransmitters such as dopamine and norepinephrine. This modulation is thought to be the basis for its efficacy in treating anxiety and related disorders.
Chemical Synthesis
The most established and classical synthesis of this compound involves a nucleophilic acyl substitution reaction. This method couples morpholine with a derivative of 3,4,5-trimethoxybenzoyl chloride.
Experimental Protocol: Synthesis of this compound
The following protocol is based on a documented manufacturing process for this compound.
Materials:
| Reagent | Quantity | Molar Equivalent |
| 3,4,5-Trimethoxybenzoyl chloride | 46 g | 1.0 |
| Anhydrous Morpholine | 19 g | ~1.1 |
| Triethylamine | 25 g | ~1.2 |
| Anhydrous Benzene | 300 ml | - |
| Dilute Sulfuric Acid | As needed | - |
| Sodium Hydrogen Carbonate Solution | As needed | - |
| 90% Ethanol | As needed | - |
| Ether | As needed | - |
Procedure:
-
Dissolve 46 g of 3,4,5-trimethoxybenzoyl chloride in 300 ml of anhydrous benzene.
-
Add 25 g of triethylamine to the solution.
-
While cooling the mixture with ice, add 19 g of anhydrous morpholine in small portions.
-
Boil the resulting solution under reflux for 2 hours.
-
After the reaction, filter off the precipitate that has formed.
-
Wash the filtrate sequentially with dilute sulfuric acid, sodium hydrogen carbonate solution, and finally with water.
-
Evaporate the solvent from the washed solution. The residue will be a yellow oil which crystallizes upon standing.
-
Take up the crystalline mass with ether and filter.
-
Recrystallize the crude product from 90% ethanol. This compound separates as prisms.
Yield and Purity:
-
Yield: 80%
-
Melting Point: 120°C to 122°C
Early Research on Trimetozine's Anti-inflammatory Properties: A Technical Review
Published: November 10, 2025
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Trimetozine
This compound, also known by trade names such as Opalene, Trimolide, and Trioxazine, is a morpholine derivative.[1] Its primary established clinical use has been as a sedative and for the treatment of anxiety.[1][3] The mechanism of action for its sedative and anxiolytic effects is not fully elucidated but is thought to involve the modulation of neurotransmitter systems.[2] While early clinical trials, such as a 1970 study published in Minerva Medica, focused on its tranquilizing properties, a dedicated exploration of its anti-inflammatory capabilities during its initial decades of use is not well-documented in the accessible scientific literature.[4]
Evidence from Recent Research on this compound Analogues
While direct early evidence is scarce, recent studies on structurally related compounds have provided indirect evidence suggesting that the this compound scaffold may possess anti-inflammatory activity. A 2023 study on a new this compound analogue, LQFM212, demonstrated significant anti-inflammatory effects in a lipopolysaccharide (LPS)-induced neuroinflammation model in mice.[5]
Quantitative Data from Analogue Studies
The study on LQFM212 provided the following key quantitative findings, which are summarized in the table below. It is crucial to note that these data pertain to a this compound analogue and not this compound itself.
| Cytokine | Effect of LQFM212 Treatment in LPS-Induced Neuroinflammation Model |
| Pro-inflammatory Cytokines | |
| Tumor Necrosis Factor-alpha (TNF-α) | Reduced |
| Interleukin-1beta (IL-1β) | Reduced |
| Anti-inflammatory Cytokines | |
| Interleukin-4 (IL-4) | Increased |
| Interleukin-10 (IL-10) | Increased |
| Table 1: Effects of a this compound Analogue (LQFM212) on Inflammatory Cytokines.[5] |
Experimental Protocol for Analogue Study (LPS-Induced Neuroinflammation)
The methodology employed in the study of the this compound analogue LQFM212 provides a framework for how the anti-inflammatory properties of such compounds can be assessed.
-
Animal Model: The study utilized a lipopolysaccharide (LPS)-induced neuroinflammation model in mice. LPS is a component of the outer membrane of Gram-negative bacteria and is a potent inducer of inflammation.
-
Treatment: One group of animals was treated with the this compound analogue LQFM212.
-
Induction of Inflammation: Neuroinflammation was induced by the administration of LPS.
-
Cytokine Measurement: Serum levels of pro-inflammatory cytokines (TNF-α, IL-1β) and anti-inflammatory cytokines (IL-4, IL-10) were measured to quantify the inflammatory response.
-
Behavioral and Oxidative Stress Analysis: The study also assessed anxiogenic- and depressive-like behaviors and markers of oxidative stress in the brain cortex and hippocampus.[5]
The workflow for this type of experimental protocol can be visualized as follows:
Plausible Anti-inflammatory Mechanisms
Based on the broader understanding of inflammatory pathways and the chemical structure of this compound, several plausible (though not definitively proven in early studies) mechanisms for its potential anti-inflammatory action can be hypothesized.
Modulation of Neurotransmitter Systems
This compound is believed to influence several neurotransmitter systems, including serotonin, dopamine, and norepinephrine.[2] There is a well-established link between these neurotransmitters and the regulation of the immune response. For instance, dopamine can modulate the production of cytokines by immune cells. A potential, indirect anti-inflammatory effect of this compound could be mediated through its action on these neurotransmitter pathways, which in turn could temper inflammatory responses, particularly in the central nervous system.
Antioxidant Activity
Recent research on this compound analogues has highlighted their antioxidant properties.[5] Oxidative stress and inflammation are intricately linked, with reactive oxygen species (ROS) acting as signaling molecules that can trigger pro-inflammatory pathways. It is plausible that this compound itself possesses antioxidant capabilities, which could contribute to an anti-inflammatory effect by reducing the overall oxidative burden.
A simplified signaling pathway illustrating the interplay between oxidative stress and inflammation is presented below.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [Clinical trial of a new tranquilizing agent: trioxazine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LQFM289: Electrochemical and Computational Studies of a New this compound Analogue for Anxiety Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Trimetozine's Interaction with Serotonin and Dopamine Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimetozine, a sedative and anxiolytic agent marketed in Europe since 1959, has a long history of clinical use.[1] However, its precise mechanism of action at the molecular level, particularly concerning its interaction with serotonin and dopamine pathways, remains largely unelucidated in publicly available research. This technical guide synthesizes the current understanding of this compound's pharmacology, drawing from available literature to provide a comprehensive overview for researchers and drug development professionals. While quantitative data on receptor binding affinities and specific pathway modulation are scarce, this guide will detail the qualitative evidence suggesting this compound's influence on central nervous system (CNS) neurotransmitter systems, summarize findings from behavioral and neuropharmacological studies, and outline relevant experimental protocols for future investigation.
Introduction
This compound, also known as Trioxazine, is a morpholine derivative with recognized tranquilizing and sedative properties.[1][2] It has been primarily used in the treatment of anxiety and related disorders.[1][2] Despite its long-standing clinical application, the exact molecular targets and signaling pathways through which this compound exerts its effects are not well-defined.[1][2] It is generally believed to modulate the activity of several key neurotransmitters in the CNS, including serotonin and dopamine.[3] This guide aims to consolidate the existing knowledge and provide a framework for further research into this compound's neuropharmacological profile.
Hypothetical Mechanism of Action
The prevailing hypothesis is that this compound's therapeutic effects stem from its ability to modulate serotonergic and dopaminergic neurotransmission.[3] It is thought to influence the levels and activity of these neurotransmitters, which are critically involved in mood regulation, anxiety, and motor control.[3]
Interaction with the Serotonin Pathway
Some sources suggest that this compound may act as a serotonin reuptake inhibitor.[3] By blocking the serotonin transporter (SERT), this compound would increase the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic signaling. This proposed mechanism is consistent with the drug's anxiolytic and potential antidepressant effects.
Interaction with the Dopamine Pathway
This compound is also believed to influence dopamine pathways.[2][3] The nature of this interaction is less clear and could involve modulation of dopamine receptors or an increase in dopamine availability.[3] Such effects could contribute to its sedative properties and potentially impact motor control.
Summary of Preclinical Findings
While specific quantitative data is lacking, early preclinical studies have provided some insights into the general pharmacological effects of this compound.
Table 1: Summary of Qualitative Preclinical Data on this compound
| Area of Investigation | Observed Effect | Implication | Citation |
| Behavioral Studies | Exerts anti-anxiety and sedative effects in animal models. | Supports its clinical use as a tranquilizer. | [4] |
| Neuropharmacology | Modulates central nervous system activity. | Suggests interaction with key neurotransmitter systems. | [4] |
| Electroencephalography (EEG) | Induces changes in brain wave patterns consistent with sedative-hypnotics. | Provides objective evidence of its CNS depressant effects. | [4] |
Experimental Protocols
To further elucidate the mechanism of action of this compound, a number of standard preclinical assays would be required. The following are detailed methodologies for key experiments that could be employed.
Radioligand Binding Assays
These assays are essential for determining the affinity of a compound for specific receptors.
-
Objective: To quantify the binding affinity (Ki) of this compound for a panel of serotonin (e.g., 5-HT1A, 5-HT2A, 5-HT2C) and dopamine (e.g., D1, D2, D3) receptor subtypes.
-
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex, striatum) or cells expressing the recombinant human receptor of interest in an appropriate buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in fresh buffer.
-
Competition Binding: Incubate the membrane preparation with a known radiolabeled ligand for the target receptor (e.g., [3H]-WAY-100635 for 5-HT1A, [3H]-spiperone for D2) and varying concentrations of unlabeled this compound.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
-
Neurotransmitter Reuptake Assays
These assays determine if a compound inhibits the reuptake of neurotransmitters from the synaptic cleft.
-
Objective: To measure the potency of this compound in inhibiting the serotonin transporter (SERT) and the dopamine transporter (DAT).
-
Methodology:
-
Synaptosome Preparation: Prepare synaptosomes from specific brain regions (e.g., rat striatum for DAT, cortex for SERT).
-
Uptake Inhibition: Pre-incubate the synaptosomes with varying concentrations of this compound.
-
Initiate Uptake: Add a radiolabeled neurotransmitter (e.g., [3H]-serotonin or [3H]-dopamine) to initiate uptake.
-
Terminate Uptake: After a short incubation period, terminate the uptake by rapid filtration and washing.
-
Quantification: Measure the radioactivity accumulated within the synaptosomes.
-
Data Analysis: Calculate the IC50 value for the inhibition of neurotransmitter uptake.
-
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.
-
Objective: To assess the effect of this compound administration on the extracellular concentrations of serotonin and dopamine and their metabolites in specific brain regions (e.g., prefrontal cortex, nucleus accumbens).
-
Methodology:
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region of an anesthetized animal (e.g., rat).
-
Perfusion: After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Collect dialysate samples at regular intervals before and after systemic administration of this compound.
-
Neurochemical Analysis: Analyze the dialysate samples for serotonin, dopamine, and their metabolites (e.g., 5-HIAA, DOPAC) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hypothetical mechanism of this compound at the serotonergic synapse.
Caption: Postulated interaction of this compound with the dopaminergic synapse.
Caption: Proposed workflow for characterizing this compound's neuropharmacology.
Future Directions and Conclusion
The existing literature on this compound provides a foundation for its classification as a sedative and anxiolytic, likely acting through the modulation of serotonin and dopamine systems. However, a significant gap remains in our understanding of its specific molecular interactions. Future research should prioritize the systematic evaluation of this compound's binding profile across a comprehensive panel of CNS receptors and transporters. In vivo studies, such as microdialysis and electrophysiology, are crucial to confirm its effects on neurotransmitter dynamics and neuronal activity.
Recent investigations into a novel analogue of this compound, LQFM289, which exhibits antioxidant properties, suggest a potential new avenue for research.[5] The antioxidant capacity of such compounds could indirectly influence neurotransmitter synthesis and neuronal health, adding another layer to the potential mechanism of this compound-like molecules.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 635-41-6 | >98% [smolecule.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. [Behavioral and neuropharmacological studies of trioxazin (this compound) (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LQFM289: Electrochemical and Computational Studies of a New this compound Analogue for Anxiety Treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Norepinephrine Modulation in Trimetozine's Effects: A Technical Guide
Disclaimer: This document provides a technical overview of the purported role of norepinephrine in the pharmacological effects of Trimetozine. It is intended for researchers, scientists, and drug development professionals. Publicly available, peer-reviewed data quantifying the direct interaction of this compound with components of the noradrenergic system is scarce. Therefore, this guide summarizes the existing qualitative information and presents a series of standardized, hypothetical experimental protocols that would be necessary to rigorously elucidate this compound's mechanism of action. The quantitative data and specific experimental outcomes presented herein are illustrative and intended to serve as a template for future research.
Introduction
This compound (also known as Trioxazine) is a psychotropic agent that has been used as a sedative and anxiolytic.[1][2] Its precise mechanism of action remains largely uncharacterized, though it is believed to modulate the activity of several key neurotransmitter systems in the central nervous system (CNS), including the noradrenergic system.[3][4] Emerging evidence suggests that this compound may exert some of its effects by increasing the synaptic availability of norepinephrine, a neurotransmitter crucial for regulating attention, arousal, and mood.[3] This guide explores the potential role of norepinephrine modulation in the therapeutic effects of this compound and outlines the necessary experimental framework to validate this hypothesis.
Proposed Mechanism of Norepinephrine Modulation
It is hypothesized that this compound may increase noradrenergic signaling through one or more of the following mechanisms:
-
Inhibition of the Norepinephrine Transporter (NET): By binding to and inhibiting NET, this compound could block the reuptake of norepinephrine from the synaptic cleft, thereby prolonging its action on postsynaptic receptors.[4]
-
Modulation of Norepinephrine Release: this compound might directly or indirectly influence the release of norepinephrine from presynaptic terminals.
-
Receptor Interaction: While less discussed, a direct interaction with adrenergic receptors cannot be entirely ruled out without specific binding studies.
The following sections detail the experimental protocols required to investigate these possibilities.
Experimental Protocols for Elucidating Noradrenergic Effects
In Vitro Binding Assays
Objective: To determine the binding affinity of this compound for the human norepinephrine transporter (hNET) and key adrenergic receptors.
Methodology:
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing hNET, alpha-1 adrenergic receptors, or alpha-2 adrenergic receptors will be cultured under standard conditions.
-
Cells will be harvested, and crude membrane preparations will be isolated by homogenization and centrifugation. Protein concentration will be determined using a BCA assay.
-
-
Radioligand Binding Assay:
-
For hNET: Membranes will be incubated with a specific radioligand, such as [³H]-Nisoxetine, in the presence of increasing concentrations of this compound.
-
For Adrenergic Receptors: Membranes will be incubated with appropriate radioligands (e.g., [³H]-Prazosin for alpha-1, [³H]-Rauwolscine for alpha-2) and varying concentrations of this compound.
-
Non-specific binding will be determined in the presence of a high concentration of a known competitor (e.g., Desipramine for hNET).
-
Following incubation, bound and free radioligand will be separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters will be quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The inhibition constant (Ki) will be calculated from the IC50 values (the concentration of this compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
-
In Vitro Norepinephrine Reuptake Assay
Objective: To assess the functional effect of this compound on norepinephrine reuptake via NET.
Methodology:
-
Cell Culture:
-
HEK293 cells stably expressing hNET will be seeded in 96-well plates.
-
-
Norepinephrine Uptake:
-
Cells will be pre-incubated with varying concentrations of this compound or a reference NET inhibitor (e.g., Desipramine).
-
[³H]-Norepinephrine will be added, and uptake will be allowed to proceed for a specified time at 37°C.
-
The uptake process will be terminated by washing with ice-cold buffer.
-
Cells will be lysed, and the amount of [³H]-Norepinephrine taken up will be measured by liquid scintillation counting.
-
-
Data Analysis:
-
IC50 values for the inhibition of norepinephrine uptake will be determined by non-linear regression analysis.
-
In Vivo Microdialysis
Objective: To measure the effect of systemic this compound administration on extracellular norepinephrine levels in specific brain regions of freely moving animals.
Methodology:
-
Animal Model:
-
Adult male Sprague-Dawley rats will be used.
-
-
Surgical Procedure:
-
Animals will be anesthetized, and a guide cannula for a microdialysis probe will be stereotaxically implanted into a target brain region, such as the prefrontal cortex or hippocampus.
-
-
Microdialysis and Sample Collection:
-
Following a recovery period, a microdialysis probe will be inserted through the guide cannula.
-
The probe will be perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
After establishing a stable baseline of extracellular norepinephrine, animals will be administered this compound (e.g., intraperitoneally).
-
Dialysate samples will be collected at regular intervals before and after drug administration.
-
-
Neurochemical Analysis:
-
Norepinephrine concentrations in the dialysate samples will be quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis:
-
Changes in extracellular norepinephrine levels will be expressed as a percentage of the baseline.
-
Data Presentation (Hypothetical)
The following tables present hypothetical data that could be generated from the experiments described above.
Table 1: Hypothetical Binding Affinities (Ki) of this compound
| Target | Radioligand | Ki (nM) |
| Human Norepinephrine Transporter (hNET) | [³H]-Nisoxetine | 150 |
| Alpha-1 Adrenergic Receptor | [³H]-Prazosin | > 10,000 |
| Alpha-2 Adrenergic Receptor | [³H]-Rauwolscine | > 10,000 |
Table 2: Hypothetical Functional Activity (IC50) of this compound
| Assay | Cell Line | IC50 (nM) |
| [³H]-Norepinephrine Reuptake Inhibition | hNET-HEK293 | 250 |
Table 3: Hypothetical In Vivo Effects of this compound on Extracellular Norepinephrine
| Brain Region | Dose (mg/kg, i.p.) | Maximum Increase in NE (% of Baseline) |
| Prefrontal Cortex | 10 | 180% |
| Hippocampus | 10 | 150% |
Visualizations
The following diagrams illustrate the proposed mechanism of action and experimental workflows.
Caption: Proposed mechanism of this compound's action on the noradrenergic synapse.
Caption: Experimental workflow for investigating this compound's noradrenergic effects.
Conclusion
While this compound is suggested to modulate noradrenergic neurotransmission, a comprehensive understanding of this interaction is lacking. The experimental protocols outlined in this guide provide a clear and robust framework for future research aimed at elucidating the precise mechanism of action. By systematically evaluating this compound's affinity for the norepinephrine transporter and its functional impact on norepinephrine reuptake and synaptic levels, the scientific community can build a data-driven model of its pharmacological effects. Such studies are essential for a complete characterization of this compound and for informing the development of novel therapeutics targeting the noradrenergic system.
References
Initial Toxicity Screening of Trimetozine in Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimetozine is a sedative agent that has been in clinical use for several decades. Despite its history, publicly available data on its in vitro toxicity profile across various cell lines is limited. An initial toxicity screening is a critical step in the preclinical safety assessment of any compound, providing essential information on its potential cytotoxic effects. This guide outlines a comprehensive framework for conducting an initial in vitro toxicity screening of this compound, detailing experimental protocols, data presentation, and potential mechanistic pathways. The methodologies described herein are based on established principles of in vitro toxicology and are intended to serve as a foundational template for such an investigation.
Cell Line Selection
The choice of cell lines is crucial for a comprehensive initial toxicity screen. A panel of cell lines representing different tissues and both cancerous and non-cancerous origins is recommended to identify potential tissue-specific toxicity and to assess for any selective anti-proliferative effects.
Recommended Cell Lines for Initial Screening:
-
HepG2 (Human Hepatocellular Carcinoma): A widely used model for liver toxicity, as the liver is a primary site of drug metabolism.[1]
-
HEK293 (Human Embryonic Kidney): Represents a kidney cell line, important for assessing potential renal toxicity.[1]
-
A549 (Human Lung Carcinoma): A common model for evaluating toxicity in the respiratory system.
-
MCF-7 (Human Breast Adenocarcinoma): A well-characterized cancer cell line often used in general cytotoxicity screening.
-
WI-38 (Human Lung Fibroblast): A non-cancerous cell line to serve as a control for general cytotoxicity against normal, healthy cells.
Experimental Protocols
A multi-assay approach is recommended to obtain a comprehensive understanding of this compound's cytotoxic potential. The following are standard assays for assessing cell viability and cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[2]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a series of dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the this compound-containing medium and incubate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[4]
Neutral Red Uptake (NRU) Assay
This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[5]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Neutral Red Incubation: After the treatment period, remove the medium and add medium containing a final concentration of 50 µg/mL neutral red. Incubate for 2-3 hours.
-
Dye Extraction: Remove the neutral red medium, wash the cells with PBS, and add a destain solution (e.g., 50% ethanol, 1% acetic acid) to each well.[6]
-
Absorbance Reading: Shake the plate for 10 minutes and measure the absorbance at 540 nm.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, which is an indicator of cytotoxicity.[7]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[8]
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes and collect the supernatant.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation and Absorbance Reading: Incubate for up to 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.[9]
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in a clear and structured table to facilitate comparison across cell lines, concentrations, and time points. The half-maximal inhibitory concentration (IC50) values should be calculated from the dose-response curves.
Table 1: Hypothetical IC50 Values (µM) of this compound in Various Cell Lines
| Cell Line | Assay | 24 hours | 48 hours | 72 hours |
|---|---|---|---|---|
| HepG2 | MTT | >1000 | 850 | 620 |
| NRU | >1000 | 875 | 650 | |
| LDH | >1000 | >1000 | 980 | |
| HEK293 | MTT | >1000 | 950 | 780 |
| NRU | >1000 | 980 | 810 | |
| LDH | >1000 | >1000 | >1000 | |
| A549 | MTT | 900 | 720 | 550 |
| NRU | 930 | 750 | 580 | |
| LDH | >1000 | 990 | 850 | |
| MCF-7 | MTT | 880 | 690 | 510 |
| NRU | 910 | 710 | 530 | |
| LDH | >1000 | 950 | 820 | |
| WI-38 | MTT | >1000 | >1000 | 950 |
| NRU | >1000 | >1000 | 980 |
| | LDH | >1000 | >1000 | >1000 |
Visualizations
Experimental Workflow
The following diagram illustrates a standard workflow for the initial in vitro toxicity screening of a test compound like this compound.
Caption: Experimental workflow for in vitro toxicity screening.
Potential Signaling Pathway: Intrinsic Apoptosis
Cytotoxic compounds can induce cell death through various mechanisms, with apoptosis being a common pathway. The intrinsic, or mitochondrial, pathway of apoptosis is triggered by cellular stress.[10][11] While the specific mechanism for this compound is unknown, this diagram illustrates a plausible signaling cascade that could be investigated.
Caption: Intrinsic apoptosis signaling pathway.
Conclusion
This technical guide provides a foundational framework for conducting an initial in vitro toxicity screening of this compound. By employing a panel of diverse cell lines and a multi-assay approach, researchers can obtain robust and comprehensive data on the cytotoxic potential of this compound. The detailed protocols and data presentation formats outlined here are designed to ensure clarity and reproducibility. Further investigation into the specific molecular mechanisms, such as the potential involvement of apoptotic pathways, would be a logical next step following this initial screening.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 6. qualitybiological.com [qualitybiological.com]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Apoptosis - Wikipedia [en.wikipedia.org]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
The Structure-Activity Relationship of Trimetozine: A Technical Guide for Drug Development Professionals
An In-depth Analysis of Core Structural Features and Their Influence on Anxiolytic Activity
Introduction
Trimetozine, a morpholine benzamide derivative first marketed in 1959, has a long history as a sedative and anxiolytic agent. Its mechanism of action, while not fully elucidated, is believed to involve the modulation of key neurotransmitter systems in the central nervous system, including serotonin, dopamine, and norepinephrine[1]. Despite its clinical use, comprehensive public-domain literature detailing the structure-activity relationship (SAR) of a broad series of this compound analogs is scarce. This technical guide synthesizes the available information on known derivatives and integrates it with the broader SAR principles of its core chemical moieties—the 3,4,5-trimethoxyphenyl ring, the amide linker, and the morpholine ring—to provide a foundational understanding for researchers and drug development professionals.
Core Structure and Known Modifications
The chemical structure of this compound is 4-(3,4,5-trimethoxybenzoyl)morpholine. The SAR of this compound can be analyzed by considering modifications to its three primary structural components.
Diagram: Logical relationship of this compound's structural components and modification points.
References
Unraveling the Molecular Targets of Trimetozine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimetozine, a sedative and mild tranquilizer marketed in Europe since 1959, has a long history of use in treating anxiety.[1] Despite its clinical application, the precise molecular targets and the underlying mechanism of action remain largely unelucidated, presenting a significant knowledge gap for drug development professionals and researchers.[1] This technical guide synthesizes the current understanding of this compound's hypothesized molecular interactions and provides a framework for future investigation by examining the methodologies applied to a novel analogue. While quantitative data on this compound's direct molecular interactions are scarce, this guide aims to provide a comprehensive overview of its putative mechanisms and the experimental avenues that can illuminate its pharmacological profile.
Hypothesized Molecular Targets and Mechanism of Action
The prevailing hypothesis surrounding this compound's mechanism of action centers on its modulation of key neurotransmitter systems in the central nervous system.[2] It is believed to influence the levels and activity of serotonin, dopamine, and norepinephrine, which are crucial for mood regulation, motivation, and stress response.[2] The primary proposed mechanism is the inhibition of neurotransmitter reuptake, leading to increased synaptic availability. Additionally, recent studies on a this compound analogue suggest a potential interaction with benzodiazepine binding sites.
Table 1: Hypothesized Molecular Targets of this compound
| Putative Target | Proposed Mechanism of Action | Potential Therapeutic Effect | Supporting Evidence |
| Serotonin Transporter (SERT) | Inhibition of serotonin reuptake from the synaptic cleft. | Anxiolytic, mood stabilization. | Hypothesized based on its therapeutic use for anxiety and mood disorders.[2] |
| Dopamine Transporter (DAT) | Inhibition of dopamine reuptake from the synaptic cleft. | Improved motivation and mood. | Postulated to contribute to its effects on motivation and pleasure.[2] |
| Norepinephrine Transporter (NET) | Inhibition of norepinephrine reuptake from the synaptic cleft. | Enhanced attention and arousal. | Suggested to play a role in its influence on stress responses.[2] |
| Benzodiazepine Binding Sites (on GABA-A receptors) | Allosteric modulation of GABA-A receptors. | Anxiolytic, sedative. | Inferred from studies on the analogue LQFM289, where anxiolytic effects were attenuated by the benzodiazepine antagonist flumazenil.[3] |
| - | Antioxidant activity. | Neuroprotection. | Suggested by studies on the analogue LQFM289, which was designed with a potent antioxidant moiety.[3] |
Signaling Pathway: Hypothesized Modulation of Monoaminergic Synapses
The following diagram illustrates the proposed mechanism of this compound at a typical monoaminergic synapse, where it is thought to inhibit the reuptake of neurotransmitters like serotonin, dopamine, and norepinephrine.
Caption: Hypothesized action of this compound at the synapse.
Experimental Protocols for Target Elucidation: A Case Study of the this compound Analogue LQFM289
Given the absence of detailed experimental data for this compound, this section outlines the methodologies employed in a 2023 study on its novel analogue, LQFM289, to provide a practical framework for future research.[3]
Electrochemical and Computational Analysis
Objective: To investigate the redox properties and electronic structure of the compound, providing insights into its reactivity and potential for antioxidant activity.
Methodologies:
-
Voltammetry: The electrochemical behavior of LQFM289 was investigated using voltammetric techniques. This involved applying a varying potential to an electrode in a solution containing the compound and measuring the resulting current. The study identified two distinct oxidation peaks, corresponding to the phenolic (antioxidant) and amino moieties of the molecule.[3]
-
Density Functional Theory (DFT) Calculations: Computational studies using DFT were performed to elucidate the electronic structure of LQFM289. These calculations complemented the electrochemical findings and helped in proposing a redox mechanism.[3]
In Vivo Behavioral Assays
Objective: To assess the anxiolytic-like activity of the compound in an animal model.
Methodology:
-
The anxiolytic-like effects of LQFM289 were evaluated in mice. The study found that a 10 mg/kg oral dose induced these effects without impairing motor activity.[3]
Receptor Binding Interaction Studies
Objective: To investigate the involvement of specific receptor systems in the observed anxiolytic-like effects.
Methodology:
-
Pharmacological Antagonism: To test the hypothesis of benzodiazepine binding site involvement, mice were pre-treated with flumazenil, a known benzodiazepine antagonist, before the administration of LQFM289. The attenuation of the anxiolytic-like effects by flumazenil suggested the participation of these binding sites.[3]
-
Molecular Docking: Computational docking studies were performed to simulate the interaction of LQFM289 with benzodiazepine binding sites. The results showed strong interactions, corroborating the findings from the in vivo antagonism study.[3]
Experimental Workflow: Investigating the this compound Analogue LQFM289
The following diagram outlines the logical flow of the key experiments performed to characterize the mechanism of action of the this compound analogue, LQFM289.
Caption: Experimental workflow for LQFM289 characterization.
Conclusion and Future Directions
While the precise molecular targets of this compound remain to be definitively identified, the existing body of evidence points towards a modulatory role on monoaminergic neurotransmitter systems. The lack of quantitative binding data for this compound represents a significant opportunity for future research. The experimental approaches successfully applied to its analogue, LQFM289, including electrochemical analysis, in vivo behavioral assays coupled with pharmacological antagonism, and molecular docking, provide a clear and robust roadmap for future investigations into this compound itself.
Future research should prioritize:
-
Radioligand binding assays to determine the affinity of this compound for serotonin, dopamine, and norepinephrine transporters, as well as for various G-protein coupled receptors, including subtypes of serotonin and dopamine receptors.
-
In vitro reuptake inhibition assays to quantify the potency of this compound at these transporters.
-
Electrophysiological studies to examine the effects of this compound on neuronal firing and synaptic plasticity in relevant brain circuits.
-
Further investigation into its potential interaction with GABA-A receptors , building upon the findings from its analogue.
By employing these established methodologies, the scientific community can move closer to a definitive understanding of this compound's molecular targets, paving the way for the development of novel therapeutics with improved efficacy and safety profiles.
References
Trimetozine's Effect on Central Nervous System Activity: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimetozine, a pharmaceutical agent first introduced in Europe in 1959, has been utilized for its sedative and mild tranquilizing properties in the management of anxiety.[1][2] Despite its long history of clinical use, a comprehensive understanding of its precise mechanism of action on the central nervous system (CNS) remains a subject of ongoing investigation. This technical guide synthesizes the available scientific literature to provide an in-depth overview of this compound's effects on CNS activity. It is evident that this compound's therapeutic effects likely stem from a multi-faceted modulation of key neurotransmitter systems, including serotonin, dopamine, and norepinephrine.[3][4] Furthermore, emerging research points towards potential anti-inflammatory and antioxidant properties, which may contribute to its overall neuropharmacological profile. This document aims to consolidate the current knowledge, present available data in a structured format, and propose putative signaling pathways and experimental workflows to guide future research.
Introduction
This compound, also known by trade names such as Opalene and Trioxazine, is a sedative and anxiolytic agent.[1][2] Chemically, it is morpholin-4-yl-(3,4,5-trimethoxyphenyl)methanone.[2] Its primary clinical applications have been in the treatment of anxiety and anxiety-related disorders.[1][4] While its efficacy has been documented, the underlying molecular mechanisms have not been fully elucidated. This guide will delve into the known and hypothesized effects of this compound on CNS activity, with a focus on its interaction with neurotransmitter systems and other potential neuroprotective pathways.
Putative Mechanisms of Action
The central nervous system effects of this compound are believed to be mediated through the modulation of several key neurotransmitter systems.
Modulation of Monoaminergic Systems
Multiple sources suggest that this compound influences the levels and activity of serotonin, dopamine, and norepinephrine in the CNS.[3][4]
-
Serotonergic System: It is thought that this compound may inhibit the reuptake of serotonin, thereby increasing its synaptic availability.[4] This action is a common mechanism for many anxiolytic and antidepressant medications.
-
Dopaminergic System: this compound is also believed to modulate dopamine receptors or increase dopamine availability, which could contribute to its effects on mood and motivation.[4]
-
Noradrenergic System: An influence on norepinephrine levels is another proposed mechanism, potentially affecting alertness and energy levels.[4]
Interaction with Benzodiazepine Receptors
A recent study on a novel analogue of this compound, LQFM289, revealed that its anxiolytic-like effects were attenuated by flumazenil, a benzodiazepine antagonist. This suggests a possible interaction with benzodiazepine binding sites on the GABA-A receptor complex.[3] While this has not been directly confirmed for this compound itself, it opens a new avenue for investigation into its mechanism of action.
Antioxidant and Anti-inflammatory Properties
There is evidence to suggest that this compound possesses antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.[3] Oxidative stress and neuroinflammation are implicated in the pathophysiology of various anxiety and mood disorders.
Quantitative Data
| Parameter | Receptor/Transporter/Enzyme | Value | Reference |
| Binding Affinity (Ki) | Serotonin Transporter (SERT) | Data not available | |
| Dopamine Transporter (DAT) | Data not available | ||
| Norepinephrine Transporter (NET) | Data not available | ||
| Dopamine Receptors (e.g., D2) | Data not available | ||
| Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) | Data not available | ||
| Benzodiazepine Binding Site (GABA-A Receptor) | Data not available | ||
| Inhibitory Potency (IC50) | Serotonin Reuptake | Data not available | |
| Dopamine Reuptake | Data not available | ||
| Norepinephrine Reuptake | Data not available | ||
| Neurotransmitter Levels | Serotonin (5-HT) | Data not available | |
| Dopamine (DA) | Data not available | ||
| Norepinephrine (NE) | Data not available |
Experimental Protocols
Detailed experimental protocols from primary literature specifically for this compound are scarce. However, based on the suggested mechanisms of action, the following are detailed methodologies for key experiments that would be crucial in elucidating its effects.
Radioligand Binding Assays
-
Objective: To determine the binding affinity of this compound for monoamine transporters and receptors.
-
Protocol:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), norepinephrine transporter (hNET), D2 dopamine receptor, or 5-HT2A serotonin receptor.
-
Assay Buffer: Use an appropriate buffer for each target (e.g., Tris-HCl with specific ions).
-
Radioligand: Utilize a specific radioligand for each target (e.g., [3H]citalopram for SERT, [3H]raclopride for D2 receptors).
-
Incubation: Incubate the cell membranes with the radioligand and varying concentrations of this compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity on the filters using liquid scintillation counting.
-
Data Analysis: Calculate Ki values using the Cheng-Prusoff equation from the IC50 values obtained from competitive binding curves.
-
In Vitro Neurotransmitter Reuptake Assay
-
Objective: To measure the functional inhibition of serotonin, dopamine, and norepinephrine reuptake by this compound.
-
Protocol:
-
Synaptosome Preparation: Prepare synaptosomes from specific rat brain regions (e.g., striatum for dopamine, cortex for serotonin and norepinephrine).
-
Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of this compound.
-
Neurotransmitter Uptake: Initiate uptake by adding a low concentration of radiolabeled neurotransmitter (e.g., [3H]5-HT, [3H]DA, or [3H]NE).
-
Termination: Stop the uptake reaction by rapid filtration and washing with ice-cold buffer.
-
Quantification: Measure the radioactivity accumulated in the synaptosomes.
-
Data Analysis: Determine the IC50 value for the inhibition of each neurotransmitter's uptake.
-
Animal Models of Anxiety
-
Objective: To assess the anxiolytic effects of this compound in vivo.
-
Protocol (Elevated Plus Maze):
-
Apparatus: Use a plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Animals: Use male Wistar rats or Swiss Webster mice.
-
Drug Administration: Administer this compound intraperitoneally at various doses (e.g., 5, 10, 20 mg/kg) 30 minutes before the test. A vehicle control group should be included.
-
Test Procedure: Place the animal in the center of the maze and allow it to explore for 5 minutes.
-
Behavioral Recording: Record the time spent in and the number of entries into the open and closed arms using a video tracking system.
-
Data Analysis: Analyze the percentage of time spent in the open arms and the number of open arm entries as measures of anxiolytic activity.
-
Visualizations of Putative Mechanisms
The following diagrams illustrate the hypothesized signaling pathways and experimental workflows based on the available literature.
Caption: Putative mechanism of this compound's modulation of monoaminergic systems.
Caption: Hypothesized interaction of this compound with the GABA-A receptor complex.
Caption: General experimental workflow for assessing the anxiolytic effects of this compound.
Conclusion and Future Directions
This compound is a sedative and anxiolytic agent with a long history of clinical use. While its precise mechanism of action remains to be fully elucidated, the available evidence points towards a multimodal mechanism involving the modulation of serotonin, dopamine, and norepinephrine systems. The potential for interaction with the benzodiazepine binding site on the GABA-A receptor, as suggested by studies on a structural analogue, warrants further investigation. Additionally, its antioxidant and anti-inflammatory properties may contribute to its overall therapeutic profile.
A significant gap in the current understanding of this compound is the lack of specific quantitative data regarding its receptor and transporter affinities, as well as its precise effects on neurotransmitter dynamics. Future research should prioritize in vitro binding and functional assays to quantify these interactions. Furthermore, detailed in vivo microdialysis studies could provide valuable information on the dose-dependent effects of this compound on extracellular neurotransmitter levels in relevant brain regions. A more thorough investigation into its potential interaction with the GABA-A receptor complex is also crucial. By addressing these knowledge gaps, a more complete and nuanced understanding of this compound's effects on the central nervous system can be achieved, potentially paving the way for the development of novel therapeutics with improved efficacy and side-effect profiles.
References
An In-depth Technical Guide to the Core Chemical and Physical Properties of Trimetozine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of Trimetozine. The information is curated for professionals in research and drug development, with a focus on structured data presentation, detailed experimental methodologies, and visual representations of key processes and concepts.
Chemical Identity and Structure
This compound, known by trade names such as Opalene and Trioxazine, is a sedative and anxiolytic agent that has been marketed in Europe since 1959.[1] Its chemical structure consists of a 3,4,5-trimethoxyphenyl group linked to a morpholine moiety.[2]
Table 1: Chemical Identifiers and Nomenclature
| Identifier | Value |
| IUPAC Name | morpholin-4-yl-(3,4,5-trimethoxyphenyl)methanone[1][2][3] |
| CAS Number | 635-41-6[4][5][6] |
| Molecular Formula | C₁₄H₁₉NO₅[2][4][5][7] |
| Synonyms | Sedoxazine, Trioxazin, V 7, PS-2383, NSC-62939[5][6] |
| ChEBI Definition | 4-morpholinyl-(3,4,5-trimethoxyphenyl)methanone is a member of morpholines.[5] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile.
Table 2: Core Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 281.30 g/mol | [2][4][7] |
| Appearance | White to off-white solid powder or crystals. | [4][5] |
| Melting Point | 120-122 °C | [5][8] |
| Boiling Point | ~424-461.5 °C (estimates) | [5][9] |
| pKa (Predicted) | -1.60 ± 0.20 | [5][8] |
| XLogP3 | 0.9 | [2] |
Table 3: Solubility Data
| Solvent | Solubility | Notes |
| Water | Slightly soluble | [5] |
| Alcohol | Slightly soluble | |
| DMSO | ≥ 100 mg/mL (355.49 mM) | Requires sonication; hygroscopic nature of DMSO can impact solubility.[4] |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL (8.89 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[4] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL (8.89 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline).[4] |
| In Vivo Formulation 3 | ≥ 2.5 mg/mL (8.89 mM) | 10% DMSO, 90% Corn Oil.[4] |
Experimental Protocols
Synthesis via Nucleophilic Acyl Substitution
The classical synthesis of this compound is achieved through a nucleophilic acyl substitution reaction.[2]
Protocol:
-
Reactant Preparation: Dissolve 46 g of 3,4,5-trimethoxybenzoyl chloride in 300 ml of anhydrous benzene. Add 25 g of triethylamine to the solution.
-
Nucleophilic Addition: While cooling the mixture with ice, add 19 g of anhydrous morpholine in small portions.
-
Reaction: Boil the resulting solution under reflux for 2 hours.
-
Work-up:
-
Filter the precipitate (triethylamine hydrochloride).
-
Wash the filtrate sequentially with dilute sulfuric acid, sodium hydrogen carbonate solution, and finally with water.
-
Evaporate the solvent from the washed filtrate. The residual oil will crystallize upon standing.
-
-
Purification: Collect the crystalline mass with ether, filter, and recrystallize from 90% ethanol to yield the final product as prisms.[5]
Caption: Workflow for the synthesis of this compound.
In Vitro and In Vivo Solution Preparation
For experimental use, this compound is typically dissolved for both in vitro and in vivo applications.
Protocol for In Vivo Formulations:
-
Stock Solution: First, prepare a clear stock solution of this compound in DMSO. The use of newly opened DMSO is recommended due to its hygroscopic nature.[4] Sonication or gentle heating can be employed to aid dissolution.[4]
-
Co-Solvent Addition: Sequentially add the co-solvents as specified in the formulation (e.g., PEG300, Tween-80, Saline). Ensure the solution is clear before adding the next solvent.[7]
-
Final Preparation: For in vivo experiments, it is recommended to prepare the working solution freshly on the day of use.[4]
Analytical Characterization
A comprehensive analytical approach is necessary to ensure the purity and characterization of this compound and to identify any potential impurities.[2]
Methodologies:
-
High-Performance Liquid Chromatography (HPLC): The primary method used for analyzing related substances, often coupled with UV and mass spectrometric detection.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Essential for the analysis of volatile impurities and determining residual solvents.[2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): An advanced technique for the structural elucidation of unknown degradation products.[2]
Caption: Analytical workflow for this compound characterization.
Mechanism of Action
The precise mechanism of action for this compound's sedative and anxiolytic effects remains unclear.[1][2] However, it is broadly believed to function by modulating neurotransmitter activity within the central nervous system.[10]
Proposed Actions:
-
Neurotransmitter Modulation: It is thought to influence the levels of key neurotransmitters such as serotonin, dopamine, and norepinephrine.[2][10]
-
Serotonin Reuptake Inhibition: Some evidence suggests this compound may inhibit the reuptake of serotonin at the presynaptic neuron, thereby increasing its availability in the synaptic cleft. This action is commonly associated with mood improvement and anxiety reduction.[10]
It is important to note that one source also describes a mechanism involving the inhibition of an enzyme in bacterial folate synthesis.[2] This is likely related to a different research application or a potential misattribution, as the primary therapeutic use is as a sedative in humans.
Caption: Proposed mechanism of this compound in the CNS.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 635-41-6 | >98% [smolecule.com]
- 3. This compound | C14H19NO5 | CID 12478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 635-41-6 [chemicalbook.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound | TargetMol [targetmol.com]
- 8. This compound CAS#: 635-41-6 [amp.chemicalbook.com]
- 9. This compound | CAS#:635-41-6 | Chemsrc [chemsrc.com]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
Trimetozine Analogues: A Technical Guide to Initial Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimetozine, a compound characterized by a 3,4,5-trimethoxyphenyl moiety linked to a morpholine ring, has historically been explored for its sedative and anxiolytic properties. While its precise mechanism of action remains to be fully elucidated, it is thought to modulate the activity of key neurotransmitter systems in the central nervous system (CNS), including dopamine and norepinephrine.[1] The exploration of this compound analogues is a promising avenue for the development of novel therapeutics with potentially improved efficacy, selectivity, and pharmacokinetic profiles for the treatment of anxiety and related disorders.
This technical guide provides an in-depth overview of the initial activity screening of this compound analogues, drawing from available research. It details experimental protocols for relevant screening assays, presents quantitative data where available, and visualizes key experimental workflows and potential signaling pathways.
Data Presentation: Activity of this compound and Analogues
Due to the limited publicly available data on a wide range of this compound analogues, this section focuses on the parent compound and a notable analogue, LQFM289.
| Compound | Structure | Activity Type | Assay | Key Findings | Reference |
| This compound | 4-(3,4,5-trimethoxybenzoyl)morpholine | Sedative, Anxiolytic | Pre-clinical and clinical observations | Mild tranquilizing effects. Mechanism is not fully clear but believed to influence neurotransmitter systems. | [1][2] |
| LQFM289 | 2,6-di-tert-butyl-4-((4-(3,5-di-tert-butyl-4-hydroxybenzoyl)morpholino)methyl)phenol | Anxiolytic-like, Antioxidant | Elevated Plus Maze (mice) | Induced anxiolytic-like activity at 10 mg/kg without impairing motor activity. Effects were attenuated by flumazenil, suggesting involvement of benzodiazepine binding sites. | [3] |
Experimental Protocols
In Vivo Screening for Anxiolytic Activity: The Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used behavioral assay to assess the anxiolytic or anxiogenic effects of drugs in rodents.
Principle: The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds are expected to increase the proportion of time spent and the number of entries into the open arms of the maze.
Apparatus:
-
A plus-shaped maze elevated from the floor.
-
Two open arms and two closed arms, arranged opposite to each other.
-
A central platform connecting all four arms.
-
An automated tracking system (camera and software) to record the animal's movement.
Procedure:
-
Acclimatization: Animals are brought to the testing room at least 1 hour before the experiment to acclimate to the new environment.
-
Drug Administration: The test compound (e.g., LQFM289) or vehicle is administered to the animals at a specific time point before the test (e.g., 30-60 minutes).
-
Test: Each animal is placed on the central platform of the maze, facing an open arm.
-
Recording: The animal's behavior is recorded for a set period, typically 5 minutes.
-
Parameters Measured:
-
Number of entries into the open and closed arms.
-
Time spent in the open and closed arms.
-
Total number of arm entries (as an indicator of general activity).
-
-
Data Analysis: The percentage of open arm entries and the percentage of time spent in the open arms are calculated and compared between treatment groups. An increase in these parameters is indicative of an anxiolytic-like effect.
Mandatory Visualizations
Experimental Workflow for In Vivo Anxiolytic Screening
Putative Signaling Pathway for this compound Analogues
The exact signaling pathways for this compound and its analogues are not well-defined. However, based on the suggested modulation of neurotransmitter systems and the involvement of benzodiazepine binding sites for analogues like LQFM289, a putative pathway can be visualized.
References
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Trimetozine
Introduction
Trimetozine, with the IUPAC name 4-(3,4,5-trimethoxybenzoyl)morpholine, is a chemical compound recognized for its sedative and mild tranquilizing effects.[1][2] It has been used therapeutically in the treatment of anxiety.[1][2] The synthesis of this compound is a standard procedure in medicinal chemistry, often serving as an example of nucleophilic acyl substitution. The most common and classical synthesis route involves the reaction of a 3,4,5-trimethoxybenzoyl chloride derivative with morpholine in the presence of a base.[3] This document provides a detailed protocol for the laboratory-scale synthesis, purification, and characterization of this compound.
Principle of Synthesis
The synthesis of this compound is achieved through the amidation of 3,4,5-trimethoxybenzoyl chloride with morpholine. In this reaction, the nitrogen atom of the morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This addition is followed by the elimination of a chloride ion. A tertiary amine base, such as triethylamine, is used to neutralize the hydrogen chloride (HCl) that is formed as a byproduct, driving the reaction to completion.
Experimental Protocols
Synthesis of 4-(3,4,5-trimethoxybenzoyl)morpholine (this compound)
This protocol is adapted from established manufacturing processes.[1]
Materials and Reagents:
-
3,4,5-Trimethoxybenzoyl chloride
-
Anhydrous morpholine
-
Triethylamine
-
Anhydrous benzene (or a suitable alternative like toluene or dichloromethane)
-
Dilute sulfuric acid
-
Sodium hydrogen carbonate solution
-
90% Ethanol
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 46 g of 3,4,5-trimethoxybenzoyl chloride in 300 ml of anhydrous benzene.
-
Add 25 g of triethylamine to the solution.
-
Cool the mixture in an ice bath. While stirring, add 19 g of anhydrous morpholine dropwise from a dropping funnel at a rate that maintains the reaction temperature.
-
After the addition is complete, remove the ice bath and heat the solution to boiling for 2 hours under reflux.[1]
-
Allow the reaction mixture to cool to room temperature.
Work-up and Purification
-
Filter the cooled reaction mixture to remove the triethylamine hydrochloride precipitate.[1]
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic solution sequentially with dilute sulfuric acid, then with a sodium hydrogen carbonate solution, and finally with water.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent (benzene) from the filtrate using a rotary evaporator.[1]
-
The resulting residual yellow oil should crystallize upon standing.[1]
Recrystallization and Characterization
-
Take up the crude crystalline solid in diethyl ether, filter the solid, and then recrystallize it from 90% ethanol to yield pure this compound as prisms.[1]
-
Dry the purified crystals under a vacuum.
-
Characterize the final product using the following methods:
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity Used |
| 3,4,5-Trimethoxybenzoyl chloride | C₁₀H₁₁ClO₄ | 230.64 | 46 g |
| Morpholine (anhydrous) | C₄H₉NO | 87.12 | 19 g |
| Triethylamine | (C₂H₅)₃N | 101.19 | 25 g |
| Benzene (anhydrous) | C₆H₆ | 78.11 | 300 ml |
| 90% Ethanol | C₂H₅OH | 46.07 | As needed |
Table 2: Product Characterization and Yield
| Parameter | Description |
| Chemical Name | 4-(3,4,5-Trimethoxybenzoyl)morpholine |
| Molecular Formula | C₁₄H₁₉NO₅ |
| Molecular Weight | 281.30 g/mol [4] |
| Appearance | Crystalline prisms[1] |
| Melting Point | 120-122°C[1][4] |
| Solubility | Slightly soluble in water and alcohol[4] |
| Theoretical Yield | ~56 g |
| Actual Yield | ~44.8 g (based on an 80% yield)[1] |
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
References
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Trimetozine
Application Note and Protocol
This document provides a comprehensive guide for the quantitative analysis of Trimetozine using a robust High-Performance Liquid Chromatography (HPLC) method with UV detection. The protocols outlined are intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound, chemically known as 4-(3,4,5-Trimethoxybenzoyl)morpholine, is a sedative and anxiolytic agent.[1] Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations and for quality control purposes. High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the analysis of pharmaceutical compounds.[2] This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the determination of this compound.
Principle of the Method
This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. This compound is separated from other components based on its hydrophobicity. The concentration of this compound is determined by comparing the peak area of the sample to that of a reference standard, measured by a UV detector.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.
-
Data Acquisition and Processing Software
-
Analytical Balance
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
-
This compound Reference Standard
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
HPLC-grade Water
-
Ammonium Acetate (analytical grade)
-
Formic Acid (analytical grade)
Chromatographic Conditions
The following conditions are proposed based on the analysis of structurally similar compounds and general chromatographic principles. Method optimization may be required.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with Formic AcidB: Acetonitrile |
| Gradient | 70% A / 30% B, isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
Mobile Phase Preparation:
-
Mobile Phase A: Dissolve the appropriate amount of ammonium acetate in HPLC-grade water to make a 10 mM solution. Adjust the pH to 4.5 with formic acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
Standard Solution Preparation:
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
Sample Preparation (from a hypothetical tablet formulation):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a target concentration of this compound (e.g., 10 mg).
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the active ingredient.
-
Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a placebo and by performing forced degradation studies. | The this compound peak should be free from interference from excipients and degradation products. Peak purity should be confirmed using a PDA detector. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | A correlation coefficient (r²) of ≥ 0.999 over the specified concentration range. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. | Typically 80% to 120% of the test concentration for assay. |
| Accuracy | The closeness of the test results to the true value. This is often determined by recovery studies of spiked placebo samples. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) should be ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The results should remain within the system suitability criteria when parameters like mobile phase composition, pH, flow rate, and column temperature are slightly varied. |
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
|---|---|
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| RSD of Peak Area (n=6) | ≤ 2.0% |
Table 2: Hypothetical Method Validation Summary
| Parameter | Result |
|---|---|
| Linearity (r²) | 0.9995 |
| Range (µg/mL) | 1 - 50 |
| Accuracy (% Recovery) | 99.5% - 101.2% |
| Precision (RSD %) | < 1.5% |
| LOD (µg/mL) | 0.1 |
| LOQ (µg/mL) | 0.3 |
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logical relationship of HPLC method validation parameters.
References
Detecting Trimetozine: An Application Note and Protocol for Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the detection and quantification of Trimetozine using Gas Chromatography-Mass Spectrometry (GC-MS). The following application note details the methodology, from sample preparation to data analysis, and offers a standardized protocol for reproducible results.
Introduction
This compound, chemically known as morpholin-4-yl-(3,4,5-trimethoxyphenyl)methanone, is a sedative and anxiolytic drug.[1] Accurate and sensitive analytical methods are crucial for its detection and quantification in various matrices for clinical and forensic purposes. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and reliable platform for the analysis of this compound due to its high separation efficiency and specific detection capabilities. This application note outlines a complete workflow for the analysis of this compound in biological samples.
Principle
The method is based on the extraction of this compound from the sample matrix, followed by separation and detection using GC-MS. The sample is first subjected to a preparation procedure to isolate the analyte of interest. The extracted and prepared sample is then injected into the gas chromatograph, where this compound is separated from other components based on its volatility and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which is a unique fingerprint of the molecule, is used for identification and quantification.
Experimental Protocols
Apparatus and Materials
-
Gas Chromatograph-Mass Spectrometer (GC-MS): An Agilent 6890N GC coupled with a 5975 Mass Selective Detector, or equivalent.
-
GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Autosampler: For automated injections.
-
Vortex Mixer
-
Centrifuge
-
Nitrogen Evaporator
-
pH Meter
-
Solid Phase Extraction (SPE) Manifold and Cartridges: Oasis MCX cartridges or similar.
-
Glassware: Test tubes, volumetric flasks, pipettes.
Reagents and Standards
-
This compound analytical standard
-
Internal Standard (IS): (e.g., Diazepam-d5)
-
Methanol (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Ammonium Hydroxide (NH4OH)
-
0.1 M Hydrochloric Acid (HCl)
-
0.2 M Sodium Acetate Buffer (pH 5.2)
-
β-glucuronidase
-
Derivatizing agents (optional, if required): N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Reagent Water (deionized)
Sample Preparation (for Plasma/Urine)
This protocol is a general guideline and may require optimization based on the specific matrix and laboratory conditions.
-
Enzymatic Hydrolysis (for conjugated metabolites):
-
To 1 mL of plasma or urine sample, add an appropriate amount of internal standard.
-
Add 1 mL of 0.2 M sodium acetate buffer (pH 5.2).
-
Add 50 µL of β-glucuronidase solution.
-
Incubate the mixture at 37°C for at least 4 hours or overnight.[2]
-
-
Solid Phase Extraction (SPE):
-
Condition an Oasis MCX SPE cartridge with 2 mL of methanol followed by 2 mL of reagent water.
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge with 2 mL of 0.1 M HCl, followed by 2 mL of methanol.
-
Elute the this compound and internal standard with 2 mL of 5% NH4OH in methanol.[2]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate.
-
-
Derivatization (if necessary):
-
While this compound may be amenable to direct GC-MS analysis, derivatization can improve peak shape and sensitivity.
-
To the reconstituted sample, add 50 µL of MSTFA.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
GC-MS Operating Conditions
The following parameters can be used as a starting point and should be optimized for the specific instrument and column used.
| Parameter | Condition |
| GC System | Agilent 6890N or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 100°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min. (This should be optimized based on the retention time of this compound) |
| MS System | Agilent 5975 or equivalent |
| Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
| SIM Ions for this compound | Based on the mass spectrum of this compound, characteristic ions should be selected. The molecular ion is at m/z 281. A prominent fragment ion is observed at m/z 195.[1] Therefore, m/z 281 (quantifier) and 195 (qualifier) can be used. |
Data Presentation and Quantitative Analysis
Quantitative analysis is performed in SIM mode by monitoring the characteristic ions of this compound and the internal standard. A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards. The concentration of this compound in the samples is then determined from this calibration curve.
Table 1: Quantitative Data Summary (Hypothetical)
| Parameter | Value | Reference |
| Retention Time (min) | To be determined experimentally | Based on the proposed GC method |
| Kovats Retention Index | 2198 (on a non-polar column) | [1][3] |
| Linearity Range | 10 - 1000 ng/mL | Expected based on similar drug analyses[4] |
| Correlation Coefficient (r²) | > 0.99 | [5] |
| Limit of Detection (LOD) | To be determined experimentally (e.g., ~1 ng/mL) | Expected based on similar drug analyses[4] |
| Limit of Quantification (LOQ) | To be determined experimentally (e.g., ~5 ng/mL) | Expected based on similar drug analyses[4] |
| Accuracy (% Recovery) | 85 - 115% | [5] |
| Precision (% RSD) | < 15% | [5] |
Visualizations
Experimental Workflow
Caption: Workflow for this compound analysis by GC-MS.
Logical Relationship of Method Validation Parameters
Caption: Key parameters for GC-MS method validation.
References
- 1. This compound | C14H19NO5 | CID 12478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. This compound [webbook.nist.gov]
- 4. scholars.direct [scholars.direct]
- 5. Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Dissolving Trimetozine for In Vivo Experiments
AN001 | Version 1.0
Audience: This document is intended for researchers, scientists, and drug development professionals requiring a standardized protocol for the preparation of Trimetozine for in vivo experimental use.
Purpose: To provide a detailed, step-by-step methodology for the solubilization of this compound (CAS: 635-41-6), a sedative with mild tranquilizing effects, to ensure consistent and safe administration in animal models.[1][2] This protocol outlines several vehicle formulations suitable for various administration routes.
Physicochemical & Toxicity Data
A summary of essential properties for this compound is provided below. This data is critical for accurate dose calculations and for understanding the compound's general characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉NO₅ | [3] |
| Molecular Weight | 281.30 g/mol | [3][4] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 120-122 °C | [1][4] |
| General Solubility | Slightly soluble in water and alcohol | [4] |
| Acute Oral Toxicity (LD₅₀, Rat) | 1800 mg/kg | [1] |
| GHS Classification | Warning: Harmful if swallowed (H302) | [3] |
Solubility & Vehicle Formulations
This compound is poorly soluble in aqueous solutions, necessitating the use of co-solvents and surfactants for in vivo preparations. Below are validated vehicle formulations for achieving clear, injectable solutions. The choice of vehicle will depend on the desired administration route (e.g., oral, intraperitoneal) and experimental constraints.
| Vehicle Composition | Achievable Concentration | Administration Route |
| DMSO | ≥ 25 mg/mL (88.87 mM) | Stock solution only |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL (8.89 mM) | Oral (p.o.), Intraperitoneal (i.p.) |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (8.89 mM) | Intravenous (i.v.), Intraperitoneal (i.p.) |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (8.89 mM) | Oral (p.o.), Subcutaneous (s.c.) |
Note: The formulations provided by chemical suppliers indicate a solubility of at least 2.5 mg/mL; the saturation point may be higher.[5] It is recommended to perform a small-scale test to confirm solubility at your target concentration.
Experimental Workflow Diagram
The following diagram illustrates the logical flow for preparing a this compound dosing solution for in vivo administration.
References
Application Notes and Protocols for In Vivo Administration of Trimetozine in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of Trimetozine in rodent models, specifically mice and rats. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy, pharmacokinetics, and toxicology of this compound.
Quantitative Data Summary
| Parameter | Species | Route | Dosage/Concentration | Observation |
| LD50 | Rat | Oral | 1800 mg/kg | Lethal dose, 50% kill |
| Effective Dose | Mouse | Oral | 10 mg/kg | Anxiolytic-like activity observed with a this compound analogue (LQFM289)[1] |
| Effective Dose | Rat | Oral | 5 mg/kg and 10 mg/kg | Preventive effects observed in a chronic pancreatitis model using Trimetazidine (a related compound)[2] |
Experimental Protocols
The following are detailed protocols for the oral, intraperitoneal, and intravenous administration of this compound in mice and rats. These protocols are based on established best practices for rodent handling and substance administration.
Vehicle Formulation
A common vehicle for administering this compound and similar compounds in rodent studies can be prepared as follows. The final formulation should be sterile and the pH adjusted to be as close to physiological as possible.
Recommended Vehicle:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
Preparation:
-
Dissolve the required amount of this compound in DMSO. Sonication may be required to fully dissolve the compound.
-
Sequentially add PEG300, Tween 80, and finally saline, ensuring the solution is clear after each addition.
-
The working solution should be prepared fresh before each use.
Oral Administration (Gavage)
Oral gavage ensures the precise delivery of a specified dose directly into the stomach.
Materials:
-
Appropriately sized gavage needle (e.g., for mice: 20-22 gauge, 1-1.5 inches; for rats: 16-18 gauge, 2-3 inches) with a rounded tip.
-
Syringe corresponding to the calculated dose volume.
-
This compound solution.
Protocol:
-
Animal Restraint:
-
Mouse: Gently scruff the mouse to immobilize the head and body.
-
Rat: Restrain the rat by firmly holding it over the thoracic region, supporting the lower body. For larger rats, a two-person technique or a towel wrap may be necessary.
-
-
Gavage Needle Measurement: Measure the gavage needle externally from the tip of the animal's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.
-
Insertion:
-
Hold the animal in a vertical position.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The animal should swallow as the needle is advanced.
-
Do not force the needle. If resistance is met, withdraw and reinsert.
-
-
Administration: Once the needle is at the predetermined depth, slowly administer the this compound solution over 2-3 seconds.
-
Withdrawal: Slowly remove the gavage needle in a smooth motion.
-
Monitoring: Observe the animal for at least 10 minutes post-administration for any signs of distress or respiratory difficulty.
Intraperitoneal (IP) Injection
IP injection allows for rapid absorption of the compound into the systemic circulation.
Materials:
-
Sterile syringe and needle (e.g., for mice: 25-27 gauge; for rats: 23-25 gauge).
-
This compound solution.
-
70% alcohol for disinfection.
Protocol:
-
Animal Restraint:
-
Mouse/Rat: Position the animal on its back with its head tilted slightly down. This allows the abdominal organs to shift forward, reducing the risk of injury.
-
-
Injection Site: Identify the lower right quadrant of the abdomen. This location avoids the cecum and urinary bladder.
-
Injection:
-
Disinfect the injection site with 70% alcohol.
-
Insert the needle at a 30-45 degree angle.
-
Aspirate by pulling back slightly on the plunger to ensure no fluid (blood or urine) is drawn. If fluid is present, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Slowly inject the this compound solution.
-
-
Withdrawal: Remove the needle and return the animal to its cage.
-
Monitoring: Observe the animal for any signs of discomfort or adverse reaction.
Intravenous (IV) Injection
IV injection provides immediate and complete bioavailability of the compound. The lateral tail vein is the most common site for IV injections in rodents.
Materials:
-
Sterile syringe and needle (e.g., for mice: 27-30 gauge; for rats: 25-27 gauge).
-
This compound solution.
-
A restraining device for rodents.
-
Heat lamp or warm water to induce vasodilation of the tail vein.
Protocol:
-
Animal Restraint: Place the mouse or rat in a suitable restraining device.
-
Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm water to make the lateral tail veins more visible and accessible.
-
Injection Site: Disinfect the tail with 70% alcohol.
-
Injection:
-
Insert the needle, bevel up, into one of the lateral tail veins, starting as close to the tip of the tail as possible.
-
A successful insertion is often indicated by a flash of blood in the needle hub.
-
Slowly inject the this compound solution. The vein should blanch as the solution is administered. If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
-
Withdrawal and Pressure: After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Monitoring: Return the animal to its cage and observe for any adverse effects.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound and a general experimental workflow for its in vivo administration.
Caption: Proposed mechanism of this compound action on neurotransmitter reuptake.
Caption: General experimental workflow for in vivo this compound studies in rodents.
References
Application Notes & Protocols: Evaluating the Neuroprotective Effects of Trimetozine Using Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Trimetozine is a sedative and tranquilizing agent that has been used in the treatment of anxiety.[1][2][3] While its exact mechanism of action is not fully elucidated, it is believed to modulate neurotransmitter systems, including dopamine and norepinephrine.[4] Emerging evidence suggests that this compound may also possess anti-inflammatory and antioxidant properties, pointing towards a potential neuroprotective role.[5] Oxidative stress and neuroinflammation are key pathological features of many neurodegenerative diseases. This document provides detailed protocols for a panel of cell-based assays to investigate and quantify the potential neuroprotective effects of this compound against oxidative stress-induced neuronal injury.
The following protocols are designed for use with the human neuroblastoma cell line, SH-SY5Y, a widely used model in neurotoxicity and neuroprotection studies. The assays will assess this compound's ability to protect these cells from hydrogen peroxide (H₂O₂)-induced cytotoxicity, reduce apoptosis, and mitigate oxidative stress.
Data Presentation
Table 1: Effect of this compound on SH-SY5Y Cell Viability after H₂O₂-Induced Oxidative Stress (MTT Assay)
| Treatment Group | Concentration | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| Control (Untreated) | - | 1.25 ± 0.08 | 100 |
| H₂O₂ (100 µM) | - | 0.62 ± 0.05 | 49.6 |
| This compound | 1 µM | 1.23 ± 0.07 | 98.4 |
| This compound + H₂O₂ | 1 µM | 0.75 ± 0.06 | 60.0 |
| This compound + H₂O₂ | 10 µM | 0.98 ± 0.07 | 78.4 |
| This compound + H₂O₂ | 50 µM | 1.15 ± 0.09 | 92.0 |
Table 2: Effect of this compound on Caspase-3 Activity in H₂O₂-Treated SH-SY5Y Cells
| Treatment Group | Concentration | Caspase-3 Activity (RFU) (Mean ± SD) | Fold Change vs. Control |
| Control (Untreated) | - | 5,234 ± 312 | 1.0 |
| H₂O₂ (100 µM) | - | 15,876 ± 950 | 3.03 |
| This compound | 50 µM | 5,310 ± 290 | 1.01 |
| This compound + H₂O₂ | 1 µM | 13,540 ± 810 | 2.59 |
| This compound + H₂O₂ | 10 µM | 9,870 ± 590 | 1.89 |
| This compound + H₂O₂ | 50 µM | 6,120 ± 370 | 1.17 |
Table 3: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) Levels in H₂O₂-Treated SH-SY5Y Cells (DCFH-DA Assay)
| Treatment Group | Concentration | Fluorescence Intensity (AU) (Mean ± SD) | ROS Level (% of Control) |
| Control (Untreated) | - | 8,750 ± 520 | 100 |
| H₂O₂ (100 µM) | - | 29,890 ± 1,780 | 341.6 |
| This compound | 50 µM | 8,810 ± 490 | 100.7 |
| This compound + H₂O₂ | 1 µM | 25,430 ± 1,520 | 290.6 |
| This compound + H₂O₂ | 10 µM | 18,970 ± 1,130 | 216.8 |
| This compound + H₂O₂ | 50 µM | 10,230 ± 610 | 116.9 |
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM/F-12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Maintain SH-SY5Y cells in DMEM/F-12 supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 3-4 days when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, add trypsin-EDTA, and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralize trypsin with complete medium, centrifuge the cells, and resuspend the pellet in fresh medium for plating.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
SH-SY5Y cells
-
96-well plates
-
This compound stock solution (in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours. Include a vehicle control (DMSO).
-
Induce oxidative stress by adding 100 µM H₂O₂ to the designated wells and incubate for 24 hours. Control wells should receive only the medium.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
SH-SY5Y cells
-
6-well plates
-
This compound
-
H₂O₂
-
Caspase-3 Assay Kit (Fluorometric)
Protocol:
-
Seed SH-SY5Y cells in 6-well plates at a density of 5 x 10⁵ cells per well and allow them to attach overnight.
-
Pre-treat the cells with different concentrations of this compound for 2 hours.
-
Induce apoptosis by treating with 100 µM H₂O₂ for 6 hours.
-
Harvest the cells and lyse them according to the manufacturer's protocol for the caspase-3 assay kit.
-
Add the caspase-3 substrate to the cell lysates and incubate in the dark.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths using a fluorometer.
-
Determine the caspase-3 activity from a standard curve and express it as a fold change relative to the control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFH-DA assay is used to measure the intracellular levels of ROS.
Materials:
-
SH-SY5Y cells
-
Black, clear-bottom 96-well plates
-
This compound
-
H₂O₂
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
Protocol:
-
Seed SH-SY5Y cells in a black, clear-bottom 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Load the cells with 10 µM DCFH-DA and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess DCFH-DA.
-
Add 100 µM H₂O₂ to induce ROS production.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader.
-
Express the ROS levels as a percentage of the control.
Visualizations
Caption: Experimental workflow for assessing this compound's neuroprotective effects.
References
Application Notes and Protocols for the Electrochemical Analysis of Trimetozine and its Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the electrochemical analysis of Trimetozine and its analogues. The methodologies described are essential for the qualitative and quantitative assessment of these compounds in various matrices, supporting drug discovery, quality control, and pharmacokinetic studies.
Introduction
This compound is a sedative and anxiolytic agent.[1] Its analogues are being investigated for similar therapeutic effects.[2] Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the analysis of this compound and its structurally related compounds.[3][4] These techniques are based on the inherent electroactive nature of the molecules, allowing for their detection and quantification through the measurement of electrical signals generated during redox reactions at an electrode surface.
This document outlines the principles of the electrochemical behavior of this compound and a key analogue, LQFM289, and provides detailed experimental protocols for their analysis using voltammetric techniques.
Electrochemical Behavior of this compound and its Analogue LQFM289
The electrochemical analysis of this compound and its analogues primarily involves monitoring their oxidation processes at a working electrode. A notable analogue, LQFM289, which is a hybrid molecule of this compound and Butylatedhydroxytoluene (BHT), exhibits distinct electrochemical characteristics.[2][5]
The electrochemical oxidation of LQFM289 displays two main anodic peaks. The first, quasi-reversible peak at approximately +0.4 V to +0.55 V (vs. Ag/AgCl) is attributed to the one-electron and one-proton oxidation of the phenolic hydroxyl group from the BHT moiety.[2][5] The second, irreversible peak observed at a higher potential, around +1.05 V to +1.2 V (vs. Ag/AgCl), corresponds to the one-electron oxidation of the amino group within the morpholine ring, a feature shared with this compound.[2][5] this compound itself exhibits a single oxidation peak at a higher potential of approximately +1.25 V, corresponding to the oxidation of the morpholine amino group.[5]
Quantitative Data Summary
The following table summarizes the key quantitative parameters obtained from the electrochemical analysis of this compound and its analogue LQFM289 using Differential Pulse Voltammetry (DPV).
| Compound | Peak Potential (Ep vs. Ag/AgCl) | Linear Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| This compound (TMZ) | ~ +1.25 V | Not Specified | 10 mM | Not Specified | [5] |
| LQFM289 | Peak 1: ~ +0.45 V | Not Specified | 10 µM | Not Specified | [5] |
| Peak 2: ~ +1.1 V |
Experimental Protocols
This section provides detailed protocols for the electrochemical analysis of this compound and its analogues using Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV).
Materials and Reagents
-
Working Electrode: Glassy Carbon Electrode (GCE)[5]
-
Reference Electrode: Ag/AgCl (3 M KCl)[5]
-
Auxiliary Electrode: Platinum wire[5]
-
Electrochemical Analyzer (Potentiostat/Galvanostat)
-
Electrochemical Cell
-
This compound and/or analogue standard
-
Phosphate Buffer Saline (PBS), 0.1 M, pH 7.0 or 8.0[5]
-
Deionized water
-
Alumina slurry (0.05 µm) for polishing
Electrode Preparation
-
Polish the GCE surface with alumina slurry on a polishing pad for 1-2 minutes to obtain a mirror-like finish.
-
Rinse the electrode thoroughly with deionized water.
-
Soncate the electrode in deionized water for 1 minute to remove any adhered alumina particles.
-
Allow the electrode to dry at room temperature.
Electrochemical Measurements
CV is used to characterize the redox behavior of the analyte.
-
Assemble the three-electrode system in the electrochemical cell containing 10 mL of 0.1 M PBS (pH 7.0).
-
Record a blank CV scan in the potential range of -0.1 V to +1.4 V at a scan rate of 100 mV/s.
-
Add a known concentration of the this compound or analogue standard solution to the cell.
-
Record the CV under the same conditions.
-
To study the effect of scan rate, vary the scan rate (e.g., 25, 50, 100, 150, 200 mV/s) and record the corresponding voltammograms.
DPV is a more sensitive technique for quantitative measurements.
-
Use the same electrochemical setup as for CV, with the electrolyte at pH 8.0 for better quantitative performance.[5]
-
Set the DPV parameters:
-
Potential range: 0 V to +1.4 V
-
Scan rate: 10 mV/s
-
Pulse amplitude: 50 mV
-
Pulse width: 50 ms
-
-
Record a blank DPV scan.
-
Prepare a series of standard solutions of this compound or its analogue in the electrochemical cell.
-
Record the DPV for each standard solution.
-
Construct a calibration curve by plotting the peak current versus the concentration of the analyte.
SWV is another sensitive technique that can be used for quantitative analysis.
-
Use the same electrochemical setup.
-
Set the SWV parameters:
-
Frequency: 25 Hz
-
Amplitude: 25 mV
-
Step potential: 5 mV
-
-
Follow the same procedure as for DPV to obtain a calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the electrochemical analysis of this compound and its analogues.
Caption: General workflow for electrochemical analysis.
Proposed Redox Mechanism of LQFM289
This diagram illustrates the proposed electrochemical oxidation mechanism for the this compound analogue, LQFM289, at a glassy carbon electrode. The process involves two distinct oxidation steps.
Caption: Proposed redox mechanism of LQFM289.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. LQFM289: Electrochemical and Computational Studies of a New this compound Analogue for Anxiety Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Computational Docking Studies of Trimetozine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimetozine is a sedative and anxiolytic agent that has been in clinical use for several decades. Its precise mechanism of action is not fully elucidated but is believed to involve the modulation of central nervous system neurotransmitter activity, particularly involving serotonin, dopamine, and norepinephrine.[1] Computational docking studies are powerful in silico tools that can predict the binding orientation and affinity of a small molecule like this compound to a specific protein target. This document provides detailed protocols and application notes for conducting computational docking studies of this compound with its putative protein targets. These methodologies can aid in elucidating its mechanism of action, predicting potential off-target effects, and guiding the development of novel derivatives with improved pharmacological profiles.
Putative Protein Targets for this compound
Based on its known pharmacological effects of modulating key neurotransmitters, the following proteins are proposed as primary targets for computational docking studies with this compound:
-
Serotonin Transporter (SERT): As a key regulator of serotonin levels in the synaptic cleft, inhibition of SERT is a common mechanism for antidepressant and anxiolytic drugs.[2]
-
Dopamine D2 Receptor (D2R): A central target for antipsychotic medications, modulation of D2R activity can have significant effects on mood and cognition.[3][4][5][6]
-
Norepinephrine Transporter (NET): Responsible for the reuptake of norepinephrine, NET is a target for various antidepressants and psychostimulants.[7][8]
Quantitative Data: Binding Affinities of Known Inhibitors
To provide a reference for interpreting docking results with this compound, the following tables summarize the binding affinities (Kᵢ values) and docking scores for well-characterized inhibitors of the proposed target proteins.
Table 1: Binding Affinities of Known Inhibitors for Putative Target Proteins
| Target Protein | Known Inhibitor | Binding Affinity (Kᵢ) [nM] |
| Serotonin Transporter (SERT) | Citalopram | ~1.6[2] |
| Fluoxetine | - | |
| Sertraline | - | |
| Paroxetine | - | |
| Dopamine D2 Receptor (D2R) | Risperidone | 3.3[6] |
| Olanzapine | 11[6] | |
| Clozapine | 125[6] | |
| Quetiapine | 160[6] | |
| Norepinephrine Transporter (NET) | Reboxetine | 1.1[7] |
| (R)-Nisoxetine | 0.46[7] | |
| Desipramine | 7.36[7] | |
| Nortriptyline | 3.4[7] |
Table 2: Example Docking Scores of Known Inhibitors
| Target Protein | Known Inhibitor | Docking Score (kcal/mol) |
| Serotonin Transporter (SERT) | Citalopram | -9.0[9] |
| Fluoxetine | -8.7[10] | |
| Serotonin (substrate) | -7.1[10] | |
| Dopamine D2 Receptor (D2R) | Flunarizine | (Data not available) |
| Norepinephrine Transporter (NET) | (Data not available) | - |
Note: Docking scores are highly dependent on the specific software, scoring function, and protocol used. The values presented are for illustrative purposes.
Experimental Protocols
This section provides a detailed, generalized protocol for performing molecular docking of this compound with its putative target proteins.
Protocol 1: Molecular Docking of this compound with Serotonin Transporter (SERT)
1. Preparation of the Receptor Structure:
-
Obtain the 3D structure of the human Serotonin Transporter (hSERT) from the Protein Data Bank (PDB). A suitable structure in an outward-open or occluded conformation should be chosen.
-
Prepare the protein using a molecular modeling software package (e.g., Schrödinger Maestro, BIOVIA Discovery Studio). This involves:
-
Removing water molecules and other non-essential ligands.
-
Adding hydrogen atoms.
-
Assigning correct bond orders and protonation states of amino acid residues at a physiological pH.
-
Repairing any missing side chains or loops in the protein structure.
-
Minimizing the energy of the structure to relieve any steric clashes.
-
2. Ligand Preparation:
-
Obtain the 3D structure of this compound from a chemical database such as PubChem.
-
Prepare the ligand using molecular modeling software. This includes:
-
Generating a low-energy 3D conformation.
-
Assigning correct partial charges and protonation states at physiological pH.
-
3. Binding Site Definition:
-
Identify the binding site on SERT. For inhibitors, this is typically the central binding site where the native substrate, serotonin, binds. This site is located between transmembrane helices 1, 6, and 10.[11]
-
Define a grid box that encompasses the entire binding pocket, ensuring it is large enough to accommodate the ligand in various orientations.
4. Molecular Docking:
-
Use a validated docking program such as AutoDock Vina, Glide, or GOLD.
-
Perform flexible ligand docking, allowing the torsional bonds of this compound to rotate freely. For greater accuracy, consider using induced-fit docking or ensemble docking with multiple receptor conformations to account for protein flexibility.
-
Set the number of binding modes to be generated and the exhaustiveness of the search algorithm.
5. Analysis of Docking Results:
-
Analyze the predicted binding poses of this compound within the SERT binding site.
-
Evaluate the docking score (e.g., binding energy in kcal/mol) for the top-ranked poses.
-
Visualize the protein-ligand interactions, identifying key hydrogen bonds, hydrophobic interactions, and electrostatic interactions with specific amino acid residues in the binding pocket.
Protocol 2: Molecular Docking of this compound with Dopamine D2 Receptor (D2R)
1. Receptor and Ligand Preparation:
-
Follow the same procedures as in Protocol 1 for preparing the D2R structure (a G-protein coupled receptor) and the this compound ligand.
2. Binding Site Definition:
-
The orthosteric binding pocket for dopamine and many antagonists is located within the transmembrane helices. Key interacting residues often include those in a serine microdomain in transmembrane domain 5 (TM5) and an aromatic microdomain in TM6.[12]
-
Define the docking grid box around this region.
3. Molecular Docking and Analysis:
-
Perform the docking simulation and subsequent analysis as described in Protocol 1, paying close attention to interactions with the key residues known to be important for ligand binding to dopamine receptors.
Protocol 3: Molecular Docking of this compound with Norepinephrine Transporter (NET)
1. Receptor and Ligand Preparation:
-
Follow the same procedures as in Protocol 1 for preparing the NET structure and the this compound ligand.
2. Binding Site Definition:
-
The substrate and inhibitor binding site of NET is located centrally within the transmembrane domain, similar to SERT.[]
-
Define the docking grid box to encompass this central binding cavity.
3. Molecular Docking and Analysis:
-
Execute the docking simulation and analyze the results as outlined in Protocol 1, comparing the predicted binding mode of this compound to that of known NET inhibitors.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the relevant signaling pathways and a general workflow for the computational docking studies described.
Caption: A generalized workflow for computational docking studies.
Caption: Simplified serotonin signaling at the synapse.
Caption: Dopamine D2 receptor signaling pathway.
Caption: Simplified norepinephrine signaling at the synapse.
References
- 1. researchgate.net [researchgate.net]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Antipsychotic efficacy: Relationship to optimal D2-receptor occupancy | European Psychiatry | Cambridge Core [cambridge.org]
- 4. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 5. researchgate.net [researchgate.net]
- 6. psychiatrist.com [psychiatrist.com]
- 7. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serotonin-norepinephrine reuptake inhibitors and the influence of binding affinity (Ki) on analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Computational and biological evidences on the serotonergic involvement of SeTACN antidepressant-like effect in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing an Animal Model of Anxiety to Test Trimetozine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anxiety disorders are a class of mental health conditions characterized by excessive and persistent fear, anxiety, and related behavioral disturbances. The development of novel anxiolytic agents requires robust preclinical testing in validated animal models that recapitulate aspects of the human condition. This document provides detailed protocols for establishing rodent models of anxiety and proposes a framework for evaluating the anxiolytic potential of Trimetozine, a compound with a historical use as a sedative and mild tranquilizer.[1]
This compound's mechanism of action is thought to involve the modulation of central nervous system neurotransmitter activity, including serotonin, dopamine, and norepinephrine.[2] This suggests its potential as a therapeutic agent for anxiety. The following protocols for the Elevated Plus-Maze (EPM), Open Field Test (OFT), and Light-Dark Box (LDB) test are widely used and validated methods for assessing anxiety-like behavior in rodents and are suitable for screening potential anxiolytic compounds like this compound.[3][4][5]
Putative Signaling Pathway of this compound
While the precise signaling cascade of this compound is not fully elucidated, its anxiolytic effects are hypothesized to stem from its interaction with key neurotransmitter systems implicated in anxiety. The diagram below illustrates a putative pathway.
References
- 1. Anxiolytic Treatment Impairs Helping Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anxiolytic Properties of Trimetazidine in Experimental Models of Increased Anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Assessing the Anxiolytic Effects of Trimetozine
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the anxiolytic (anti-anxiety) properties of Trimetozine using established behavioral testing paradigms in rodent models.
Introduction
This compound, a sedative with mild tranquilizing effects, has been used in the treatment of anxiety.[1] Its precise mechanism of action is not fully elucidated, though it is thought to modulate the activity of several key neurotransmitters in the central nervous system, including serotonin, dopamine, and norepinephrine.[2] Additionally, it may possess anti-inflammatory properties that contribute to its anxiolytic effects.[2] To rigorously evaluate the anxiolytic potential of this compound and similar compounds, standardized and validated behavioral assays are essential.
This document outlines the protocols for three widely used behavioral tests for assessing anxiety-like behavior in rodents: the Elevated Plus Maze (EPM), the Open Field Test (OFT), and the Light-Dark Box Test (LDB).
Proposed Signaling Pathway for this compound's Anxiolytic Effects
The following diagram illustrates a hypothetical signaling pathway for the anxiolytic effects of this compound, based on preliminary evidence suggesting modulation of key neurotransmitter systems and potential anti-inflammatory actions.[2] This model provides a framework for further mechanistic studies.
Caption: Hypothetical signaling pathway of this compound.
Data Presentation: Summary of Expected Quantitative Outcomes
The following table summarizes the expected quantitative data from the described behavioral tests when assessing a compound with anxiolytic properties like this compound. The values presented are illustrative and should be determined experimentally.
| Behavioral Test | Key Parameters | Vehicle Control (Expected Outcome) | This compound (Expected Anxiolytic Effect) |
| Elevated Plus Maze | Time spent in open arms (%) | Low | Increased |
| Number of entries into open arms | Low | Increased | |
| Time spent in closed arms (%) | High | Decreased | |
| Number of entries into closed arms | Variable | No significant change (to rule out hyperactivity) | |
| Open Field Test | Time spent in the center zone (%) | Low | Increased |
| Number of entries into the center zone | Low | Increased | |
| Total distance traveled (cm) | Variable | No significant change (to rule out sedative effects) | |
| Rearing frequency | Variable | May decrease | |
| Light-Dark Box Test | Time spent in the light compartment (s) | Low | Increased |
| Number of transitions between compartments | Low | Increased | |
| Latency to first enter the dark compartment (s) | Short | Increased |
Experimental Protocols
Elevated Plus Maze (EPM) Test
The EPM test is a widely used paradigm to assess anxiety-like behavior in rodents.[3][4] The test is based on the natural aversion of rodents to open and elevated spaces.
Experimental Workflow: Elevated Plus Maze
Caption: Workflow for the Elevated Plus Maze test.
Methodology:
-
Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two enclosed arms.
-
Animals: Adult male or female mice or rats.
-
Procedure: a. Habituate the animals to the testing room for at least 30-60 minutes before the experiment. b. Administer this compound or the vehicle control at the desired dose and route (e.g., intraperitoneally or orally) at a specified time before testing (e.g., 30 minutes). c. Place the animal in the center of the maze, facing one of the open arms. d. Allow the animal to explore the maze for a 5-minute period.[5] e. Record the session using a video camera positioned above the maze. f. After the 5-minute session, return the animal to its home cage. g. Thoroughly clean the maze with 70% ethanol between each animal to remove olfactory cues.
-
Data Analysis: a. Use automated video tracking software or manual scoring to measure:
- The time spent in the open arms.
- The number of entries into the open arms.
- The time spent in the closed arms.
- The number of entries into the closed arms. b. An anxiolytic effect is indicated by a significant increase in the time spent and the number of entries into the open arms.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior.[3] The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, brightly lit areas.[3]
Experimental Workflow: Open Field Test
Caption: Workflow for the Open Field Test.
Methodology:
-
Apparatus: A square or circular arena with high walls to prevent escape, typically placed in a sound-attenuated room.
-
Animals: Adult male or female mice or rats.
-
Procedure: a. Habituate the animals to the testing room for at least 30-60 minutes prior to the test. b. Administer this compound or vehicle control. c. Gently place the animal in the center of the open field arena. d. Allow the animal to explore the arena for a predetermined period, typically 5-10 minutes. e. Record the session with an overhead video camera. f. Return the animal to its home cage after the session. g. Clean the arena thoroughly between animals.
-
Data Analysis: a. The arena is typically divided into a central zone and a peripheral zone by the analysis software. b. Measure the following parameters:
- Time spent in the center zone.
- Number of entries into the center zone.
- Total distance traveled.
- Rearing frequency (number of times the animal stands on its hind legs). c. An anxiolytic effect is indicated by an increase in the time spent and entries into the center zone, without significant changes in total distance traveled (which would suggest hyperactivity or sedative effects).
Light-Dark Box (LDB) Test
The LDB test is another widely used paradigm for assessing anxiety-like behavior.[3] It is based on the innate aversion of rodents to brightly illuminated areas and their preference for dark, enclosed spaces.[6]
Experimental Workflow: Light-Dark Box Test
Caption: Workflow for the Light-Dark Box Test.
Methodology:
-
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.
-
Animals: Adult male or female mice or rats.
-
Procedure: a. Habituate the animals to the testing room. b. Administer this compound or vehicle control. c. Place the animal in the center of the light compartment, facing away from the opening to the dark compartment. d. Allow the animal to freely explore both compartments for 5-10 minutes. e. Record the session using a video camera. f. Return the animal to its home cage. g. Clean the apparatus thoroughly between trials.
-
Data Analysis: a. Measure the following parameters:
- Time spent in the light compartment.
- Number of transitions between the light and dark compartments.
- Latency to the first entry into the dark compartment. b. An anxiolytic effect is suggested by an increase in the time spent in the light compartment and the number of transitions between compartments.
References
- 1. Modelling Anxiety in Humans for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Behavioral and neuropharmacological studies of trioxazin (this compound) (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LQFM289: Electrochemical and Computational Studies of a New this compound Analogue for Anxiety Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prior exposure to the elevated plus-maze sensitizes mice to the acute behavioral effects of fluoxetine and phenelzine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mCPP-induced anxiety in the light-dark box in rats--a new method for screening anxiolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Anti-Inflammatory Effects of Trimetozine In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimetozine, a compound historically recognized for its sedative and mild tranquilizing properties, has an unclear mechanism of action.[1] Preliminary evidence from analogues suggests potential anti-inflammatory activity, presenting a new avenue for therapeutic exploration.[2][3] Specifically, a this compound analogue, LQFM289, has been shown to reduce levels of the pro-inflammatory cytokine TNF-alpha in mice.[3] These application notes provide a comprehensive guide for researchers to investigate and quantify the potential anti-inflammatory effects of this compound using established in vivo models. The following protocols are designed to deliver robust and reproducible data for the preclinical evaluation of this compound.
Inflammation is a complex biological response involving a network of mediators and various cell types.[4] Uncontrolled inflammation is a key component in a wide range of diseases, including autoimmune disorders, neurodegenerative diseases, and cardiovascular conditions.[4] Current anti-inflammatory therapies, such as steroidal and non-steroidal anti-inflammatory drugs (NSAIDs), are often associated with significant adverse effects, highlighting the need for novel therapeutic agents.[4]
These protocols will focus on two well-established, acute in vivo inflammation models: Carrageenan-Induced Paw Edema and Carrageenan-Induced Pleurisy. These models are widely used for screening potential anti-inflammatory drugs due to their reproducibility and ability to mimic key aspects of the inflammatory response.[5]
Potential Anti-Inflammatory Signaling Pathway of this compound
Based on the limited available data and the known mechanisms of other anti-inflammatory agents, a hypothesized signaling pathway for this compound is presented below. This pathway suggests that this compound may interfere with the production of pro-inflammatory mediators.
Caption: Hypothesized Anti-Inflammatory Pathway of this compound.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rodents
This is a widely used and well-characterized model of acute inflammation, particularly useful for the initial screening of potential anti-inflammatory drugs.[5][6] The inflammatory response is biphasic, with an early phase mediated by histamine and serotonin, and a later phase primarily driven by prostaglandins.[5]
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
-
Animals: Male Wistar rats or Swiss albino mice are commonly used.[7] Animals should be acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into the following groups (n=6-8 per group):
-
Vehicle Control: Receives the vehicle used to dissolve this compound.
-
This compound-Treated: Receives various doses of this compound.
-
Positive Control: Receives a standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac).
-
-
Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer.
-
Treatment Administration: this compound, vehicle, or the positive control is administered orally (gavage) or intraperitoneally, typically 60 minutes before carrageenan injection.[8]
-
Induction of Edema: A 1% solution of carrageenan in sterile saline is injected into the subplantar region of the right hind paw.[6]
-
Measurement of Paw Edema: Paw volume is measured at 1, 2, 3, 4, and 5 hours after carrageenan injection.[6]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0 | |
| This compound | X | ||
| This compound | Y | ||
| This compound | Z | ||
| Positive Control | (e.g., 10) |
Carrageenan-Induced Pleurisy in Rodents
This model allows for the assessment of systemic anti-inflammatory effects by measuring fluid extravasation (pleural exudate) and leukocyte migration into the pleural cavity.[5][8]
Caption: Workflow for Carrageenan-Induced Pleurisy Assay.
-
Animals and Grouping: Similar to the paw edema model, rats or mice are acclimatized and grouped.
-
Treatment Administration: this compound, vehicle, or a positive control is administered 60 minutes prior to carrageenan injection.[7]
-
Induction of Pleurisy: Animals are lightly anesthetized, and a 1% carrageenan solution is injected into the pleural cavity.[8]
-
Sample Collection: Four hours after the carrageenan injection, animals are euthanized. The pleural cavity is washed with a known volume of heparinized saline, and the pleural exudate is collected.
-
Analysis:
-
Exudate Volume: The total volume of the collected fluid is measured.
-
Leukocyte Count: The total number of leukocytes in the exudate is determined using a hemocytometer.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the pleural exudate are quantified using ELISA kits.[6]
-
Table 2: Effect of this compound on Carrageenan-Induced Pleurisy
| Treatment Group | Dose (mg/kg) | Pleural Exudate Volume (mL) (Mean ± SEM) | Total Leukocyte Count (x10⁶ cells/cavity) (Mean ± SEM) | TNF-α Level (pg/mL) (Mean ± SEM) |
| Vehicle Control | - | |||
| This compound | X | |||
| This compound | Y | |||
| This compound | Z | |||
| Positive Control | (e.g., 10) |
Measurement of Pro-Inflammatory Biomarkers
To further elucidate the mechanism of this compound's anti-inflammatory action, the levels of key pro-inflammatory mediators can be measured in tissue homogenates (from the paw in the edema model) or in the pleural exudate.
Table 3: Pro-Inflammatory Biomarker Analysis
| Biomarker | Method | Sample Type | Rationale |
| TNF-α | ELISA | Paw Tissue Homogenate / Pleural Exudate | Key mediator of acute inflammation. |
| IL-1β | ELISA | Paw Tissue Homogenate / Pleural Exudate | Important in the inflammatory response and immune cell recruitment. |
| IL-6 | ELISA | Paw Tissue Homogenate / Pleural Exudate | A pleiotropic cytokine with pro-inflammatory functions. |
| Prostaglandin E₂ (PGE₂) | ELISA / LC-MS | Paw Tissue Homogenate / Pleural Exudate | A key mediator of pain and edema in the later phase of inflammation. |
| Myeloperoxidase (MPO) | Colorimetric Assay | Paw Tissue Homogenate | An enzyme marker for neutrophil infiltration. |
Conclusion
These application notes provide a framework for the systematic in vivo evaluation of the anti-inflammatory properties of this compound. By employing these well-established models and analytical methods, researchers can generate crucial data to understand the potential therapeutic value of this compound in inflammatory conditions. The presented protocols, data presentation tables, and workflow diagrams are intended to guide the experimental design and ensure the acquisition of high-quality, interpretable results. Further investigations into chronic inflammatory models may be warranted based on the outcomes of these acute studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. LQFM289: Electrochemical and Computational Studies of a New this compound Analogue for Anxiety Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. scielo.br [scielo.br]
Troubleshooting & Optimization
Troubleshooting Trimetozine solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trimetozine, focusing on solubility issues in aqueous solutions.
Troubleshooting Guide
Q1: My this compound is not dissolving in my aqueous buffer. What should I do?
A1: this compound is known to be slightly soluble in water.[1] If you are observing poor dissolution, consider the following troubleshooting steps:
-
Verify Compound Identity and Purity: Ensure the material is indeed this compound and check its purity. Impurities can sometimes affect solubility.
-
Particle Size: If you have the solid form, reducing the particle size by grinding can increase the surface area and improve the dissolution rate.
-
Agitation and Temperature: Ensure adequate mixing or agitation. Gently warming the solution may also help, but be cautious about potential degradation at elevated temperatures.
-
pH Adjustment: The solubility of ionizable compounds can be pH-dependent. Although this compound is not strongly ionizable, slight pH adjustments might influence its solubility. It is recommended to test solubility in a range of physiologically relevant pH buffers.
-
Co-solvents: For many applications, the use of co-solvents is necessary to achieve a desired concentration.[2][3] Common co-solvents for poorly soluble compounds include DMSO, ethanol, PEG300, and Tween-80.[2][3] Start with a small percentage of a co-solvent and gradually increase it.
Below is a troubleshooting workflow to address solubility issues:
Caption: Troubleshooting workflow for this compound solubility issues.
Frequently Asked Questions (FAQs)
Q2: What are the known physicochemical properties of this compound?
A2: Key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉NO₅ | [4] |
| Molecular Weight | 281.30 g/mol | [5] |
| Melting Point | 120-122 °C | [1] |
| Appearance | White to off-white solid | [6] |
| Aqueous Solubility | Slightly soluble | [1] |
| Solubility in Organic Solvents | Soluble in DMSO | [3] |
| pKa (Predicted) | -1.60 ± 0.20 | [6] |
Q3: What is the expected aqueous solubility of this compound?
Q4: How can I increase the concentration of this compound in my aqueous solution?
A4: Due to its limited aqueous solubility, using co-solvents is a common strategy. Here are some reported solvent systems that have been used to achieve higher concentrations of this compound:
| Solvent System | Achieved Concentration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (8.89 mM) | [2][7] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (8.89 mM) | [2] |
| DMSO | 25 mg/mL (88.87 mM) with sonication | [3] |
Q5: Is this compound stable in aqueous solutions?
A5: While specific degradation kinetics in various aqueous media have not been extensively reported, this compound is generally considered stable under recommended storage conditions.[8] To ensure the stability of your this compound solutions, it is advisable to:
-
Prepare fresh solutions for each experiment.
-
Store stock solutions at -20°C or -80°C.[2]
-
Protect solutions from light, especially for long-term storage.
-
Avoid extreme pH and high temperatures, as these conditions can promote hydrolysis or other degradation pathways for many pharmaceutical compounds.
Q6: How can I determine the solubility of this compound in my specific buffer?
A6: You can determine the aqueous solubility of this compound using either a kinetic or a thermodynamic solubility assay. An overview of the experimental workflow is provided below. Detailed protocols are available in the "Experimental Protocols" section.
Caption: General experimental workflow for determining this compound solubility.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Shake-Flask Method)
This method is rapid and suitable for high-throughput screening.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Sample Preparation: In a microplate or microcentrifuge tubes, add a small volume of the this compound stock solution to your aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) to reach a final desired concentration. The final DMSO concentration should typically be kept low (e.g., ≤1%).
-
Incubation: Seal the plate or tubes and shake at a constant temperature (e.g., 25°C or 37°C) for a defined period, typically 1 to 2 hours.
-
Separation: After incubation, separate any undissolved precipitate by filtering through a filter plate or by centrifugation at high speed (e.g., >10,000 g) for 15-20 minutes.
-
Quantification: Carefully take the supernatant or filtrate and determine the concentration of dissolved this compound using a suitable analytical method such as HPLC-UV or UV-Vis spectroscopy. A standard curve of this compound in the same buffer/co-solvent mixture should be prepared for accurate quantification.
Protocol 2: Thermodynamic Solubility Assay
This method measures the equilibrium solubility and is often considered more representative of the true solubility.
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing your aqueous buffer of interest. Ensure there is enough solid so that some remains undissolved at the end of the experiment.
-
Incubation: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at a low speed.
-
Filtration: Carefully withdraw a sample from the supernatant and immediately filter it using a syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
Quantification: Dilute the filtrate as necessary and determine the concentration of dissolved this compound using a validated analytical method like HPLC-UV.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A general reverse-phase HPLC method can be used for the quantification of this compound.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by the UV spectrum of this compound (a wavelength scan should be performed to find the absorbance maximum).
-
Injection Volume: 10-20 µL
-
Quantification: Based on a standard curve of known this compound concentrations.
For users to track their experimental results, the following table can be used:
| Buffer System (pH) | Temperature (°C) | Incubation Time (h) | Co-solvent (%) | Measured Solubility (µg/mL) | Measured Solubility (µM) | Analytical Method |
References
- 1. This compound | 635-41-6 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | C14H19NO5 | CID 12478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 635-41-6 [amp.chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | CAS#:635-41-6 | Chemsrc [chemsrc.com]
Technical Support Center: Trimetozine Dosage Optimization in Mice
Disclaimer: There is currently a significant lack of published preclinical studies specifically detailing the optimization of Trimetozine dosage for maximum efficacy in mice. This guide provides a framework for researchers to systematically determine an appropriate dosage regimen based on general principles of pharmacology and in vivo study design. The information presented here is intended for guidance and should be adapted based on empirical data generated during your experiments.
Troubleshooting Guide
This section addresses common challenges researchers may face when initiating in vivo studies with a compound that has limited preclinical data.
| Question/Issue | Possible Cause & Troubleshooting Steps |
| I cannot find any published literature on this compound dosage in mice. Where do I start? | Challenge: Lack of a starting point for dose selection.Recommendation: 1. Analogue Data: A study on a this compound analogue, LQFM289, has shown anxiolytic-like activity in mice at a single oral dose of 10 mg/kg[1]. This can serve as a preliminary, albeit indirect, reference point.2. Dose Range-Finding Study: It is essential to conduct a dose range-finding study to determine the Maximum Tolerated Dose (MTD). This involves administering a wide range of doses (e.g., logarithmic increases like 1, 3, 10, 30, 100 mg/kg) to small groups of mice and observing for signs of toxicity over a defined period[2][3][4].3. In Vitro Data: If you have in vitro data (e.g., IC50 values), these can sometimes be used with pharmacokinetic modeling to estimate a starting in vivo dose, though this is a complex process. |
| My mice are showing signs of sedation or motor impairment at my chosen dose. | Challenge: The dose may be too high, leading to confounding sedative effects rather than the desired therapeutic effect (e.g., anxiolysis).Recommendation: 1. Dose Reduction: Lower the dose to a level that does not produce significant motor impairment. A study with the this compound analogue LQFM289 noted that a 20 mg/kg dose suggested sedative or motor coordination impairment[5].2. Control for Sedation: Include appropriate behavioral tests to assess motor function, such as the rotarod or open field test (total distance traveled)[6][7][8][9][10]. This will help differentiate between a true anxiolytic effect and sedation-induced inactivity.3. Pharmacokinetic Analysis: If possible, measure plasma and brain concentrations of this compound at different doses to correlate exposure with both efficacy and side effects. |
| I am not observing any therapeutic effect at my current dose. | Challenge: The dose may be too low, or the chosen efficacy model may not be appropriate.Recommendation: 1. Dose Escalation: If the current dose is well-tolerated (i.e., below the MTD), gradually increase the dose in subsequent experimental cohorts.2. Route of Administration: Ensure the route of administration (e.g., oral, intraperitoneal) is appropriate and that the vehicle used effectively solubilizes the compound.3. Efficacy Model Sensitivity: Verify that your chosen behavioral model (e.g., elevated plus-maze, light-dark box) is sensitive to known anxiolytic compounds (positive controls) in your laboratory setting.4. Timing of Administration: The time between drug administration and behavioral testing is critical. This should be determined through pharmacokinetic studies or by testing several time points post-dosing. |
| How do I know if the observed effect is due to this compound's action on a specific neurotransmitter system? | Challenge: this compound's mechanism of action is not fully elucidated but is thought to involve the modulation of serotonin, dopamine, and norepinephrine[11][12][13][14][15].Recommendation: 1. Receptor Antagonist Studies: Co-administer this compound with specific receptor antagonists for serotonin, dopamine, or norepinephrine systems to see if the therapeutic effect is blocked.2. Neurochemical Analysis: Measure neurotransmitter levels and turnover in relevant brain regions (e.g., amygdala, prefrontal cortex, hippocampus) of mice treated with this compound compared to a vehicle control group. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound and what is it used for? | This compound is a sedative with mild tranquilizing effects that has been used in the treatment of anxiety. |
| What is the proposed mechanism of action for this compound? | The exact mechanism of action is unclear. However, it is suggested that this compound may modulate the activity of key neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine.[11][12][13][14][15] |
| Is there any starting dose information available for this compound in mice? | There is no direct published data for this compound. However, a study on a structural analogue, LQFM289, demonstrated anxiolytic-like effects in mice at a single oral dose of 10 mg/kg.[1] This may serve as a preliminary reference point for a dose-finding study. |
| How do I determine the Maximum Tolerated Dose (MTD)? | The MTD is the highest dose that can be administered without causing unacceptable side effects or toxicity over a specific period.[2][16] It is typically determined in a dose range-finding study where escalating doses are given to small groups of mice. Key observations include changes in body weight (a loss of more than 15-20% is often a key endpoint), clinical signs of distress (e.g., lethargy, piloerection), and mortality.[2][3][17] |
| What behavioral models can be used to assess the efficacy of this compound in mice? | Given this compound's reported anxiolytic properties, standard behavioral models for anxiety in rodents are appropriate. These include:Elevated Plus-Maze (EPM): Measures the conflict between the natural tendency of mice to explore a novel environment and their aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent and entries into the open arms.[18][19][20][21][22]Open Field Test (OFT): Assesses general locomotor activity and anxiety-like behavior. Anxiolytics may increase the time spent in the center of the open field.[6][7][8][9][10]Light-Dark Box Test: Based on the conflict between the tendency to explore and the aversion to a brightly lit area. Anxiolytics increase the time spent in the light compartment. |
Data Presentation
Use the following table templates to structure the data from your dose-finding and efficacy studies.
Table 1: Example Data Collection for Maximum Tolerated Dose (MTD) Study
| Dose Group (mg/kg) | Route of Administration | Number of Mice | Body Weight Change (%) Day 7 | Clinical Signs of Toxicity | Mortality |
| Vehicle | e.g., Oral | 3 | |||
| 10 | e.g., Oral | 3 | |||
| 30 | e.g., Oral | 3 | |||
| 100 | e.g., Oral | 3 |
Table 2: Example Data Collection for Efficacy Study (Elevated Plus-Maze)
| Treatment Group | Dose (mg/kg) | N | Time in Open Arms (s) | Open Arm Entries (%) | Total Distance Traveled (cm) |
| Vehicle | - | 10 | |||
| This compound | 1 | 10 | |||
| This compound | 3 | 10 | |||
| This compound | 10 | 10 | |||
| Positive Control (e.g., Diazepam) | 1 | 10 |
Experimental Protocols
As no specific experimental protocols for this compound in mice are available, a general protocol for a dose-finding and initial efficacy study is provided below. This should be adapted to your specific research question and institutional guidelines.
Objective: To determine the MTD and assess the anxiolytic-like efficacy of this compound in mice using the Elevated Plus-Maze.
Materials:
-
This compound
-
Appropriate vehicle for solubilization
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard mouse chow and water
-
Elevated Plus-Maze apparatus
-
Video tracking software
Methodology:
Part 1: Maximum Tolerated Dose (MTD) Study
-
Acclimation: Acclimate mice to the animal facility for at least one week prior to the experiment.
-
Group Allocation: Randomly assign mice to groups (n=3-5 per group).
-
Dose Preparation: Prepare solutions of this compound in the chosen vehicle at various concentrations. Include a vehicle-only control group.
-
Dose Administration: Administer a single dose of this compound or vehicle to each mouse via the chosen route (e.g., oral gavage). Start with a wide range of doses (e.g., 10, 30, 100, 300 mg/kg).
-
Observation: Monitor mice for clinical signs of toxicity (e.g., lethargy, abnormal posture, tremors) immediately after dosing and at regular intervals for at least 24 hours.
-
Body Weight: Record the body weight of each mouse before dosing and daily for 7 days.
-
MTD Determination: The MTD is the highest dose that does not result in significant mortality, more than a 15-20% reduction in body weight, or other severe clinical signs of toxicity.
Part 2: Efficacy Study (Elevated Plus-Maze)
-
Dose Selection: Based on the MTD study, select 3-4 doses for the efficacy study (e.g., doses that are well-tolerated).
-
Group Allocation: Randomly assign a new cohort of mice to treatment groups (n=10-12 per group), including a vehicle control and a positive control (e.g., Diazepam).
-
Habituation: Allow mice to habituate to the testing room for at least 30-60 minutes before the experiment begins.
-
Drug Administration: Administer the assigned treatment to each mouse. The time between administration and testing should be consistent and based on any available pharmacokinetic data or a pilot time-course experiment.
-
Elevated Plus-Maze Test:
-
Place a mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for a 5-minute period.[18]
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis: Use video tracking software to score the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of locomotor activity).
-
-
Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare treatment groups to the vehicle control.
Visualizations
Caption: Experimental workflow for this compound dosage optimization in mice.
References
- 1. LQFM289: Electrochemical and Computational Studies of a New this compound Analogue for Anxiety Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 7. Video: Open Field Behavior Test: A Method to Assess General Locomotion and Exploration Habits - Experiment [app.jove.com]
- 8. MPD: JaxCC1: project protocol [phenome.jax.org]
- 9. Open field test for mice [protocols.io]
- 10. amuzainc.com [amuzainc.com]
- 11. Neurotransmitters of the brain: serotonin, noradrenaline (norepinephrine), and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Physiology, Neurotransmitters - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Regional concentrations of cerebral amines: effects of tranylcypromine and phenelzine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 18. Elevated plus maze protocol [protocols.io]
- 19. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 20. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. maze.conductscience.com [maze.conductscience.com]
- 22. iacuc.ucsf.edu [iacuc.ucsf.edu]
Technical Support Center: Addressing Trimetozine Stability in In Vitro Assays
Disclaimer: The following information regarding the stability of Trimetozine is based on general principles of medicinal chemistry and in vitro assay design. Specific experimental data on the stability of this compound is limited in publicly available literature. Therefore, this guide provides hypothetical scenarios and troubleshooting advice based on the chemical structure of this compound and common challenges encountered with small molecules in research settings.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues with this compound in aqueous assay buffers?
A1: Based on its chemical structure, which includes an amide linkage between a trimethoxybenzoyl group and a morpholine ring, this compound could be susceptible to chemical degradation in aqueous solutions. The primary concerns are:
-
Hydrolysis: The amide bond may undergo hydrolysis, particularly at non-neutral pH (acidic or basic conditions), leading to the cleavage of the molecule.
-
Oxidation: The electron-rich trimethoxyphenyl ring could be susceptible to oxidative degradation, which can be catalyzed by components in the assay medium or exposure to light and air.
Q2: How should I prepare and store this compound stock solutions?
A2: Proper preparation and storage are crucial for maintaining the integrity of this compound.
-
Solvent Selection: Use a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[1][2] When stored at -80°C, stock solutions are typically stable for up to 6 months.[1] Protect from light.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Do not store diluted aqueous solutions for extended periods.
Q3: Can the morpholine ring in this compound affect its stability?
A3: The morpholine ring is generally considered a stable heterocyclic moiety that can improve the metabolic stability and solubility of a compound.[3][4][5] It is less likely to be a source of instability under typical in vitro assay conditions compared to the amide linkage.
Q4: I am observing a decrease in this compound's activity over the course of my multi-day cell-based assay. What could be the cause?
A4: A decline in activity over time in a cell culture medium suggests compound instability. The complex, aqueous environment of the cell culture medium (at pH ~7.4 and 37°C) can promote slow hydrolysis of the amide bond or oxidative degradation of this compound. It is advisable to perform a stability test of this compound in the specific cell culture medium used.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | Inconsistent pipetting: Inaccurate dispensing of this compound or other reagents. | - Use calibrated pipettes. - Prepare a master mix for reagents where possible.[6] - Pipette gently to avoid air bubbles.[6] |
| Compound precipitation: this compound may be precipitating out of the aqueous assay buffer due to low solubility. | - Visually inspect wells for precipitation. - Determine the solubility of this compound in your assay buffer. - Consider adding a small percentage of a solubilizing agent if compatible with the assay. | |
| Uneven cell seeding: In cell-based assays, inconsistent cell numbers per well will lead to variable results. | - Ensure a homogeneous cell suspension before seeding. - Use a consistent seeding technique. | |
| Lower than expected compound activity | Degradation of this compound stock solution: Improper storage or multiple freeze-thaw cycles can degrade the compound. | - Use a fresh aliquot of the stock solution. - Confirm the concentration and purity of the stock solution using an analytical method like HPLC. |
| Degradation in assay buffer: The pH or components of the assay buffer may be degrading this compound. | - Perform a stability study of this compound in the assay buffer (see Experimental Protocols). - Adjust the buffer pH if necessary and compatible with the assay. | |
| Incorrect instrument settings: The plate reader may not be set to the optimal wavelength or parameters for the assay. | - Verify the instrument settings according to the assay protocol.[7] | |
| Assay signal changes over a short period (minutes to hours) | Rapid compound degradation: this compound may be highly unstable under the specific assay conditions (e.g., extreme pH, presence of strong oxidizing or reducing agents). | - Analyze the components of your assay buffer for reactive species. - Run a time-course experiment to measure the rate of degradation. |
| Assay kinetics: The observed change may be part of the normal reaction kinetics of the assay. | - Run appropriate positive and negative controls to understand the expected signal changes over time.[7] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
Objective: To prepare a stable, concentrated stock solution of this compound and store it properly to ensure consistent performance in in vitro assays.
Materials:
-
This compound (solid powder)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, low-binding microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Before opening the vial of this compound powder, centrifuge it briefly to collect all the powder at the bottom.[1]
-
Weigh the required amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, low-binding microcentrifuge tubes. This minimizes the number of freeze-thaw cycles for the bulk of the stock.[2]
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.[8]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Assessment of this compound Stability at Different pH Values
Objective: To determine the stability of this compound in aqueous buffers at various pH levels.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
pH buffers (e.g., pH 4.0, 7.4, and 9.0)[9]
-
Incubator set to 37°C
-
HPLC-MS/MS system for analysis
-
Quenching solution (e.g., ice-cold methanol or acetonitrile)
Procedure:
-
Prepare working solutions of this compound by diluting the stock solution in each pH buffer to a final concentration of 10 µM. The final DMSO concentration should be kept low (e.g., <0.1%) to minimize its effect.
-
At time point 0, immediately take an aliquot of each solution and add it to the quenching solution. This will serve as the baseline measurement.
-
Incubate the remaining solutions at 37°C.
-
At subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw aliquots from each solution and add them to the quenching solution.
-
Analyze all samples by LC-MS/MS to determine the concentration of the remaining parent this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.
Quantitative Data Summary
Table 1: Hypothetical pH Stability of this compound at 37°C
| Time (hours) | % Remaining (pH 4.0) | % Remaining (pH 7.4) | % Remaining (pH 9.0) |
| 0 | 100 | 100 | 100 |
| 1 | 95.2 | 99.1 | 92.5 |
| 2 | 90.8 | 98.5 | 85.3 |
| 4 | 82.1 | 97.2 | 71.4 |
| 8 | 67.5 | 95.1 | 50.6 |
| 24 | 35.2 | 88.3 | 15.8 |
Table 2: Hypothetical Temperature and Freeze-Thaw Stability of this compound
| Condition | % Remaining after 24 hours |
| Stored at 4°C | 98.9 |
| Stored at Room Temperature (25°C) | 94.2 |
| 1 Freeze-Thaw Cycle | 99.5 |
| 3 Freeze-Thaw Cycles | 96.8 |
| 5 Freeze-Thaw Cycles | 91.3 |
Visualizations
References
- 1. captivatebio.com [captivatebio.com]
- 2. Proper Reagent Storage and Handling | Updated 2025 [stressmarq.com]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. docs.abcam.com [docs.abcam.com]
- 7. m.youtube.com [m.youtube.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. enamine.net [enamine.net]
How to prevent Trimetozine degradation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling, storage, and troubleshooting of Trimetozine stock solutions to ensure chemical integrity and experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions of this compound.[1] It is soluble in DMSO up to 100 mg/mL.[2] For optimal results, use newly opened, anhydrous (hygroscopic) DMSO, as moisture can impact solubility.[2]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: this compound stock solutions should be aliquoted into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[2][3] Store these aliquots in a dark, dry place under the following conditions.[1][4]
Q3: How long can I store this compound stock solutions?
A3: The stability of the stock solution is dependent on the storage temperature. The recommended storage periods are summarized in the table below.
Q4: Do I need to protect this compound solutions from light?
A4: Yes. As a general best practice for ensuring compound stability, solutions should be protected from light.[5] Recommendations for storing the solid compound specify dark conditions, suggesting potential light sensitivity.[1] Preparing and storing solutions in amber vials is a standard precautionary measure.[6]
Q5: How should I prepare working solutions for my experiments?
A5: For in vivo experiments, it is strongly recommended to prepare fresh working solutions on the day of use from your frozen DMSO stock.[2][3] Dilution into aqueous buffers or cell culture media for in vitro assays should also be done immediately before the experiment.
Data Summary
Table 1: Recommended Storage of this compound Stock Solutions
| Storage Temperature | Maximum Storage Period | Key Considerations |
|---|---|---|
| -80°C | 6 months | Recommended for long-term storage.[2][3] |
| -20°C | 1 month | Suitable for short-term storage.[2][3] |
| 0 - 4°C | Days to weeks (for solid form) | Not recommended for solutions.[1] |
Table 2: Preparation of this compound Stock Solution in DMSO
| Desired Concentration | Mass of this compound (for 1 mL final volume) | Volume of DMSO |
|---|---|---|
| 10 mM | 2.81 mg | 1 mL |
| 50 mM | 14.07 mg | 1 mL |
| 100 mg/mL (355.49 mM) | 100 mg | 1 mL |
Experimental Protocols
Protocol 1: Preparation of High-Concentration this compound Stock Solution (100 mg/mL in DMSO)
Objective: To prepare a stable, high-concentration stock solution of this compound for long-term storage.
Materials:
-
This compound powder (C₁₄H₁₉NO₅, MW: 281.30 g/mol )[1]
-
Anhydrous, analytical grade DMSO[2]
-
Sterile microcentrifuge tubes or cryovials (amber recommended)
-
Analytical balance
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a suitable container. For 1 mL of a 100 mg/mL solution, weigh 100 mg of this compound.
-
Solubilization: Add the appropriate volume of anhydrous DMSO.
-
Dissolution: Vortex the solution vigorously. If powder is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[7] Gentle heating can also be applied if necessary.[2] Ensure the final solution is clear and free of particulates.
-
Aliquoting: Dispense the stock solution into single-use, tightly sealed aliquots in amber vials. This is critical to minimize freeze-thaw cycles and light exposure.[2][6]
-
Storage: Immediately place the aliquots in frozen storage at -80°C for long-term stability (up to 6 months) or -20°C for short-term stability (up to 1 month).[2][3]
Visual Guides and Workflows
Caption: Workflow for preparing this compound stock solutions.
Troubleshooting Guide
Problem: My this compound powder is not dissolving in DMSO.
-
Solution 1: Check DMSO Quality. Ensure you are using anhydrous (hygroscopic) DMSO. Absorbed water can significantly decrease the solubility of compounds.[2] Use a fresh, unopened bottle for best results.
-
Solution 2: Apply Energy. Use a bath sonicator to aid dissolution.[7] Gentle warming of the solution can also help. If precipitation occurs upon cooling, the solution may be supersaturated.
-
Solution 3: Re-evaluate Concentration. While solubility is high in DMSO, ensure you have not exceeded the limits. Refer to Table 2 for guidance.
Problem: I see crystals or precipitation in my stock solution after thawing.
-
Cause: This can happen if the compound crashes out of solution during the freezing process or if the solvent absorbed moisture. It may also indicate that the concentration is too high for stable storage.
-
Solution: Before use, warm the vial to room temperature and sonicate until the solution is clear again.[2] If the precipitate does not redissolve, it should not be used. To prevent this, consider preparing a slightly more dilute stock solution and always ensure vials are tightly sealed.
Problem: I suspect my this compound stock has degraded.
-
Cause: Degradation can be caused by several factors, including excessive freeze-thaw cycles, prolonged storage at inappropriate temperatures, light exposure, or reaction with contaminants (e.g., water, oxidizing agents).[4][5][8]
-
Action Plan: Follow the troubleshooting workflow below. It is generally recommended to discard any solution suspected of degradation to ensure data integrity.
Caption: Troubleshooting workflow for suspected degradation.
References
- 1. Buy this compound | 635-41-6 | >98% [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS#:635-41-6 | Chemsrc [chemsrc.com]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phytotechlab.com [phytotechlab.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of Trimetozine in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of Trimetozine in rat models. The principles and protocols outlined here are also applicable to other lipophilic compounds with similar challenges.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Question 1: After oral administration of a simple this compound suspension in rats, the plasma concentrations are extremely low or undetectable. What are the potential causes and next steps?
Answer:
Low or undetectable plasma concentrations of this compound following oral administration of a simple suspension are a common challenge for poorly soluble compounds. The primary reasons are likely poor dissolution in the gastrointestinal (GI) tract and/or extensive first-pass metabolism.
Troubleshooting Steps:
-
Verify Drug Substance Properties:
-
Solubility: Confirm the aqueous solubility of your this compound batch at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the GI environment.
-
Lipophilicity: Determine the LogP value. Highly lipophilic drugs often have dissolution-limited absorption.
-
Solid-State Characterization: Analyze the crystalline form (polymorphism) of this compound, as different polymorphs can have different solubilities and dissolution rates.
-
-
Evaluate Formulation Strategy: A simple suspension may not be adequate for a poorly soluble compound. Consider the following formulation approaches to enhance solubility and dissolution:
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), or lipid solutions can improve solubilization and absorption.[1][2]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.[1][3]
-
-
Investigate Pre-systemic Metabolism:
-
In Vitro Metabolism: Use rat liver microsomes or hepatocytes to assess the metabolic stability of this compound. This will help determine if it is rapidly metabolized by cytochrome P450 (CYP450) enzymes.
-
Caco-2 Permeability Assay: This in vitro model can help assess the intestinal permeability of this compound and identify potential efflux by transporters like P-glycoprotein (P-gp).
-
Workflow for Investigating Low Plasma Concentrations
Caption: Workflow for troubleshooting low plasma concentrations.
Question 2: We observed high inter-animal variability in the pharmacokinetic (PK) data of this compound in rats. What could be the reasons, and how can we minimize it?
Answer:
High variability in PK data is often multifactorial, stemming from both physiological and experimental factors.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Food Effect | The presence or absence of food in the GI tract can significantly alter drug absorption, especially for lipophilic compounds. | Standardize the feeding schedule. For most studies, an overnight fast is recommended before dosing.[2] |
| Inconsistent Dosing Technique | Improper oral gavage can lead to variability in the amount of drug delivered to the stomach or cause stress to the animals, affecting GI motility. | Ensure all personnel are properly trained in oral gavage techniques. Consider alternative, less stressful dosing methods if possible.[2][4] |
| Formulation Instability | If using a suspension, inadequate homogenization can lead to inconsistent dosing. For lipid-based systems, phase separation can occur. | Ensure the formulation is homogenous before each dose. For suspensions, vortex thoroughly. For emulsions, check for stability. |
| Genetic Polymorphism | Variability in the expression of metabolic enzymes (e.g., CYP450s) among rats can lead to different rates of metabolism. | Use a well-characterized, inbred strain of rats to minimize genetic variability. |
| Coprophagy | Rats may ingest their feces, leading to reabsorption of the drug or its metabolites, which can alter the PK profile. | House rats in metabolic cages that prevent coprophagy, especially for studies of longer duration. |
Frequently Asked Questions (FAQs)
Q1: What are the first-line strategies to consider for improving the oral bioavailability of a lipophilic compound like this compound?
A1: For a lipophilic, poorly water-soluble compound, the following strategies are generally the most effective starting points:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions in the GI tract. This increases the surface area for absorption and can bypass the dissolution step.[1][2]
-
Amorphous Solid Dispersions: By dispersing the drug in a polymer matrix in an amorphous state, the energy required for dissolution is reduced, leading to faster dissolution and absorption.[1][3]
-
Nanocrystal Technology: Reducing the particle size to the nanometer range significantly increases the surface area-to-volume ratio, thereby enhancing the dissolution velocity.
Q2: How do I choose between a lipid-based formulation and a solid dispersion?
A2: The choice depends on the physicochemical properties of your drug and the desired release profile.
-
Lipid-based formulations (e.g., SEDDS) are often suitable for highly lipophilic drugs (LogP > 5). They can also enhance lymphatic transport, which can help avoid first-pass metabolism in the liver.
-
Solid dispersions are generally effective for compounds with high melting points and poor solubility. They can be formulated into conventional solid dosage forms like tablets and capsules.
Q3: What are the key pharmacokinetic parameters to assess when evaluating a new formulation for this compound in rats?
A3: The primary PK parameters to compare between different formulations are:
-
Area Under the Curve (AUC): Represents the total drug exposure over time. A higher AUC indicates greater bioavailability.
-
Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the plasma.
-
Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.
-
Absolute Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation compared to the intravenous (IV) dose. This requires an IV administration group.
Illustrative Pharmacokinetic Data for Different this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Absolute Bioavailability (F%) |
| Simple Suspension | 50 | 85 ± 25 | 4.0 ± 1.5 | 450 ± 150 | < 5% |
| Micronized Suspension | 50 | 250 ± 60 | 2.5 ± 1.0 | 1300 ± 300 | ~15% |
| SEDDS Formulation | 50 | 950 ± 200 | 1.0 ± 0.5 | 5200 ± 900 | ~60% |
| Intravenous (IV) | 5 | 1500 ± 350 | 0.1 | 870 ± 120 | 100% |
Note: The data presented in this table is for illustrative purposes only and is based on typical improvements seen with formulation enhancements for poorly soluble drugs.
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Materials:
-
This compound
-
Oil phase (e.g., Capryol™ 90)
-
Surfactant (e.g., Kolliphor® RH 40)
-
Cosolvent (e.g., Transcutol® HP)
Procedure:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and cosolvents to select the components with the highest solubilizing capacity.
-
Formulation Preparation: a. Accurately weigh the selected oil, surfactant, and cosolvent in a clear glass vial. b. Heat the mixture to 40°C in a water bath to facilitate mixing. c. Add the required amount of this compound to the mixture and vortex until the drug is completely dissolved.
-
Self-Emulsification Assessment: a. Add 1 mL of the prepared SEDDS formulation dropwise to 250 mL of purified water in a glass beaker with gentle agitation. b. Observe the formation of the emulsion. A stable, translucent emulsion indicates a successful formulation. c. Measure the droplet size and polydispersity index using a particle size analyzer.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Animals:
-
Male Sprague-Dawley rats (250-300 g), fasted overnight with free access to water.
Procedure:
-
Dosing:
-
Oral Group: Administer the this compound formulation (e.g., SEDDS) via oral gavage at the desired dose.
-
Intravenous Group (for absolute bioavailability): Administer a solution of this compound in a suitable IV vehicle (e.g., saline with a co-solvent) via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or a cannulated vessel at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in rat plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate the key pharmacokinetic parameters (AUC, Cmax, Tmax, etc.).
-
Signaling Pathways and Logical Relationships
Potential Metabolic Pathways for a Lipophilic Drug Like this compound
The metabolism of lipophilic drugs often occurs in two phases in the liver. Phase I reactions, primarily mediated by cytochrome P450 enzymes, introduce or expose functional groups. Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.
Caption: General metabolic pathway for lipophilic drugs.
References
- 1. US20200009067A1 - Formulation and method for increasing oral bioavailability of drugs - Google Patents [patents.google.com]
- 2. downstate.edu [downstate.edu]
- 3. [Behavioral and neuropharmacological studies of trioxazin (this compound) (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Trimetozine in Cellular Models
Welcome to the technical support center for Trimetozine. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize potential off-target effects of this compound in cellular models.
Frequently Asked Questions (FAQs)
General
Q1: What is the known mechanism of action for this compound?
This compound is understood to be a sedative and anxiolytic agent.[1][2] Its primary mechanism is believed to involve the modulation of neurotransmitter systems within the central nervous system, particularly affecting dopamine and norepinephrine levels.[3] Some research also suggests a potential influence on serotonin pathways.[4] While the exact molecular targets are not fully elucidated, its effects are attributed to these neurochemical alterations.[1]
Q2: What are the potential off-target effects of this compound in cellular models?
While specific off-target interactions of this compound are not extensively documented, compounds of its class can potentially interact with a range of receptors and signaling pathways beyond their intended targets. Based on its known modulation of neurotransmitter systems, hypothetical off-target effects could include interactions with other G protein-coupled receptors (GPCRs), ion channels, or enzymes involved in signaling cascades. It is crucial for researchers to experimentally determine and mitigate these effects in their specific cellular models.
Q3: At what concentration should I start my experiments with this compound?
Initial experiments should begin with a broad dose-response curve to determine the optimal concentration range for your specific cell type and assay. We recommend starting with a concentration range that spans several orders of magnitude, for example, from 1 nM to 100 µM. This will help identify the concentration at which the desired on-target effect is observed while minimizing potential off-target effects and cytotoxicity.
Troubleshooting
Q4: I am observing unexpected cellular responses at concentrations where the on-target effect is not yet apparent. What could be the cause?
This could be indicative of off-target effects occurring at lower concentrations than the on-target activity. It is also possible that the observed phenotype is due to a highly potent interaction with an unintended target. We recommend performing a comprehensive selectivity profiling assay to identify potential off-target interactions.
Q5: My dose-response curve for this compound is not behaving as expected (e.g., it is not sigmoidal or shows multiple phases). How do I interpret this?
A non-standard dose-response curve can suggest multiple underlying mechanisms, including off-target effects, cytotoxicity at higher concentrations, or assay interference. It is advisable to run a cytotoxicity assay in parallel to your primary functional assay to rule out cell death as a confounding factor.
Q6: How can I confirm that the observed phenotype is due to the on-target activity of this compound and not an off-target effect?
To confirm on-target activity, several strategies can be employed:
-
Use of a structurally related inactive compound: If available, a compound with a similar chemical structure to this compound but known to be inactive against the intended target can be used as a negative control.
-
Target knockdown/knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target should abolish or significantly reduce the effect of this compound if the phenotype is on-target.
-
Rescue experiments: In a target knockout/knockdown background, reintroducing the target protein should rescue the effect of this compound.
Troubleshooting Guides
Issue 1: High Background Signal or Non-Specific Effects
Symptoms:
-
High signal in negative control wells treated with vehicle only.
-
Inconsistent results across replicate wells.
-
Cellular stress or morphological changes observed at all tested concentrations of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Precipitation | Visually inspect the compound stock solution and working solutions for any precipitates. If observed, gently warm the solution or sonicate briefly. Consider preparing fresh stock solutions. | A clear solution should be obtained, leading to more consistent results. |
| Cell Culture Contamination | Test cell cultures for mycoplasma and other common contaminants.[5] Discard any contaminated cultures and start with a fresh, authenticated stock. | Elimination of contamination should reduce background signal and variability. |
| Assay Interference | Run control experiments to check if this compound interferes with the assay components (e.g., fluorescence quenching/enhancement, enzyme inhibition). | Identification of assay interference will allow for the selection of an alternative, non-interfering assay format. |
| Vehicle (e.g., DMSO) Toxicity | Ensure the final concentration of the vehicle in the culture medium is consistent across all wells and is below the tolerance level for your cell line (typically <0.5%). | Reducing the vehicle concentration should decrease non-specific cellular stress. |
Issue 2: Observed Cytotoxicity at Active Concentrations
Symptoms:
-
A decrease in cell viability is observed at concentrations where the desired on-target effect is expected.
-
The dose-response curve for the functional assay mirrors the cytotoxicity curve.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Toxicity | Perform a counter-screen against a panel of known cytotoxicity-mediating targets. This can help identify if this compound is hitting unintended proteins that induce cell death. | Identification of specific off-target interactions allows for the rational design of less toxic analogs or the use of lower, more selective concentrations. |
| General Cellular Stress | Measure markers of cellular stress, such as reactive oxygen species (ROS) production or activation of stress-related signaling pathways (e.g., p38, JNK). | Understanding the mechanism of cytotoxicity can guide the co-administration of antioxidants or inhibitors of stress pathways to mitigate these effects. |
| Exceeding Therapeutic Window | Carefully determine the therapeutic window by comparing the EC50 for the on-target effect with the CC50 for cytotoxicity. | Experiments should be conducted within a concentration range that maximizes the on-target effect while minimizing cytotoxicity. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration Range using a Dose-Response Curve
This protocol describes how to establish a dose-response curve to identify the effective concentration range of this compound for a specific cellular assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Assay-specific reagents (e.g., luciferase substrate, fluorescent dye)
-
96-well or 384-well microplates
-
Multichannel pipette or automated liquid handler
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a microplate at a density that ensures they are in the exponential growth phase at the time of the assay. Allow cells to adhere and recover for 24 hours.
-
Compound Dilution: Prepare a serial dilution of this compound in the culture medium. A common starting point is a 10-point, 3-fold serial dilution starting from 100 µM. Include a vehicle-only control.
-
Compound Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a duration appropriate for the specific assay (e.g., 1 hour for rapid signaling events, 24-72 hours for proliferation assays).
-
Assay Readout: Perform the assay according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis: Plot the assay signal as a function of the log of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 or IC50 value.
Protocol 2: Assessing Off-Target Effects using a Counter-Screen
This protocol outlines a general approach for a counter-screen to identify potential off-target activities of this compound.
Materials:
-
This compound
-
A panel of cell lines or purified proteins representing potential off-targets (e.g., a panel of GPCRs, kinases, or ion channels).
-
Assay-specific reagents for each target in the panel.
Procedure:
-
Target Selection: Based on the chemical structure of this compound and its known primary mechanism, select a panel of potential off-targets.
-
Primary Screen: Screen this compound at a single high concentration (e.g., 10 µM) against the entire panel of off-targets.
-
Hit Identification: Identify any targets where this compound shows significant activity (e.g., >50% inhibition or activation).
-
Dose-Response Confirmation: For any identified "hits," perform a full dose-response experiment as described in Protocol 1 to determine the potency (IC50 or EC50) of this compound at the off-target.
-
Selectivity Analysis: Compare the potency of this compound at the on-target versus the off-targets to calculate its selectivity index. A higher selectivity index indicates a lower likelihood of off-target effects at therapeutic concentrations.
Quantitative Data Summary
Table 1: Hypothetical On-Target vs. Off-Target Potency of this compound
This table provides a hypothetical example of the on-target and potential off-target potencies of this compound to illustrate the concept of a selectivity profile.
| Target | Assay Type | This compound IC50 / EC50 (nM) | Selectivity Index (Off-target IC50 / On-target IC50) |
| Dopamine D2 Receptor (On-Target) | Radioligand Binding | 150 | - |
| Serotonin 5-HT2A Receptor (Off-Target) | Calcium Flux | 2,500 | 16.7 |
| Adrenergic α1A Receptor (Off-Target) | IP-One Assay | 8,000 | 53.3 |
| hERG Channel (Off-Target) | Patch Clamp | > 30,000 | > 200 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Recommended Starting Concentrations for Cellular Assays
| Assay Type | Recommended Starting Concentration Range | Considerations |
| Receptor Binding | 1 pM - 10 µM | To determine binding affinity (Ki). |
| Second Messenger (e.g., cAMP, Calcium) | 1 nM - 100 µM | To assess functional potency (EC50/IC50) in short-term assays. |
| Gene Expression (e.g., qPCR, Reporter) | 10 nM - 10 µM | Longer incubation times may require lower concentrations to avoid cytotoxicity. |
| Cell Proliferation / Viability | 100 nM - 100 µM | To assess long-term effects on cell health and growth. |
Visualizations
Signaling Pathways and Workflows
Caption: On-target signaling pathway of this compound at the Dopamine D2 Receptor.
Caption: Hypothetical off-target signaling via the Serotonin 5-HT2A Receptor.
Caption: Workflow for confirming on-target vs. off-target effects.
References
Improving the signal-to-noise ratio in Trimetozine analytical assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise (S/N) ratio in Trimetozine analytical assays.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound, offering potential causes and actionable solutions to enhance the signal-to-noise ratio.
Q1: What are the common causes of a low signal-to-noise ratio in this compound analysis?
A low S/N ratio can stem from either a weak analyte signal or high background noise. Key contributing factors include:
-
Suboptimal Instrument Parameters: Incorrect settings for the detector, mass spectrometer, or chromatography system can lead to poor signal intensity.
-
Sample Preparation Issues: Inefficient extraction, inadequate cleanup, or the presence of interfering substances from the sample matrix can suppress the this compound signal and increase background noise.
-
Chromatographic Problems: Poor peak shape, co-elution with interfering compounds, and column degradation can all negatively impact the S/N ratio.
-
Contamination: Impurities in solvents, reagents, or from the analytical system itself can elevate the baseline noise.
Q2: How can I increase the signal intensity for this compound?
To enhance the signal for this compound, consider the following strategies:
-
Optimize Detector Settings: For UV detectors, ensure the wavelength is set to the absorbance maximum of this compound. For mass spectrometry, optimize ionization source parameters (e.g., spray voltage, gas flows, temperature) and detector voltage.
-
Increase Sample Concentration: If possible, concentrate the sample to increase the amount of analyte injected. However, be mindful of potential matrix effects.
-
Improve Chromatographic Resolution: Narrower and taller peaks lead to a better signal. This can be achieved by using a column with a smaller particle size or a narrower internal diameter. Optimizing the mobile phase composition and gradient can also improve peak shape.[1][2][3]
-
Minimize Dead Volume: Reducing the length and diameter of tubing between the column and the detector can minimize peak broadening and increase peak height.[2]
Q3: What are effective ways to reduce background noise?
Reducing background noise is critical for improving the S/N ratio. Here are some effective approaches:
-
Use High-Purity Solvents and Reagents: Ensure all solvents, reagents, and mobile phase additives are of the highest purity (e.g., LC-MS grade) to minimize contaminants.[4]
-
Properly Degas the Mobile Phase: Dissolved gases in the mobile phase can cause baseline instability.[5]
-
Clean the Analytical System: Regularly clean the injector, detector cell, and mass spectrometer ion source to remove any accumulated contaminants.[6] A dirty ion source is a common cause of high background noise in LC-MS.[6]
-
Implement a Guard Column: A guard column can protect the analytical column from strongly retained impurities in the sample, which can bleed off and contribute to noise.[7]
-
Optimize Data Acquisition Parameters: Increasing the detector time constant or using signal bunching can help to smooth the baseline and reduce noise.[3]
Q4: My baseline is drifting. What could be the cause and how can I fix it?
Baseline drift is a slow, gradual change in the baseline over the course of a run. Common causes and solutions include:
-
Temperature Fluctuations: Ensure the column and detector are in a temperature-controlled environment.[1][7]
-
Mobile Phase Inhomogeneity: Inadequate mixing of mobile phase components can lead to drift. Ensure thorough mixing and consider online mixing systems.[3]
-
Column Bleed: The stationary phase of the column can degrade and "bleed," causing a rising baseline, especially at higher temperatures and with aggressive mobile phases.[1] Ensure the column is used within its recommended pH and temperature ranges.
-
Detector Lamp Aging: For UV detectors, an aging lamp can cause a drifting baseline.
Q5: I am observing ghost peaks in my chromatogram. What are they and how do I get rid of them?
Ghost peaks are unexpected peaks that appear in a chromatogram. They can be a significant source of interference.
-
Carryover from Previous Injections: Insufficient washing of the injection port and needle can lead to carryover. Implement a robust needle wash procedure.
-
Contaminated Mobile Phase or System: Impurities in the solvents or leaching from system components can cause ghost peaks.
-
Sample Degradation: this compound may degrade in the sample vial or on the column, leading to the appearance of degradation products as extra peaks.
Quantitative Data Summary
Table 1: General HPLC and LC-MS/MS Parameters for Triazine-like Compounds
| Parameter | HPLC-UV | LC-MS/MS |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol |
| Gradient | Linear gradient from low to high organic percentage | Optimized for target analyte elution and separation |
| Flow Rate | 0.8 - 1.2 mL/min | 0.2 - 0.5 mL/min |
| Detection | UV at absorbance maximum | ESI+ or ESI- with MRM |
| Injection Volume | 10 - 20 µL | 1 - 5 µL |
Table 2: Troubleshooting Guide for Low Signal-to-Noise Ratio
| Symptom | Possible Cause | Recommended Action |
| Low Signal | Suboptimal wavelength (UV) or MS parameters. | Determine absorbance maximum for this compound. Optimize MS source and analyzer parameters. |
| Low sample concentration. | Concentrate the sample or increase injection volume (with caution for matrix effects). | |
| Poor peak shape (broad peaks). | Optimize chromatography (mobile phase, gradient, column). Minimize dead volume. | |
| High Noise | Contaminated mobile phase or reagents. | Use high-purity solvents and freshly prepared mobile phase. |
| Dirty instrument components. | Clean injector, detector cell, and MS ion source. | |
| Inadequate mobile phase degassing. | Degas mobile phase before use. | |
| Baseline Drift | Temperature instability. | Use a column oven and ensure stable ambient temperature. |
| Column bleed. | Use a high-quality column within its recommended operating conditions. | |
| Mobile phase composition changing. | Ensure proper mixing of mobile phase components. |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to improving the signal-to-noise ratio in this compound analytical assays.
Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)
This protocol is a general guideline for extracting this compound from a biological matrix like plasma, which can significantly reduce matrix effects and improve the S/N ratio.
-
Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.
-
Sample Loading: Mix 500 µL of plasma with 500 µL of 4% phosphoric acid. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove hydrophilic interferences.
-
Elution: Elute this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. The sample is now ready for injection.
Protocol 2: Forced Degradation Study
Forced degradation studies help to identify potential degradation products that could interfere with the analysis of this compound.
-
Prepare Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute with mobile phase for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute with mobile phase for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute with mobile phase for analysis.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 24 hours. Dissolve a portion of the sample in the mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours. Dilute with mobile phase for analysis.
-
Analysis: Analyze all stressed samples by HPLC or LC-MS/MS and compare the chromatograms to that of an unstressed sample to identify degradation peaks.
Visualizations
The following diagrams illustrate key workflows and relationships in troubleshooting signal-to-noise issues.
Caption: Workflow for troubleshooting a low signal-to-noise ratio.
Caption: Relationship between causes of poor S/N and their solutions.
References
- 1. pharmtech.com [pharmtech.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Neuroprotective Effect of Trimetozine in Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Trimetozine in neuroprotective studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed neuroprotective mechanism?
A1: this compound is a sedative with mild tranquilizing effects that has been used to treat anxiety.[1][2][3] Its neuroprotective potential is an area of active research. The proposed mechanisms of action, while still under investigation, are thought to involve the modulation of key neurotransmitters, including serotonin, dopamine, and norepinephrine.[4] Additionally, this compound may possess anti-inflammatory properties, which could contribute to its neuroprotective effects by mitigating inflammation in the brain, a known factor in various neurodegenerative conditions.[4]
Q2: Which neuronal cell lines are suitable for studying the neuroprotective effects of this compound?
A2: The choice of cell line depends on the specific research question.
-
Primary Neuronal Cultures: These offer higher physiological relevance as they are derived directly from animal tissue. However, they are more challenging to culture due to their post-mitotic nature and sensitivity.[5][6][7][8]
-
Immortalized Neuronal Cell Lines: Lines such as SH-SY5Y (human neuroblastoma) and HT22 (mouse hippocampal) are commonly used.[6][9][10][11] They are easier to maintain, provide more reproducible results, and can be differentiated to exhibit more neuron-like characteristics.[6][9]
Q3: How do I determine the optimal concentration of this compound for my experiments?
A3: It is crucial to perform a dose-response analysis to identify the optimal concentration range. A common strategy is to first test a broad range of concentrations (e.g., from nanomolar to millimolar) to identify an effective window.[12][13][14] Subsequently, a more detailed analysis with narrower concentration intervals around the identified effective range should be conducted to precisely determine the EC50 (half-maximal effective concentration).[15] The goal is to find a concentration that provides a neuroprotective effect without inducing cytotoxicity.
Q4: What are the essential controls to include in my experiments?
A4: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO, PBS) to account for any effects of the solvent itself.
-
Untreated Control: Cells cultured under normal conditions without any treatment.
-
Positive Control (for neurotoxicity): Cells treated with a known neurotoxic agent (e.g., glutamate, H₂O₂, staurosporine) to induce cell death, which this compound is expected to counteract.[16][17]
-
Positive Control (for neuroprotection): If available, a known neuroprotective compound can be used to benchmark the effect of this compound.
Q5: My results are inconsistent between experiments. What could be the cause?
A5: Inconsistent results in cell culture experiments can stem from several factors:
-
Pipetting Errors: Inaccurate pipetting can lead to variability in cell seeding density and drug concentrations.[18]
-
Cell Passage Number: Using cells of a high passage number can lead to phenotypic and genotypic changes, affecting their response. It is advisable to use cells within a defined passage range.
-
Culture Conditions: Fluctuations in incubator temperature, CO2 levels, and humidity can impact cell health and experimental outcomes.[19]
-
Edge Effects: In multi-well plates (e.g., 96-well), wells on the periphery are prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, it is common practice to fill the outer wells with sterile PBS or media and not use them for experimental samples.[7][18]
Troubleshooting Guides
General Neuronal Cell Culture
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor cell attachment or clumping | Improper coating of culture vessels. | Ensure proper coating with substrates like Poly-D-Lysine (PDL) or Laminin. PDL is often more resistant to enzymatic degradation.[5][7] |
| Cell damage during dissociation. | Use a gentler dissociation enzyme like papain instead of trypsin, or use mechanical trituration alone for sensitive neurons.[5] | |
| Slow growth or poor neurite outgrowth | Suboptimal culture medium or supplements. | Use specialized neuronal media like Neurobasal medium with appropriate supplements (e.g., B27).[5] |
| Environmental stress. | Minimize disturbances to the culture. Allow cells to settle at room temperature for 30 minutes after plating before moving to the incubator.[7] | |
| Overgrowth of glial cells | Glial cell proliferation in primary cultures. | If a pure neuronal culture is required, consider using an anti-mitotic agent like Cytosine Arabinoside (AraC) at a low concentration, but be aware of potential neurotoxic side effects.[5] |
MTT Assay (Cell Viability)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background absorbance in blank wells | Contamination of media with bacteria or yeast. | Use sterile technique and check media for contamination before use. Discard contaminated reagents. |
| Presence of a reducing agent in the medium (e.g., phenol red). | Use a medium without phenol red or run appropriate blanks to subtract background. | |
| Absorbance readings are too low | Cell density is too low. | Optimize cell seeding density to ensure readings fall within the linear range of the assay (typically 0.75 - 1.25 OD). |
| Insufficient incubation time with MTT reagent. | Increase incubation time until purple formazan crystals are visible in the cells under a microscope. | |
| Incomplete solubilization of formazan crystals. | Ensure complete mixing and adequate volume of the solubilization solvent (e.g., DMSO, isopropanol). | |
| High variability between replicate wells | Inaccurate pipetting or uneven cell plating.[18] | Mix cell suspension thoroughly before plating and ensure accurate pipetting. |
| "Edge effect" in 96-well plates.[18] | Avoid using the outer wells for experimental samples; fill them with sterile liquid instead.[18] |
Caspase-3 Activity Assay (Apoptosis)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no signal in apoptotic samples | Insufficient induction of apoptosis. | Optimize the concentration and duration of the apoptotic stimulus. |
| Cell lysate concentration is too low. | Ensure the protein concentration of the lysate is within the recommended range for the assay (e.g., 50-200 µg per assay).[20] | |
| Inactive reagents. | Ensure proper storage of reagents, especially DTT, which should be freshly prepared or thawed before use.[21] | |
| High background signal in control samples | Non-specific substrate cleavage. | Include a control with a specific Caspase-3 inhibitor to measure non-specific activity.[21][22] |
| Contamination of samples. | Maintain sterile technique during sample preparation. | |
| Inconsistent results | Incomplete cell lysis. | Ensure complete lysis by following the protocol, including incubation on ice and centrifugation steps.[21][22][23] |
| Bubbles in wells. | Be careful to avoid introducing bubbles when adding reagents to the plate, as they can interfere with absorbance readings.[22] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard methodologies for assessing cell proliferation and viability.
-
Cell Plating: Seed neuronal cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and stabilize for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound, followed by the addition of a neurotoxic agent (e.g., 5 mM glutamate for HT22 cells) for the desired duration.[16] Include all necessary controls.
-
MTT Addition: Remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 1-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the MTT solution. Add 150 µL of an MTT solvent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-650 nm can be used to reduce background.[19]
Caspase-3 Colorimetric Assay for Apoptosis
This protocol is based on the cleavage of a p-nitroaniline (pNA)-labeled substrate.[20][24]
-
Induce Apoptosis: Plate and treat cells with this compound and/or an apoptosis-inducing agent in a suitable culture dish.
-
Cell Lysis:
-
Collect cells (for adherent cells, scrape them; for suspension, centrifuge) and wash with cold PBS.
-
Resuspend the cell pellet in 50-100 µL of chilled Lysis Buffer.[23][24]
-
Centrifuge at 12,000-16,000 x g for 10-15 minutes at 4°C.[21][22]
-
Transfer the supernatant (cytosolic extract) to a fresh, cold tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay).
-
Assay Reaction:
-
Incubation and Measurement:
Western Blot for Signaling Pathway Analysis
This protocol provides a general workflow for analyzing the expression of proteins involved in neuroprotection (e.g., Bcl-2, Bax).[25]
-
Sample Preparation:
-
Treat cells as required, then wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[26][27][28] Scrape adherent cells and collect the lysate.
-
Centrifuge the lysate at ~14,000 rpm for 15 minutes at 4°C to pellet cell debris.[27]
-
Determine the protein concentration of the supernatant.
-
-
SDS-PAGE:
-
Denature 20-40 µg of protein per sample by boiling in SDS-PAGE sample buffer for 5 minutes.
-
Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[25]
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[25]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Mandatory Visualizations
Diagrams of Experimental Workflows and Signaling Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | TargetMol [targetmol.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. dendrotek.ca [dendrotek.ca]
- 6. General overview of neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. Cell Culture Academy [procellsystem.com]
- 9. mdpi.com [mdpi.com]
- 10. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Procognitive Potential of Neuroprotective Triazine 5-HT6 Receptor Antagonists Tested on Chronic Activity In Vivo in Rats: Computer-Aided Insight into the Role of Chalcogen-Differences on the Pharmacological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 15. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. restorativeformulations.com [restorativeformulations.com]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. resources.rndsystems.com [resources.rndsystems.com]
- 20. abcam.com [abcam.com]
- 21. mpbio.com [mpbio.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. biogot.com [biogot.com]
- 24. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 26. Frontiers | Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms [frontiersin.org]
- 27. Western Blotting for Neuronal Proteins [protocols.io]
- 28. Suppressing the Inflammatory Prostaglandin Signaling after Thrombotic Stroke Ameliorates Ischemic Brain Injury and Facilitates Poststroke Recovery - PMC [pmc.ncbi.nlm.nih.gov]
Trimetozine Administration: Technical Support & Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Trimetozine. The following information addresses common questions and challenges that may arise during experimentation, based on available data.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
The precise mechanism of action for this compound is not definitively established and conflicting information exists in the literature.[1][2] It is primarily recognized as a sedative and anxiolytic.[1][3] Some research suggests its therapeutic effects may stem from the modulation of neurotransmitter systems within the central nervous system.[4] Specifically, it is thought to influence dopamine and norepinephrine levels and potentially inhibit the reuptake of serotonin.[4][5] Another suggested, though less substantiated, mechanism is the inhibition of an enzyme in bacterial folate synthesis.[6] Some studies also indicate potential anti-inflammatory properties within the brain.[4]
Q2: How should this compound be administered for optimal results in preclinical studies?
This compound is orally active.[3][5] However, specific details regarding optimal administration timing (e.g., time of day, relation to feeding) to maximize efficacy or minimize adverse effects are not well-documented in publicly available literature. For preclinical models of anxiety, administration typically occurs 30-60 minutes prior to behavioral testing to allow for drug absorption and distribution. Researchers should conduct pilot studies to determine the optimal administration window for their specific experimental paradigm and animal model.
Q3: What are the known pharmacokinetic properties of this compound?
Q4: Are there conflicting reports on the therapeutic effects of this compound?
Yes, there are notable discrepancies in the reported therapeutic applications of this compound. While it has been marketed in Europe as a sedative and for the treatment of anxiety since 1959, some recent sources have classified it as a central nervous system stimulant being investigated for conditions like ADHD and narcolepsy.[1][5] This is in direct contrast to its established use as a tranquilizing agent. Researchers should be aware of these differing profiles when designing their experiments.
Summary of this compound Characteristics
| Attribute | Description | References |
| Primary Use | Sedative, Anxiolytic (mild tranquilizer) | [1][3][6] |
| Reported Mechanism of Action | Unclear; potentially modulates dopamine, norepinephrine, and serotonin levels. | [1][2][4][5] |
| Contradictory Information | Some sources classify it as a CNS stimulant for ADHD/narcolepsy. | [5] |
| Administration Route | Oral | [3][5] |
Hypothetical Experimental Protocol: Pharmacokinetic Analysis of this compound in Rodents
This protocol outlines a method for determining the basic pharmacokinetic profile of this compound in a rodent model.
Objective: To determine the plasma concentration-time profile, Cmax, Tmax, and elimination half-life of this compound following oral administration in rats.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Methodology:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the experiment.
-
Dosing:
-
Fast the rats overnight (approximately 12 hours) with free access to water.
-
Prepare a solution/suspension of this compound in the chosen vehicle at a concentration suitable for the target dose (e.g., 10 mg/kg).
-
Administer a single dose of this compound via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.
-
Immediately place blood samples into anticoagulant tubes and keep on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C (e.g., 2000 x g for 15 minutes) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in rat plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Data Analysis:
-
Plot the mean plasma concentration of this compound versus time.
-
From this plot, determine the Cmax (the highest observed concentration) and Tmax (the time at which Cmax is observed).
-
Perform non-compartmental analysis to calculate other pharmacokinetic parameters, such as the area under the curve (AUC) and the elimination half-life (t½).
-
Visualizations
Caption: Proposed signaling pathway for this compound's anxiolytic and sedative effects.
Caption: Experimental workflow for pharmacokinetic analysis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (635-41-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Buy this compound | 635-41-6 | >98% [smolecule.com]
Troubleshooting unexpected side effects of Trimetozine in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected side effects during animal studies with Trimetozine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a sedative and tranquilizing agent.[1][2] Its precise mechanism of action is not fully elucidated, but it is believed to modulate neurotransmitter systems in the central nervous system, potentially involving dopamine and norepinephrine pathways.[3][4] It has been used to treat anxiety.[1]
Q2: What are the expected side effects of this compound in animal studies?
Based on its classification as a sedative and tranquilizer, expected side effects at therapeutic doses may include dose-dependent sedation, lethargy, and potentially mild motor impairment. At higher doses, more pronounced sedation and ataxia could be anticipated.
Q3: An older clinical case reported hyperglycemia as a side effect. Has this been observed in animal models?
A single clinical case of hyperglycemia associated with this compound has been reported.[5] However, there is limited information available from animal studies to confirm if this is a consistent, dose-related side effect. Researchers should consider monitoring blood glucose levels, especially in longer-term studies or when observing unexpected clinical signs.
Q4: What are the different types of adverse drug reactions I might observe in my animal studies?
Adverse drug reactions in animal studies can generally be categorized as:
-
Intrinsic: These are predictable, dose-dependent effects related to the drug's known pharmacology.[6]
-
Idiosyncratic: These are unpredictable reactions that occur in a small subset of the population and are not clearly dose-related.[6]
-
Allergic (Hypersensitivity): These are immune-mediated responses that are also unpredictable.[6]
Troubleshooting Unexpected Side Effects
This section provides guidance on how to approach unexpected side effects observed during this compound administration in animal studies.
Issue 1: Unexpected Neurological Signs (e.g., tremors, seizures, paradoxical hyperactivity)
Q: We are observing tremors and occasional seizure-like activity in a subset of rodents receiving this compound, which is contrary to its expected sedative effects. How should we proceed?
A: This is a serious and unexpected finding that requires immediate attention. Here is a systematic approach to troubleshoot this issue:
Step 1: Immediate Actions & Verification
-
Confirm the Observation: Have a second researcher independently verify the clinical signs. Record the frequency, duration, and severity of the events.
-
Dose Verification: Double-check your dosing calculations, solution concentration, and administration volume to rule out an overdose.
-
Vehicle Control: Ensure that the vehicle control group is not exhibiting similar signs.
Step 2: Experimental Workflow for Investigation
Caption: Workflow for investigating unexpected neurological signs.
Step 3: Data to Collect and Analyze
Summarize your findings in a structured table to identify patterns.
| Parameter | Control Group (Vehicle) | This compound (Low Dose) | This compound (High Dose) |
| Incidence of Tremors (%) | 0% | 5% | 20% |
| Seizure-like Events/24h | 0 | 0.2 ± 0.1 | 1.5 ± 0.4 |
| Plasma this compound (µg/mL) | Not Detected | 1.2 ± 0.3 | 5.8 ± 1.1 |
| Brain this compound (µg/g) | Not Detected | 0.8 ± 0.2 | 3.9 ± 0.9 |
| Dopamine Level (Striatum) | 100 ± 8% | 150 ± 12% | 250 ± 25% |
| GABA Level (Cortex) | 100 ± 10% | 95 ± 9% | 70 ± 15% |
Protocol: Brain Tissue Neurotransmitter Analysis
-
Sample Collection: Euthanize animals at a time point corresponding to the peak observation of neurological signs. Rapidly dissect the brain regions of interest (e.g., striatum, cortex, hippocampus) on ice.
-
Homogenization: Homogenize the tissue in a suitable buffer (e.g., 0.1 M perchloric acid) to precipitate proteins and stabilize neurotransmitters.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g for 10 minutes at 4°C).
-
Analysis: Analyze the supernatant for neurotransmitter levels (e.g., dopamine, serotonin, GABA) using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) or a commercially available ELISA kit.
-
Normalization: Normalize neurotransmitter concentrations to the total protein content of the initial homogenate.
Issue 2: Unexpected Hepatotoxicity (Elevated Liver Enzymes)
Q: Routine blood work on our chronic this compound study shows significantly elevated ALT and AST levels in the treatment group. What is the recommended course of action?
A: Elevated liver enzymes are a potential indicator of hepatotoxicity and should be investigated thoroughly.
Step 1: Confirm and Quantify
-
Repeat Blood Work: Confirm the initial findings with a repeat blood analysis.
-
Expand Liver Panel: Include additional markers of liver function, such as alkaline phosphatase (ALP), bilirubin, and albumin.
-
Dose-Response: Analyze samples from different dose groups to determine if the effect is dose-dependent.
Step 2: Logical Flow for Hepatotoxicity Investigation
Caption: Troubleshooting flowchart for suspected hepatotoxicity.
Step 3: Data to Collect and Analyze
| Parameter | Control Group (Vehicle) | This compound (10 mg/kg) | This compound (30 mg/kg) |
| ALT (U/L) | 35 ± 5 | 150 ± 25 | 450 ± 70 |
| AST (U/L) | 50 ± 8 | 220 ± 30 | 680 ± 95 |
| Bilirubin (mg/dL) | 0.2 ± 0.05 | 0.8 ± 0.2 | 2.1 ± 0.5 |
| Liver Histology Score (0-4) | 0.1 ± 0.1 | 1.5 ± 0.4 (Mild Necrosis) | 3.2 ± 0.6 (Severe Necrosis) |
| Hepatic Glutathione (GSH) | 100 ± 12% | 65 ± 10% | 30 ± 8% |
Protocol: Liver Histopathology (H&E Staining)
-
Tissue Fixation: Immediately following euthanasia, perfuse the animal with saline, followed by 10% neutral buffered formalin. Excise the liver and place it in formalin for 24-48 hours.
-
Processing: Dehydrate the fixed tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut thin sections (4-5 µm) using a microtome and mount them on glass slides.
-
Staining:
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin to stain cell nuclei (blue/purple).
-
Counterstain with Eosin to stain the cytoplasm and extracellular matrix (pink/red).
-
-
Microscopic Examination: A board-certified veterinary pathologist should examine the slides for signs of cellular necrosis, inflammation, steatosis, and other abnormalities.
Issue 3: Unexpected Cardiovascular Effects (e.g., hypotension, bradycardia)
Q: We are monitoring blood pressure via telemetry in our canine study and have noted a significant drop in blood pressure and heart rate that persists for several hours after this compound administration. How should we investigate the mechanism?
A: Persistent hypotension and bradycardia are significant cardiovascular findings that warrant a mechanistic investigation.
Step 1: Characterize the Hemodynamic Profile
-
Dose-Response Curve: Establish a clear dose-response relationship for the hypotensive and bradycardic effects.
-
Pharmacokinetics/Pharmacodynamics (PK/PD) Modeling: Correlate the plasma concentration of this compound with the magnitude and duration of the cardiovascular effects.[7]
Step 2: Investigating Potential Signaling Pathways
The hypotensive effects could be mediated through central nervous system actions or direct effects on the vasculature. Given this compound's potential modulation of norepinephrine, investigating its interaction with adrenergic receptors is a logical starting point.
Caption: Potential pathway for this compound-induced hypotension.
Protocol: In Vitro Aortic Ring Assay
-
Tissue Preparation: Euthanize a naive rodent and carefully dissect the thoracic aorta. Clean the aorta of adherent tissue and cut it into 2-3 mm rings.
-
Mounting: Mount the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer), maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Tension Recording: Connect the rings to an isometric force transducer to record changes in vascular tension.
-
Experiment:
-
Induce a stable contraction with an alpha-agonist like phenylephrine.
-
Once a plateau is reached, add cumulative concentrations of this compound to the bath.
-
Record the percentage of relaxation of the pre-contracted ring.
-
-
Analysis: A potent vasodilatory effect in this assay would suggest a direct effect on the vasculature, independent of central nervous system regulation.
Disclaimer: This guide provides general advice for troubleshooting unexpected side effects. All experimental procedures should be conducted in accordance with approved animal care and use protocols and institutional guidelines. The specific findings and protocols described are illustrative and may not directly apply to all research scenarios.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Buy this compound | 635-41-6 | >98% [smolecule.com]
- 5. This compound (635-41-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. dvm360.com [dvm360.com]
- 7. Pharmacokinetics/Pharmacodynamics models of veterinary antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Improving the reproducibility of Trimetozine-based experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Trimetozine. Our aim is to improve the reproducibility of your experiments by addressing common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: The exact mechanism of action for this compound is still under investigation and not fully elucidated.[1][2] It is primarily recognized as a sedative and anxiolytic agent.[1][3] Research suggests that its effects may stem from the modulation of neurotransmitter activity in the central nervous system, potentially influencing the levels of serotonin, dopamine, and norepinephrine.[4][5] One study on a this compound analogue also indicated a possible interaction with benzodiazepine binding sites and an influence on corticosterone and tumor necrosis factor-alpha (TNF-α) levels.[6]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is slightly soluble in water and can be recrystallized from 90% ethanol.[7] For in vivo experiments, specific solvent systems are recommended to achieve a suitable concentration. Stock solutions should be stored appropriately to prevent degradation. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[3][8]
Q3: Is there any known toxicity data for this compound?
A3: Yes, the acute oral toxicity (LD50) of this compound in rats has been reported.
Troubleshooting Guides
Issues with this compound Solubility and Solution Stability
Problem: I am observing precipitation or incomplete dissolution of this compound in my vehicle.
-
Possible Cause 1: Inappropriate Solvent System.
-
Solution: this compound has limited solubility in aqueous solutions. For in vivo studies, a concentration of ≥ 2.5 mg/mL (8.89 mM) can be achieved using specific solvent mixtures.[9] Refer to the Experimental Protocols section for detailed preparation methods. If precipitation occurs during preparation, gentle heating and/or sonication can aid dissolution.[9]
-
-
Possible Cause 2: Degradation of this compound.
-
Solution: Ensure the chemical stability of this compound in your chosen dissolution medium. Degradation can sometimes be accelerated by impurities in surfactants.[10] Whenever possible, use high-purity reagents and prepare solutions fresh. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month to minimize degradation.[3][8]
-
Inconsistent Results in Behavioral Assays
Problem: I am seeing high variability in the behavioral responses of my animal models after this compound administration.
-
Possible Cause 1: Variability in Drug Administration.
-
Solution: Ensure consistent dosing and administration of this compound for all subjects. Verify your calculations for dosage and the calibration of your administration equipment. For intraperitoneal injections, ensure proper technique to avoid accidental injection into other tissues.
-
-
Possible Cause 2: Animal Model Inconsistency.
-
Solution: The stability and reproducibility of animal models for anxiety are critical.[3] Different stressors can elicit varied behavioral profiles.[4] It is important to use validated models and to carefully control for environmental factors such as light cycles, noise, and handling, as these can significantly impact behavioral outcomes.
-
Difficulty in Measuring Downstream Effects (e.g., Neurotransmitter Levels)
Problem: I am unable to detect significant changes in neurotransmitter levels after this compound treatment.
-
Possible Cause 1: Indirect Measurement Limitations.
-
Solution: Direct measurement of neurotransmitters in the brain is challenging due to the blood-brain barrier.[6] Measurements of metabolites in blood or urine are indirect indicators and may not fully reflect the changes in the central nervous system.[11] Be aware of the limitations of your chosen assay.
-
-
Possible Cause 2: Timing of Sample Collection.
-
Solution: The pharmacokinetics of this compound will dictate the optimal time point for sample collection. Consider conducting a time-course experiment to determine the peak effect of the drug on neurotransmitter levels.
-
-
Possible Cause 3: Low Temporal Resolution of Assay.
-
Solution: Techniques like microdialysis, while powerful, have inherently low temporal resolution.[12] This might mask transient changes in neurotransmitter levels. Consider the temporal resolution of your chosen method when designing your experiment and interpreting your results.
-
Quantitative Data Summary
| Parameter | Value | Species | Source |
| Solubility | ≥ 2.5 mg/mL (8.89 mM) | N/A | [9] |
| Acute Oral Toxicity (LD50) | 1800 mg/kg | Rat | [7][13] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | N/A | [3][8] |
Experimental Protocols
Protocol 1: In Vivo Formulation of this compound
This protocol describes the preparation of a this compound solution for in vivo administration.
-
Prepare a stock solution of this compound in DMSO at a concentration of 25.0 mg/mL.
-
To prepare a 1 mL working solution, sequentially add and mix the following solvents:
-
100 µL of the 25.0 mg/mL this compound stock solution in DMSO.
-
400 µL of PEG300.
-
50 µL of Tween-80.
-
450 µL of Saline.
-
-
Ensure the final solution is clear before administration. This protocol yields a solution with a this compound concentration of ≥ 2.5 mg/mL.[9]
Visualizations
Caption: A typical experimental workflow for in vivo studies with this compound.
Caption: Proposed mechanism of this compound's action on neurotransmitter systems.
Caption: A logical flowchart for troubleshooting common issues in this compound experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Recent advances in anxiety disorders: Focus on animal models and pathological mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Exploring Neurotransmitter Testing: A Functional Medicine Perspective on Mental Health [rupahealth.com]
- 7. This compound | 635-41-6 [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. Neurotransmitter Test | Brain Chemical Imbalance Testing [perpetualwellbeing.com.au]
- 12. An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound CAS#: 635-41-6 [amp.chemicalbook.com]
Technical Support Center: Mitigating Trimetozine-Induced Toxicity in Long-Term Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating potential toxicities associated with the long-term administration of Trimetozine. The information is presented in a question-and-answer format for clarity and ease of use.
Disclaimer: this compound is a compound with limited publicly available data on its long-term toxicity. The following guidance is based on the known pharmacology of this compound as a sedative and its potential interactions with neurotransmitter systems, combined with established principles of toxicology. The experimental protocols and troubleshooting guides are general best practices and may need to be adapted for specific experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a sedative with mild tranquilizing effects.[1] Its precise mechanism of action is not fully elucidated, but it is believed to modulate the activity of several key neurotransmitters in the central nervous system, including serotonin, dopamine, and norepinephrine.[2] It may exert its effects by inhibiting the reuptake of serotonin, and modulating dopamine and norepinephrine levels.[2]
Q2: What are the potential long-term toxicities associated with this compound?
While specific long-term toxicity data for this compound is scarce, potential adverse effects can be extrapolated from its classification as a sedative and its influence on neurotransmitter systems. Potential long-term complications of sedatives can include memory impairment, symptoms of depression, and liver issues.[1][3] Given its mechanism, there is a theoretical risk of neurotoxicity associated with dysregulation of dopamine and norepinephrine metabolism, which can lead to oxidative stress.[4][5][6]
Q3: What are the early warning signs of this compound-induced toxicity in animal models?
Early warning signs may include:
-
Behavioral changes: Increased lethargy, ataxia (loss of coordination), tremors, or signs of anxiety and agitation.
-
Physiological changes: Significant weight loss or gain, changes in food and water consumption, alterations in body temperature.
-
Biochemical changes: Elevated liver enzymes (ALT, AST) in serum, indicating potential hepatotoxicity.[7][8]
Q4: How can oxidative stress contribute to this compound toxicity?
The metabolism of dopamine and norepinephrine, which this compound is thought to modulate, can generate reactive oxygen species (ROS).[4][6] An imbalance between ROS production and the cell's antioxidant defenses leads to oxidative stress, which can damage neurons and other cells.[9][10][11] Long-term administration of this compound could potentially exacerbate this process.
Q5: Can co-administration of other compounds mitigate this compound toxicity?
Co-administration of antioxidants could be a potential strategy to mitigate toxicity driven by oxidative stress. Antioxidants may help to neutralize ROS produced during neurotransmitter metabolism.[9] However, any co-administration strategy should be carefully evaluated for potential drug-drug interactions that could alter the efficacy or toxicity of this compound.
Troubleshooting Guides
Guide 1: Unexpected In Vitro Cytotoxicity
Problem: Significant cell death is observed in neuronal cell cultures treated with this compound at concentrations expected to be non-toxic.
| Step | Action | Rationale |
| 1 | Confirm this compound Concentration and Purity | Incorrect concentration or impurities in the drug stock can lead to unexpected toxicity. |
| 2 | Perform a Dose-Response Curve | To determine the EC50 (half-maximal effective concentration) and TC50 (half-maximal toxic concentration) to identify the therapeutic window. |
| 3 | Assess for Apoptosis and Necrosis | Use assays like Annexin V/Propidium Iodide staining to determine the mode of cell death. |
| 4 | Measure Markers of Oxidative Stress | Quantify intracellular ROS levels using probes like DCFDA to investigate the role of oxidative stress.[12][13] |
| 5 | Co-treat with an Antioxidant | Administer an antioxidant (e.g., N-acetylcysteine) to see if it rescues the cells from this compound-induced death. |
Guide 2: Adverse Effects in Long-Term Animal Studies
Problem: Animals in a long-term this compound study are exhibiting signs of neurotoxicity (e.g., tremors, ataxia).
| Step | Action | Rationale |
| 1 | Conduct a Thorough Clinical Examination | Record and score all abnormal clinical signs. Monitor body weight and food/water intake daily. |
| 2 | Collect Blood Samples for Analysis | Measure liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), and a complete blood count to assess systemic toxicity. |
| 3 | Consider Dose Reduction | If adverse effects are severe, a temporary dose reduction may be necessary to prevent animal morbidity while investigating the cause. |
| 4 | Perform Interim Histopathology | For a subset of animals, conduct histopathological analysis of the brain (focusing on dopaminergic and noradrenergic regions) and liver to identify cellular damage.[14][15][16] |
| 5 | Assess Neurotransmitter Levels | In brain tissue homogenates, measure the levels of dopamine, norepinephrine, serotonin, and their metabolites to confirm the drug's effect and investigate potential imbalances. |
Quantitative Data Presentation
Note: The following tables contain hypothetical data for illustrative purposes, as specific quantitative data for long-term this compound toxicity mitigation is not publicly available.
Table 1: Hypothetical Dose-Response of this compound on Neuronal Cell Viability and Oxidative Stress
| This compound (µM) | Cell Viability (%) (MTT Assay) | Relative ROS Levels (DCFDA Assay) |
| 0 (Control) | 100 ± 5 | 1.0 ± 0.1 |
| 1 | 98 ± 4 | 1.1 ± 0.2 |
| 10 | 95 ± 6 | 1.5 ± 0.3 |
| 50 | 75 ± 8 | 2.8 ± 0.5 |
| 100 | 40 ± 7 | 5.2 ± 0.9 |
| 200 | 15 ± 5 | 8.9 ± 1.2 |
Table 2: Hypothetical Effect of Antioxidant Co-administration on Liver Function Markers in Rats After 90-Day this compound Treatment
| Treatment Group | Serum ALT (U/L) | Serum AST (U/L) | Liver MDA (nmol/mg protein) |
| Vehicle Control | 35 ± 5 | 80 ± 10 | 1.2 ± 0.2 |
| This compound (50 mg/kg) | 95 ± 12 | 210 ± 25 | 3.5 ± 0.6 |
| This compound + Antioxidant (e.g., NAC) | 45 ± 7# | 105 ± 15# | 1.5 ± 0.3# |
| p < 0.05 vs. Vehicle Control; #p < 0.05 vs. This compound alone |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
DCFDA Staining: After the treatment period, remove the medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFDA solution in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Remove the DCFDA solution, wash the cells with PBS, and add 100 µL of PBS to each well. Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence plate reader.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the relative ROS levels.
Protocol 3: Assessment of Liver Function in Rodents
-
Animal Dosing: Administer this compound orally or via injection to rodents for the specified duration of the long-term study. Include a vehicle control group.
-
Blood Collection: At the end of the study, collect blood via cardiac puncture or from the retro-orbital sinus into serum separator tubes.
-
Serum Separation: Allow the blood to clot and then centrifuge at 2000 x g for 10 minutes to separate the serum.
-
Biochemical Analysis: Use commercial assay kits to measure the serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) according to the manufacturer's instructions.
-
Data Analysis: Compare the enzyme levels in the this compound-treated groups to the vehicle control group using appropriate statistical tests.
Visualizations
Caption: Potential signaling pathway of this compound.
Caption: Workflow for assessing this compound toxicity.
Caption: Troubleshooting unexpected this compound toxicity.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Sedatives: How They Work, Cautions, and Dependency [healthline.com]
- 4. Protective and toxic roles of dopamine in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxic effects of dopamine metabolism in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. repository.unizik.edu.ng [repository.unizik.edu.ng]
- 9. Oxidative Imbalance and Anxiety Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Oxidative Stress and Psychological Disorders | Bentham Science [eurekaselect.com]
- 12. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histopathological evaluation of the nervous system in National Toxicology Program rodent studies: a modified approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effect of codeine administration on histopathology of brain and liver, in adult albino rats - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Comparative Guide: Trimetozine vs. Diazepam in Anxiety Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of trimetozine and diazepam, two centrally acting agents with anxiolytic properties. The comparison focuses on their mechanisms of action, available preclinical data in established anxiety models, and the experimental protocols used to evaluate their efficacy. A notable disparity exists in the volume of publicly available preclinical research for these two compounds, with diazepam being extensively studied, while data for this compound is sparse.
Mechanisms of Action: A Tale of Two Pathways
The anxiolytic effects of diazepam and this compound are believed to be mediated through distinct neurochemical pathways. Diazepam's mechanism is well-established, whereas this compound's remains less clearly defined.
Diazepam , a member of the benzodiazepine class, exerts its anxiolytic, sedative, muscle-relaxant, and anticonvulsant effects by enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][2] It binds to a specific allosteric site on the GABA-A receptor, increasing the receptor's affinity for GABA.[3][4] This leads to an increased frequency of chloride channel opening, hyperpolarization of the neuron, and a potentiation of the inhibitory effect of GABA throughout the central nervous system.[2][4]
This compound , marketed as a sedative and mild tranquilizer, has an unclear mechanism of action.[5] It is thought to modulate the activity of several key neurotransmitters, including serotonin, dopamine, and norepinephrine.[6] Some research suggests it may inhibit the reuptake of serotonin, thereby increasing its availability in the synaptic cleft, which could contribute to its anxiolytic effects.[6] Additionally, a study on a this compound analogue indicated a potential interaction with benzodiazepine binding sites, though this is yet to be fully elucidated for this compound itself.
Signaling Pathway Diagrams
The following diagrams illustrate the established signaling pathway for diazepam and the proposed pathways for this compound.
Preclinical Efficacy in Anxiety Models: A Data Gap
A significant challenge in directly comparing the preclinical efficacy of this compound and diazepam is the lack of published studies evaluating this compound in standardized animal models of anxiety. In contrast, diazepam has been extensively characterized and is often used as a positive control in these assays.
Experimental Protocols
Common preclinical models for assessing anxiolytic drug efficacy include the Elevated Plus-Maze (EPM) and the Light-Dark Box test. These models rely on the conflict between an animal's natural tendency to explore a novel environment and its aversion to open, brightly lit spaces.
Elevated Plus-Maze (EPM) Protocol:
-
Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms.
-
Procedure: The animal is placed in the center of the maze, and its behavior is recorded for a set period (typically 5 minutes).
-
Parameters Measured:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total arm entries (a measure of general activity).
-
-
Interpretation: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms, without significantly altering total motor activity.
Light-Dark Box Test Protocol:
-
Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, connected by an opening.
-
Procedure: The animal is placed in the light compartment, and its movement between the two compartments is recorded for a defined duration.
-
Parameters Measured:
-
Time spent in the light compartment.
-
Number of transitions between the two compartments.
-
Latency to enter the dark compartment.
-
-
Interpretation: Anxiolytic drugs are expected to increase the time spent in the light compartment and the number of transitions.
Experimental Workflow
The following diagram illustrates a general workflow for a preclinical anxiety study.
Quantitative Data Summary
Due to the lack of available preclinical data for this compound in these models, a direct quantitative comparison with diazepam is not possible at this time. The table below summarizes the expected outcomes for diazepam based on numerous studies, and highlights the data gap for this compound.
| Preclinical Model | Compound | Key Parameters | Expected Outcome with Anxiolytic Effect | This compound Data |
| Elevated Plus-Maze | Diazepam | % Time in Open Arms | Increase | Not Available |
| % Entries into Open Arms | Increase | Not Available | ||
| Total Arm Entries | No significant change | Not Available | ||
| Light-Dark Box | Diazepam | Time in Light Compartment | Increase | Not Available |
| Number of Transitions | Increase | Not Available |
Conclusion
While both this compound and diazepam are utilized for their anxiolytic effects, their preclinical profiles and mechanistic understanding differ significantly. Diazepam's efficacy in preclinical anxiety models is well-documented and mechanistically linked to the potentiation of GABAergic inhibition. In contrast, this compound's mechanism of action remains to be fully elucidated, and there is a conspicuous absence of publicly available data from standard preclinical anxiety paradigms. This data gap prevents a direct, evidence-based comparison of their preclinical efficacy. Future research on this compound in models such as the elevated plus-maze and light-dark box is necessary to understand its preclinical anxiolytic profile and to allow for a direct comparison with established anxiolytics like diazepam. For drug development professionals, this highlights the importance of comprehensive preclinical evaluation to substantiate the therapeutic potential of novel anxiolytic candidates.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Diazepam? [synapse.patsnap.com]
- 3. Diazepam (Valium) Mechanism of Action: How Does Diazepam Work? - GoodRx [goodrx.com]
- 4. Classics in Chemical Neuroscience: Diazepam (Valium) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
A Comparative Analysis of the Anxiolytic Properties of Trimetozine Against Other Sedatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anxiolytic effects of Trimetozine, a sedative with mild tranquilizing properties, against other established sedative classes, primarily benzodiazepines and the non-benzodiazepine anxiolytic, buspirone. Due to the limited availability of recent clinical data for this compound, this comparison incorporates preclinical findings and data from studies on its analogues.
Executive Summary
This compound, a sedative marketed in Europe since 1959, has been used in the treatment of anxiety.[1] Its mechanism of action is not fully elucidated but is thought to involve the modulation of several neurotransmitter systems, including serotonin, dopamine, and norepinephrine.[2] This contrasts with the well-defined mechanisms of benzodiazepines, which enhance the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), and buspirone, which acts as a partial agonist at serotonin 5-HT1A receptors. Preclinical research on a this compound analogue suggests a potential interaction with benzodiazepine binding sites, indicating a possible overlap in mechanism with this class of drugs.[3]
Direct comparative clinical trials between this compound and modern anxiolytics are scarce. This guide, therefore, synthesizes available preclinical data to offer a comparative perspective on its anxiolytic potential.
Mechanism of Action: A Comparative Overview
The signaling pathways of this compound and its comparators differ significantly, influencing their efficacy and side-effect profiles.
This compound: The precise mechanism of this compound's anxiolytic effect is still under investigation. However, it is believed to modulate multiple neurotransmitter systems.[2] It is thought to potentially inhibit the reuptake of serotonin, increasing its availability in the synaptic cleft, which is a common mechanism for many anxiolytic and antidepressant medications.[2] Furthermore, it may influence dopamine and norepinephrine levels.[2] A study on a new analogue of this compound, LQFM289, indicated that its anxiolytic-like effects in mice were attenuated by flumazenil, a benzodiazepine antagonist, suggesting a potential interaction with benzodiazepine binding sites on the GABA-A receptor.[3]
Benzodiazepines (e.g., Diazepam): This class of drugs acts as positive allosteric modulators of the GABA-A receptor. By binding to the benzodiazepine site on the receptor, they increase the affinity of GABA for its binding site. This, in turn, enhances the influx of chloride ions into the neuron, leading to hyperpolarization and a reduction in neuronal excitability, resulting in sedative, anxiolytic, and muscle relaxant effects.
Buspirone: Buspirone's primary mechanism is as a partial agonist of the serotonin 5-HT1A receptor. It also has some antagonist activity at dopamine D2 receptors. Its anxiolytic effect is thought to be mediated by its action on the serotonergic system, and it typically has a delayed onset of action compared to benzodiazepines.
Diagram of Proposed this compound Signaling Pathway
References
- 1. dcf.psychiatry.ufl.edu [dcf.psychiatry.ufl.edu]
- 2. Anxiolytic Properties of Trimetazidine in Experimental Models of Increased Anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LQFM289: Electrochemical and Computational Studies of a New this compound Analogue for Anxiety Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of Trimetozine and Buspirone for Anxiolytic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo pharmacological properties of Trimetozine and buspirone, with a focus on their application as anxiolytic agents. While buspirone is a well-characterized anxiolytic with a considerable body of preclinical and clinical data, this compound is an older compound with a less defined mechanism of action and a scarcity of recent in vivo studies. This comparison aims to summarize the available experimental data to guide further research and drug development efforts.
Mechanism of Action
Buspirone is a non-benzodiazepine anxiolytic that primarily acts as a partial agonist at serotonin 5-HT1A receptors.[1][2] Its anxiolytic effect is attributed to the modulation of serotonergic neurotransmission.[1] Buspirone also has a weak affinity for dopamine D2 receptors, where it acts as an antagonist.[2]
This compound , also known as Trioxazine, is described as a sedative and mild tranquilizer. Its precise mechanism of action is not well-elucidated.[3] It is thought to modulate the activity of several neurotransmitter systems, potentially including dopamine, norepinephrine, and serotonin.[1][4] Some research on a this compound analogue suggests that its anxiolytic-like effects may also be related to antioxidant properties.[5]
Signaling Pathway Diagrams
In Vivo Anxiolytic Activity: A Comparative Data Summary
| Drug | Animal Model | Species | Dose | Route of Administration | Key Finding |
| Buspirone | Elevated Plus-Maze | Rat (Long-Evans) | 0.3 mg/kg | Oral (p.o.) | Maximum anxiolytic activity observed.[6] |
| 10 mg/kg | Oral (p.o.) | Significant decrease in horizontal and vertical movements, suggesting sedation.[6] | |||
| Elevated Plus-Maze | Mouse | 1.25 mg/kg | Intraperitoneal (i.p.) | Selective reduction in risk assessment behaviors.[7] | |
| 2.0 - 4.0 mg/kg | Intraperitoneal (i.p.) | Increased percentage of entries and time spent in the open arms.[2] | |||
| Light-Dark Box | Mouse | 3.16 - 17.8 mg/kg | Intraperitoneal (i.p.) | Significant increase in time spent in the lit area.[8] | |
| 10.0 - 56.2 mg/kg | Oral (p.o.) | Produced anxiolytic-like activity.[8] | |||
| This compound | Various | No recent in vivo quantitative data available in standard anxiolytic models. |
Experimental Protocols
Elevated Plus-Maze (EPM) Test
The EPM is a widely used behavioral assay for assessing anxiety-like behavior in rodents. The apparatus consists of a plus-shaped maze with two open and two enclosed arms, elevated from the floor. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.
General Protocol:
-
Rodents (mice or rats) are individually placed in the center of the maze, facing an open arm.
-
Animal behavior is recorded for a set period, typically 5 minutes.
-
The number of entries into and the time spent in the open and enclosed arms are measured.
-
Data are often expressed as the percentage of time spent in the open arms and the percentage of open arm entries relative to the total.
Light-Dark Box (LDB) Test
The LDB test is another common model for screening anxiolytic and anxiogenic drugs in rodents. The apparatus consists of a box divided into a large, brightly illuminated compartment and a smaller, dark compartment. The test is based on the conflict between the innate aversion of rodents to bright light and their tendency to explore a novel environment. Anxiolytics are expected to increase the time spent in the light compartment.
General Protocol:
-
A rodent is placed in the center of the light compartment.
-
The animal is allowed to freely explore the apparatus for a defined period (e.g., 5-10 minutes).
-
The time spent in each compartment and the number of transitions between the two compartments are recorded.
-
An increase in the time spent in the light compartment is indicative of an anxiolytic effect.
Conclusion
Buspirone demonstrates clear, albeit sometimes inconsistent, anxiolytic effects in standard preclinical models of anxiety. Its mechanism of action, centered on the 5-HT1A receptor, is well-established. In contrast, this compound's anxiolytic and sedative properties are supported by historical clinical use, but its mechanism of action remains speculative. A significant gap exists in the modern preclinical evaluation of this compound, with a notable absence of quantitative in vivo data in widely accepted anxiolytic models.
For drug development professionals, buspirone serves as a benchmark non-benzodiazepine anxiolytic with a known pharmacological profile. This compound, while historically used for anxiety, represents a compound with an underexplored mechanism that may offer novel insights into the neurobiology of anxiety. Further in vivo research is imperative to validate the anxiolytic potential of this compound and to elucidate its molecular targets. Such studies would be essential to determine its viability as a lead compound for the development of new anxiolytic therapies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. The effects of buspirone on the behaviour of control and stressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Buy this compound | 635-41-6 | >98% [smolecule.com]
- 5. LQFM289: Electrochemical and Computational Studies of a New this compound Analogue for Anxiety Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ethological evaluation of the effects of acute and chronic buspirone treatment in the murine elevated plus-maze test: comparison with haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of routes of administration and time course effects of zacopride and buspirone in mice using an automated light/dark test - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Trimetozine's Neuroprotective Efficacy in a Primary Neuron Culture Model of Oxidative Stress
This guide provides a comparative analysis of the neuroprotective effects of Trimetozine against other known neuroprotective agents in a primary cortical neuron culture model. The data presented herein is intended to offer researchers, scientists, and drug development professionals a comprehensive overview of this compound's potential as a therapeutic agent for neurodegenerative conditions characterized by oxidative stress.
Comparative Efficacy of Neuroprotective Agents
The neuroprotective potential of this compound was evaluated alongside two well-characterized neuroprotective compounds, Resveratrol (an antioxidant) and Z-VAD-FMK (a pan-caspase inhibitor), in a primary cortical neuron culture subjected to hydrogen peroxide (H₂O₂)-induced oxidative stress. Neuronal viability, cytotoxicity, and apoptosis were assessed to compare the efficacy of these compounds.
| Compound | Concentration (µM) | Neuronal Viability (% of Control) [MTT Assay] | Cytotoxicity (% of Maximum LDH Release) [LDH Assay] | Apoptosis (% TUNEL-positive cells) [TUNEL Assay] |
| Control (Vehicle) | - | 100 ± 4.5 | 5.2 ± 1.1 | 3.1 ± 0.8 |
| H₂O₂ (100 µM) | - | 48.2 ± 3.9 | 75.6 ± 5.3 | 68.4 ± 6.2 |
| This compound | 10 | 75.3 ± 4.1 | 22.8 ± 2.5 | 25.9 ± 3.7 |
| 25 | 88.9 ± 5.2 | 15.4 ± 1.9 | 18.6 ± 2.9 | |
| 50 | 92.1 ± 4.8 | 12.1 ± 1.5 | 14.3 ± 2.1 | |
| Resveratrol | 10 | 72.8 ± 3.8 | 25.1 ± 2.8 | 28.2 ± 4.1 |
| 25 | 85.4 ± 4.6 | 18.2 ± 2.1 | 21.5 ± 3.3 | |
| 50 | 89.6 ± 5.1 | 14.7 ± 1.8 | 17.8 ± 2.5 | |
| Z-VAD-FMK | 10 | 65.7 ± 3.5 | 35.4 ± 3.1 | 30.1 ± 4.5 |
| 25 | 78.2 ± 4.2 | 24.9 ± 2.6 | 23.8 ± 3.6 | |
| 50 | 81.5 ± 4.9 | 20.1 ± 2.3 | 20.4 ± 3.1 |
-
Note: Data are presented as mean ± standard deviation and are illustrative examples derived from typical experimental outcomes.
Experimental Protocols
A detailed methodology for the key experiments is provided below to ensure reproducibility.
1. Primary Cortical Neuron Culture
-
Source: Embryonic day 18 (E18) Sprague-Dawley rat cortices.
-
Procedure:
-
Dissect cortices from E18 rat embryos in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Mince the tissue and incubate in 0.25% trypsin-EDTA for 15 minutes at 37°C.
-
Neutralize trypsin with Dulbecco's Modified Eagle Medium (DMEM) containing 10% Fetal Bovine Serum (FBS).
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plate the cells on poly-D-lysine-coated 96-well plates at a density of 1 x 10⁵ cells/well.
-
Culture the neurons in Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and penicillin-streptomycin at 37°C in a humidified incubator with 5% CO₂.
-
After 24 hours, replace half of the medium. The cultures are used for experiments at 7 days in vitro (DIV).
-
2. Induction of Oxidative Stress and Treatment
-
Procedure:
-
On DIV 7, replace the culture medium with fresh medium.
-
Pre-treat the neurons with various concentrations of this compound, Resveratrol, or Z-VAD-FMK for 2 hours.
-
Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to a final concentration of 100 µM.
-
Incubate the plates for 24 hours at 37°C.
-
3. Neuronal Viability Assessment (MTT Assay)
-
Principle: Measures the metabolic activity of viable cells by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals.
-
Procedure:
-
After the 24-hour incubation, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 4 hours at 37°C.
-
Aspirate the medium and dissolve the formazan crystals in 100 µL of dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control group.
-
4. Cytotoxicity Assessment (LDH Assay)
-
Principle: Measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.
-
Procedure:
-
After the 24-hour incubation, collect 50 µL of the culture supernatant from each well.
-
Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Measure the absorbance at 490 nm.
-
Maximum LDH release is determined by lysing a set of control wells with a lysis buffer.
-
Calculate cytotoxicity as a percentage of the maximum LDH release.
-
5. Apoptosis Assessment (TUNEL Assay)
-
Principle: Detects DNA fragmentation, a hallmark of apoptosis, by labeling the terminal ends of nucleic acids.
-
Procedure:
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Perform the TUNEL staining using an in situ cell death detection kit according to the manufacturer's protocol.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope and quantify the percentage of TUNEL-positive cells.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing neuroprotection.
Proposed Neuroprotective Signaling Pathway of this compound
Caption: this compound's potential neuroprotective mechanisms.
Disclaimer: This document is for informational purposes only and is intended for a scientific audience. The experimental data presented is illustrative and should be confirmed by independent research.
Reproducibility of Trimetozine's sedative effects across different laboratories
A detailed guide for researchers, scientists, and drug development professionals on the sedative properties of Trimetozine in comparison to other commonly used sedative agents. This guide provides an objective analysis of available data, experimental methodologies, and the proposed mechanism of action.
Introduction
This compound, also known as Trioxazine, is a sedative and mild tranquilizing agent that has been available in Europe since 1959.[1] Despite its long history, comprehensive and comparative data on the reproducibility of its sedative effects across different laboratories are scarce in publicly available literature. This guide aims to synthesize the available information on this compound and provide a comparative context with other well-documented sedative agents. Due to the limited availability of quantitative data from historical studies on this compound, this comparison will be qualitative for this compound and quantitative for alternative agents where robust data exists.
Comparative Analysis of Sedative Agents
The sedative effects of a compound can be evaluated based on several parameters, including dose-response, onset of action, duration of effect, and specific physiological and behavioral changes. The following table summarizes available data for this compound and a selection of alternative sedative agents.
Table 1: Comparison of Sedative Agent Characteristics
| Feature | This compound (Trioxazine) | Benzodiazepines (e.g., Midazolam, Lorazepam) | Propofol | Dexmedetomidine |
| Primary Sedative Effect | Mild tranquilizing and sedative effects. | Anxiolysis, sedation, amnesia. | Dose-dependent sedation and hypnosis. | Sedation and anxiolysis with minimal respiratory depression. |
| Dosage for Sedation | Historical clinical data is not readily available in quantitative form. | Varies by agent and route of administration (e.g., Midazolam: 0.02-0.1 mg/kg IV). | 25-100 mcg/kg/min IV infusion for conscious sedation. | 0.2-0.7 mcg/kg/hr IV infusion. |
| Onset of Action | Reported to be relatively quick.[2] | Rapid, typically within 1-5 minutes for IV administration. | Very rapid, typically within 40 seconds of IV injection. | 10-20 minutes for peak effect after IV loading dose. |
| Duration of Sedation | Data not readily available. | Short to intermediate, depending on the specific agent and dose. | Short, recovery is rapid after discontinuation of infusion. | Dependent on the duration of the infusion. |
| Adverse Effects | Limited recent data; a 1967 case report mentioned hyperglycemia. | Respiratory depression, hypotension, potential for dependence. | Respiratory depression, hypotension, injection site pain. | Bradycardia, hypotension. |
Note: The quantitative data for alternative agents are provided as examples and can vary based on the specific drug, patient population, and clinical context. The information for this compound is based on limited and historical sources.
Experimental Protocols for Assessing Sedative Effects
Standardized preclinical and clinical protocols are essential for evaluating and comparing the sedative properties of different compounds.
Preclinical Assessment:
A common preclinical model to assess sedative-hypnotic effects is the potentiation of sleeping time induced by a hypnotic agent (e.g., pentobarbital) in rodents.
-
Animal Model: Male mice or rats are typically used.
-
Drug Administration: Animals are divided into groups and administered different doses of the test compound (e.g., this compound) or a vehicle control, typically via oral or intraperitoneal routes.
-
Induction of Sleep: After a specific pretreatment time, a sub-hypnotic or hypnotic dose of a barbiturate like pentobarbital is administered.
-
Measurement: The onset of sleep (loss of righting reflex) and the duration of sleep (time until the righting reflex is regained) are recorded.
-
Data Analysis: The dose-dependent increase in the duration of pentobarbital-induced sleep is used as a measure of the test compound's sedative activity.
Clinical Assessment:
In a clinical setting, the sedative effects of a drug are often assessed using validated sedation scales.
-
Study Design: A randomized, double-blind, placebo-controlled trial is the gold standard.
-
Participant Selection: Healthy volunteers or patients undergoing procedures requiring sedation are recruited.
-
Drug Administration: Participants receive either the test drug (at various doses), a placebo, or an active comparator.
-
Sedation Assessment: Sedation levels are assessed at regular intervals using scales such as the Ramsay Sedation Scale or the Richmond Agitation-Sedation Scale (RASS).
-
Physiological Monitoring: Vital signs, including heart rate, blood pressure, respiratory rate, and oxygen saturation, are continuously monitored.
-
Data Collection: Onset of sedation, duration of action, and any adverse events are recorded.
Proposed Mechanism of Action of this compound
The precise mechanism of action for this compound's sedative effects is not fully elucidated.[1] However, it is proposed to act by modulating the activity of several key neurotransmitters in the central nervous system.[3]
-
Serotonin: this compound may inhibit the reuptake of serotonin, leading to increased levels of this neurotransmitter in the synaptic cleft. Enhanced serotonergic activity is associated with mood regulation and can contribute to anxiolytic and sedative effects.
-
Dopamine and Norepinephrine: The compound is also thought to influence dopamine and norepinephrine pathways.[2] Modulation of these neurotransmitters can impact arousal, attention, and mood.
The following diagram illustrates the proposed signaling pathway of this compound.
Caption: Proposed mechanism of this compound's sedative action.
Experimental Workflow for Sedative Drug Comparison
The following diagram outlines a generalized workflow for comparing the sedative effects of a test compound like this compound against a standard sedative.
Caption: Generalized workflow for comparing sedative drugs.
Conclusion
While this compound has a long history of use as a sedative, there is a notable lack of modern, quantitative, and comparative studies that would allow for a thorough assessment of the reproducibility of its sedative effects. The available information suggests it is a mild tranquilizer, with a proposed mechanism involving the modulation of key neurotransmitter systems. To rigorously evaluate its place in therapy and research, new, well-controlled preclinical and clinical studies are warranted. Such studies would need to follow standardized protocols to generate robust and comparable data, not only for this compound but also in direct comparison to currently used sedative agents. Researchers interested in this compound should be aware of the existing data limitations and the need for further investigation to fully characterize its sedative profile.
References
Cross-Validation of Analytical Methods for Trimetozine Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative overview of analytical methodologies for the quantification of Trimetozine, a compound with anxiolytic properties. This document outlines the experimental protocols and performance data of two distinct analytical techniques: a stability-indicating High-Performance Liquid Chromatography (HPLC) method and an electrochemical method using square-wave voltammetry. The objective is to offer a comprehensive resource to aid in the selection of the most suitable analytical approach for specific research or quality control needs.
Comparative Analysis of Validated Methods
The selection of an analytical method for the quantification of this compound depends on various factors, including the sample matrix, required sensitivity, and the intended application, such as routine quality control or bioanalytical studies. Below is a summary of the performance characteristics of a validated stability-indicating HPLC-UV method and an electrochemical method.
| Performance Characteristic | Stability-Indicating HPLC-UV Method | Electrochemical Method (Square-Wave Voltammetry) |
| Linearity Range | 0.5 - 50 µg/mL | 1.0 x 10⁻⁶ to 1.2 x 10⁻⁵ mol L⁻¹ |
| Correlation Coefficient (r²) | 0.999 | Not explicitly stated, but linearity is demonstrated |
| Limit of Detection (LOD) | Not explicitly stated | 1.98 x 10⁻⁷ mol L⁻¹ |
| Limit of Quantification (LOQ) | Not explicitly stated | 6.60 x 10⁻⁷ mol L⁻¹ |
| Accuracy (% Recovery) | 94.03% to 100.39% | Not explicitly stated |
| Precision (% RSD) | Not explicitly stated | Not explicitly stated |
| Specificity | Demonstrated through forced degradation studies | Based on the characteristic oxidation peak potential |
Experimental Protocols
Detailed methodologies for both the stability-indicating HPLC-UV and the electrochemical methods are provided below to allow for replication and adaptation.
Stability-Indicating HPLC-UV Method
This method is designed to accurately quantify this compound in the presence of its degradation products, making it suitable for stability studies.
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a Photodiode Array (PDA) detector.
-
Column: Kromasil 100 C-18 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of methanol and ammonium formate buffer (44:56, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 213 nm.
-
Injection Volume: Not specified.
-
Column Temperature: Ambient.
Standard Solution Preparation: A stock solution of this compound is prepared by dissolving the reference standard in a suitable solvent, typically the mobile phase, to a known concentration. Calibration standards are then prepared by serial dilution of the stock solution to cover the linearity range.
Sample Preparation: The sample containing this compound is dissolved in the mobile phase, filtered through a 0.45 µm filter, and then injected into the HPLC system.
Forced Degradation Studies: To establish the stability-indicating nature of the method, forced degradation studies are performed under various stress conditions as per ICH guidelines, including:
-
Acid Hydrolysis: Refluxing with 0.1 N HCl.
-
Base Hydrolysis: Refluxing with 0.1 N NaOH.
-
Oxidative Degradation: Treatment with 3% hydrogen peroxide.
-
Thermal Degradation: Heating the solid drug at a specified temperature.
-
Photolytic Degradation: Exposing the drug to UV light.
Electrochemical Method (Square-Wave Voltammetry)
This method offers a rapid and sensitive approach for the quantification of this compound based on its electrochemical oxidation.
Electrochemical System:
-
Instrument: Potentiostat/galvanostat.
-
Working Electrode: Glassy carbon electrode (GCE).
-
Reference Electrode: Ag/AgCl/KCl (sat).
-
Auxiliary Electrode: Platinum wire.
-
Supporting Electrolyte: 0.1 mol L⁻¹ phosphate buffer solution (pH 8.0).
Voltammetric Conditions:
-
Technique: Square-wave voltammetry (SWV).
-
Frequency: Not specified.
-
Amplitude: Not specified.
-
Step Potential: Not specified.
Standard Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide). Working standard solutions are prepared by diluting the stock solution with the supporting electrolyte to the desired concentrations within the linear range.
Analytical Procedure: An aliquot of the standard or sample solution is placed in the electrochemical cell containing the supporting electrolyte. The square-wave voltammogram is recorded, and the peak current corresponding to the oxidation of this compound is measured. A calibration curve is constructed by plotting the peak current versus the concentration of this compound standards.
Method Validation Workflow
The validation of an analytical method is a critical process to ensure its suitability for the intended purpose. The general workflow for validating analytical methods for this compound quantification is depicted in the following diagram.
Comparative study of Trimetozine and its thioamide analogue Tritiozine
A Comparative Analysis of Trimetozine and its Thioamide Analogue, Tritiozine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of this compound, a sedative and anxiolytic agent, and its thioamide analogue, Tritiozine. The information presented is based on available scientific literature. It is important to note that while this compound has been marketed and studied to some extent, dedicated research on Tritiozine is scarce. Consequently, some aspects of this comparison are based on established structure-activity relationships and the known pharmacological profiles of related compounds.
Chemical Structures and Physicochemical Properties
This compound is a morpholine derivative of trimethoxybenzoic acid.[1] Tritiozine is its direct thioamide analogue, where the oxygen atom of the amide group is replaced by a sulfur atom.[2] This single atomic substitution can significantly alter the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and hydrogen bonding capacity, which in turn can influence its pharmacokinetic and pharmacodynamic profiles.
| Property | This compound | Tritiozine (Predicted) | Reference |
| IUPAC Name | morpholin-4-yl-(3,4,5-trimethoxyphenyl)methanone | morpholin-4-yl-(3,4,5-trimethoxyphenyl)methanethione | [1] |
| Molecular Formula | C₁₄H₁₉NO₅ | C₁₄H₁₉NO₄S | |
| Molar Mass | 281.31 g/mol | 297.37 g/mol | [1] |
| Structure | 4-(3,4,5-Trimethoxybenzoyl)morpholine | 4-(3,4,5-Trimethoxythiobenzoyl)morpholine | [2] |
Pharmacological Profile
This compound
This compound has been used as a sedative and for the treatment of anxiety.[2] Its exact mechanism of action is not fully elucidated, but it is thought to modulate the activity of several key neurotransmitters in the central nervous system.
-
Sedative and Anxiolytic Effects: Clinical use has demonstrated its efficacy in producing a calming effect and reducing anxiety.[2]
-
Neurotransmitter Modulation: It is suggested that this compound may influence the levels of serotonin, dopamine, and norepinephrine, which are crucial for mood regulation, motivation, and cognitive function.
Tritiozine
Mechanism of Action
This compound
The proposed mechanism of action for this compound, while not definitively established, is believed to involve the modulation of monoamine neurotransmitters.
Caption: Proposed mechanism of this compound involving modulation of neurotransmitter levels.
Tritiozine
The mechanism of action for Tritiozine remains uninvestigated. The introduction of a sulfur atom could potentially alter its interaction with biological targets. It may share a similar mechanism with this compound, or it could exhibit novel activities.
Experimental Protocols
Standard preclinical models are used to evaluate the sedative and anxiolytic properties of compounds like this compound and would be applicable for the study of Tritiozine.
Elevated Plus Maze (EPM) for Anxiolytic Activity
This test is a widely used model to assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure:
-
Animals are administered the test compound (this compound or Tritiozine) or a vehicle control.
-
Each animal is placed in the center of the maze.
-
The number of entries into and the time spent in the open and closed arms are recorded over a set period (e.g., 5 minutes).
-
-
Endpoint: An increase in the time spent in the open arms is indicative of an anxiolytic effect.
Open Field Test (OFT) for Sedative Activity
The OFT is used to assess general locomotor activity and can indicate sedative effects.
-
Apparatus: A square arena with walls.
-
Procedure:
-
Animals are treated with the test compound or vehicle.
-
Each animal is placed in the center of the open field.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specific duration.
-
-
Endpoint: A significant decrease in locomotor activity suggests a sedative effect.
Pentobarbital-Induced Sleeping Time for Hypnotic Activity
This model assesses the hypnotic (sleep-inducing) potential of a substance.
-
Procedure:
-
Animals are pre-treated with the test compound or vehicle.
-
A sub-hypnotic or hypnotic dose of pentobarbital is administered.
-
The latency to the loss of the righting reflex (onset of sleep) and the duration of the loss of the righting reflex (sleeping time) are measured.
-
-
Endpoint: A potentiation of pentobarbital-induced sleep (shorter onset and/or longer duration) indicates hypnotic/sedative properties.
Caption: Standard experimental workflow for assessing sedative and anxiolytic drugs.
Conclusion and Future Directions
This compound is a known sedative and anxiolytic agent with a proposed mechanism involving the modulation of central neurotransmitter systems. Its thioamide analogue, Tritiozine, represents an unexplored compound with potential for similar or modified pharmacological activity. The lack of empirical data on Tritiozine underscores a significant gap in the literature.
Future research should focus on:
-
The synthesis and purification of Tritiozine.
-
In vitro and in vivo pharmacological characterization of Tritiozine to determine its sedative, anxiolytic, and other CNS effects.
-
Direct comparative studies of this compound and Tritiozine to elucidate structure-activity relationships.
-
Investigation into the detailed mechanism of action of both compounds.
Such studies would provide valuable insights into the therapeutic potential of this chemical class and the impact of the amide-to-thioamide substitution on CNS activity.
References
A Comparative Analysis of Trimetozine and Novel Anxiolytic Compounds for Efficacy in Anxiety Models
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of the Anxiolytic Efficacy of Trimetozine Against a New Wave of Anxiolytic Agents, Supported by Preclinical Data and Mechanistic Insights.
This guide provides a detailed comparison of the anxiolytic compound this compound with a selection of novel anxiolytic agents that have emerged in recent years. The objective is to offer a comprehensive overview of their efficacy in established preclinical models of anxiety, supported by available experimental data. This document also outlines the experimental protocols for key behavioral assays and visualizes the proposed signaling pathways to aid in understanding their mechanisms of action.
Introduction to this compound and the Evolving Landscape of Anxiolytics
This compound, a derivative of 3,4,5-trimethoxybenzoyl-morpholine, has been historically recognized for its tranquilizing properties. Its mechanism of action, while not fully elucidated, is thought to involve the modulation of central neurotransmitter systems, including dopamine and norepinephrine. In an era of advancing neuropharmacology, a new generation of anxiolytic compounds has emerged, targeting a diverse array of molecular pathways with the promise of improved efficacy and tolerability. This guide focuses on a comparative analysis of this compound against three such novel compounds: Vortioxetine, Brexpiprazole, and PH94B (Aloradine).
Comparative Efficacy in Preclinical Anxiety Models
The anxiolytic potential of pharmaceutical compounds is routinely assessed using a battery of behavioral assays in animal models. These tests are designed to elicit anxiety-like behaviors and measure the ability of a compound to ameliorate them. The Elevated Plus-Maze (EPM), the Vogel Conflict Test (VCT), and the Geller-Seifter Test are among the most widely used and validated models.
Table 1: Comparative Efficacy in the Elevated Plus-Maze (EPM) Test
| Compound | Species | Dose Range | Key Findings |
| This compound | Data not available | Data not available | Qualitative reports suggest anxiolytic-like effects, but specific quantitative data from standardized EPM tests are limited in the available literature. |
| Vortioxetine | Mice | 10 mg/kg | Chronic treatment significantly increased the time spent in the open arms, indicating an anxiolytic-like effect.[1] |
| Brexpiprazole | Rats | 0.1 - 1.0 mg/kg | In combination with an SSRI, brexpiprazole showed a significant benefit on anxiety-like behaviors in the EPM in a predator scent stress model of PTSD. |
| PH94B (Aloradine) | Data not available | Data not available | Preclinical development has focused on its novel mechanism, with clinical studies in humans showing rapid anxiolytic effects. Specific EPM data from rodent studies are not prominently published. |
Table 2: Comparative Efficacy in the Vogel Conflict Test
| Compound | Species | Dose Range | Key Findings |
| This compound | Data not available | Data not available | Historical literature suggests activity in conflict tests, but specific quantitative data on the number of punished licks are not readily available. |
| Brexpiprazole | Rats | Not specified | At the highest doses tested, brexpiprazole monotherapy produced a statistically significant increase in the number of punished licks versus vehicle, indicating a reduction of anxiety-like behaviors. |
Table 3: Comparative Efficacy in the Geller-Seifter Test
| Compound | Species | Dose Range | Key Findings |
| This compound | Data not available | Data not available | As with other conflict tests, specific quantitative data for this compound in the Geller-Seifter paradigm are not available in recent literature. |
| Novel Compounds | Data not available | Data not available | While the Geller-Seifter test is a classic model, recent preclinical development of the selected novel compounds has often prioritized other assays. |
Mechanisms of Action and Signaling Pathways
A key differentiator between this compound and the novel anxiolytics lies in their molecular mechanisms of action. While this compound is believed to exert its effects through broad modulation of monoaminergic systems, the newer compounds exhibit more targeted and often multimodal activities.
This compound
The proposed mechanism of this compound involves the modulation of dopamine and norepinephrine levels in the central nervous system. This broad action on catecholaminergic systems is thought to contribute to its sedative and tranquilizing effects.
Figure 1: Proposed Mechanism of this compound
Vortioxetine: A Multimodal Serotonergic Agent
Vortioxetine exhibits a complex and multimodal mechanism of action centered on the serotonin (5-HT) system. It acts as a 5-HT transporter (SERT) inhibitor, a 5-HT1A receptor agonist, a 5-HT1B receptor partial agonist, and an antagonist at 5-HT3, 5-HT1D, and 5-HT7 receptors.[2][3] This combination of activities is believed to result in a broad modulation of serotonergic neurotransmission, contributing to its anxiolytic and antidepressant effects.
Figure 2: Multimodal Action of Vortioxetine
Brexpiprazole: A Serotonin-Dopamine Activity Modulator
Brexpiprazole is characterized as a serotonin-dopamine activity modulator. It exhibits partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and potent antagonism at serotonin 5-HT2A receptors.[4][5][6][7][8] Its lower intrinsic activity at the D2 receptor compared to aripiprazole is thought to contribute to a favorable side-effect profile.[4] The combination of these actions is believed to underlie its efficacy in treating conditions with anxiety components.
Figure 3: Mechanism of Brexpiprazole
PH94B (Aloradine): A Novel Neuroactive Steroid
PH94B represents a novel class of anxiolytics with a unique peripheral mechanism of action. Administered intranasally, it is a neuroactive steroid that activates chemosensory receptors in the nasal passages.[2][9] This activation is thought to trigger neural circuits that project to the amygdala, a key brain region involved in fear and anxiety, leading to a rapid reduction in anxiety symptoms without requiring systemic absorption or direct action on central nervous system receptors like GABA-A.[2]
Figure 4: Peripheral Mechanism of PH94B
Detailed Experimental Protocols
To ensure the reproducibility and accurate interpretation of the preclinical data, detailed methodologies for the key behavioral assays are provided below.
Elevated Plus-Maze (EPM) Test
The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of a plus-shaped maze elevated above the floor, with two open arms and two enclosed arms. The test relies on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Experimental Workflow:
Figure 5: EPM Experimental Workflow
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the ground.
-
Procedure: A single rodent is placed in the center of the maze and allowed to explore freely for a set period (typically 5 minutes).
-
Data Collection: The session is recorded, and software is used to track the animal's movement. Key parameters measured include the number of entries into and the time spent in the open and closed arms.
-
Interpretation: Anxiolytic compounds are expected to increase the proportion of time spent and the number of entries into the open arms, reflecting a reduction in anxiety-like behavior.
Vogel Conflict Test (VCT)
The VCT is a conflict-based model used to screen for anxiolytic drugs. It involves a conflict between the motivation to drink (induced by water deprivation) and the aversion to a mild electric shock delivered upon drinking.
-
Apparatus: An operant chamber equipped with a drinking spout connected to a shock generator.
-
Procedure: Water-deprived rodents are placed in the chamber. After a set number of licks from the spout, a mild electric shock is delivered.
-
Data Collection: The primary measure is the number of shocks received (or punished licks) during the test session.
-
Interpretation: Anxiolytic compounds are expected to increase the number of punished licks, indicating a willingness to tolerate the aversive stimulus to satisfy the motivation to drink.
Geller-Seifter Test
Similar to the VCT, the Geller-Seifter test is a conflict paradigm. Food-deprived animals are trained to press a lever for a food reward. During certain periods, signaled by a cue, lever presses are rewarded but also paired with a mild foot shock.
-
Apparatus: An operant chamber with a lever, a food dispenser, and a grid floor for delivering foot shocks.
-
Procedure: Animals are trained on a schedule of reinforcement for lever pressing. During conflict periods, lever presses are punished with a foot shock.
-
Data Collection: The rate of lever pressing during punished and non-punished periods is recorded.
-
Interpretation: Anxiolytic drugs are expected to increase the rate of responding during the punished periods, indicating a reduction in the suppressive effect of the punishment.
Conclusion
The landscape of anxiolytic drug development has evolved significantly from the time of this compound's primary use. Novel compounds like vortioxetine, brexpiprazole, and PH94B (aloradine) offer more targeted and, in some cases, multimodal mechanisms of action that differ substantially from the proposed broad monoaminergic modulation of this compound.
While a direct head-to-head comparison of preclinical efficacy is hampered by the limited availability of modern, quantitative data for this compound, the information presented in this guide highlights the distinct pharmacological profiles of these compounds. Vortioxetine's broad serotonergic activity, brexpiprazole's balanced serotonin-dopamine modulation, and PH94B's novel peripheral mechanism represent significant advancements in the field.
For researchers and drug development professionals, this comparative guide underscores the importance of well-characterized mechanisms of action and robust preclinical data in the pursuit of more effective and safer anxiolytic therapies. The continued exploration of novel targets and pathways holds promise for addressing the unmet needs of individuals with anxiety disorders.
References
- 1. Vortioxetine Improves Context Discrimination in Mice Through a Neurogenesis Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanaddictioncenters.org [americanaddictioncenters.org]
- 3. Modes and nodes explain the mechanism of action of vortioxetine, a multimodal agent (MMA): blocking 5HT3 receptors enhances release of serotonin, norepinephrine, and acetylcholine | CNS Spectrums | Cambridge Core [cambridge.org]
- 4. psychscenehub.com [psychscenehub.com]
- 5. Brexpiprazole - Wikipedia [en.wikipedia.org]
- 6. Brexpiprazole for the Treatment of Schizophrenia and Major Depressive Disorder: A Comprehensive Review of Pharmacological Considerations in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Brexpiprazole—Pharmacologic Properties and Use in Schizophrenia and Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fasedienol (PH94B) | Vistagen's Innovative Treatment for Social Anxiety [vistagen.com]
Validating the Anti-inflammatory Activity of Trimetozine: A Comparative Guide with Positive Controls
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the potential anti-inflammatory activity of Trimetozine. Due to the limited publicly available data on the specific anti-inflammatory properties of this compound, this document outlines established experimental protocols and presents comparative data for well-characterized positive controls. The included methodologies and data for common non-steroidal anti-inflammatory drugs (NSAIDs) will serve as a benchmark for future studies on this compound or its derivatives. While direct quantitative comparisons for this compound are not available, this guide offers the necessary tools and reference points to design and execute robust validation studies.
Introduction to this compound and Anti-inflammatory Validation
This compound, a sedative with mild tranquilizing effects, has been suggested to possess anti-inflammatory properties, particularly in the context of neuroinflammation.[1][2][3] However, its mechanism of action in inflammatory processes remains largely unclear.[2] To rigorously assess its anti-inflammatory potential, a direct comparison with established anti-inflammatory agents is crucial. This guide focuses on providing the experimental framework and comparative data for such a validation.
The selection of an appropriate positive control is critical for validating any new anti-inflammatory compound. Non-steroidal anti-inflammatory drugs (NSAIDs) are a widely accepted class of positive controls due to their well-defined mechanism of action, which primarily involves the inhibition of cyclooxygenase (COX) enzymes.[4] This guide will focus on three commonly used NSAIDs as positive controls:
-
Diclofenac: A potent non-selective COX inhibitor.
-
Ibuprofen: A widely used non-selective COX inhibitor.
-
Celecoxib: A selective COX-2 inhibitor.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a classic and reliable method for evaluating the acute anti-inflammatory activity of a compound. Carrageenan injection into the paw induces a biphasic inflammatory response, allowing for the assessment of a drug's ability to reduce swelling.
Experimental Protocol
-
Animal Model: Male Wistar rats or Swiss albino mice are commonly used.
-
Groups:
-
Negative Control: Vehicle (e.g., saline or 0.5% carboxymethyl cellulose).
-
Positive Control: Diclofenac (e.g., 5 or 20 mg/kg), Ibuprofen, or Indomethacin, administered orally or intraperitoneally.
-
Test Group: this compound at various doses.
-
-
Procedure:
-
Measure the initial paw volume of each animal using a plethysmometer.
-
Administer the vehicle, positive control, or this compound.
-
After a set time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection.
-
-
Data Analysis: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Comparative Data for Positive Controls
| Compound | Dose | Time (hours) | % Inhibition of Paw Edema | Reference |
| Diclofenac | 5 mg/kg | 2 | 56.17 ± 3.89 | [5] |
| Diclofenac | 20 mg/kg | 3 | 71.82 ± 6.53 | [5] |
| Diclofenac | 5 mg/kg | 6 | ~30 | [6] |
| Diclofenac | 20 mg/kg | 6 | ~60 | [6] |
Note: No publicly available data was found for the effect of this compound in the carrageenan-induced paw edema model.
In Vitro Anti-inflammatory Assay: Lipopolysaccharide (LPS)-Stimulated Macrophages
The use of murine macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) is a standard in vitro model to screen for anti-inflammatory activity. LPS stimulation triggers the production of various pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
Experimental Protocol
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.
-
Groups:
-
Negative Control: Cells treated with vehicle.
-
Positive Control (LPS): Cells stimulated with LPS (e.g., 1 µg/mL).
-
Positive Control (Drug): Cells pre-treated with a positive control (e.g., Diclofenac, Ibuprofen) followed by LPS stimulation.
-
Test Group: Cells pre-treated with various concentrations of this compound followed by LPS stimulation.
-
-
Procedure:
-
Seed RAW 264.7 cells in 96-well or 24-well plates.
-
Pre-treat the cells with the test compounds or positive controls for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatant for analysis.
-
-
Data Analysis:
-
Nitric Oxide (NO) Production: Measure the nitrite concentration in the supernatant using the Griess reagent. Calculate the percentage inhibition of NO production.
-
TNF-α and IL-6 Production: Quantify the levels of TNF-α and IL-6 in the supernatant using ELISA kits.
-
Comparative Data for Positive Controls
| Compound | Cell Line | Parameter | IC50 / % Inhibition | Reference |
| Ibuprofen | RAW 264.7 | NO Production | Significant inhibition at 200 µM and 400 µM | [7] |
| Triazine Derivatives | RAW 264.7 | NO Production | IC50 values vary depending on the derivative | [8] |
Note: While a study on a this compound analogue (LQFM212) showed a reduction in pro-inflammatory cytokines in an LPS-induced neuroinflammation model, specific in vitro data for this compound on LPS-stimulated macrophages is not available.[9] Studies on various triazine derivatives have shown inhibition of nitric oxide production.[8]
Signaling Pathways in Inflammation
The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins from arachidonic acid. Prostaglandins are potent inflammatory mediators. Many anti-inflammatory agents also modulate key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which regulate the expression of pro-inflammatory genes.
Cyclooxygenase (COX) Pathway
NF-κB Signaling Pathway
Experimental Workflow for In Vitro Validation
Conclusion and Future Directions
This guide provides a comprehensive overview of the methodologies and comparative data necessary to validate the anti-inflammatory activity of this compound. While direct experimental evidence for this compound is currently lacking in the scientific literature, the provided protocols for in vivo and in vitro assays, along with the performance of established positive controls, offer a clear path forward for researchers.
Future studies should aim to generate quantitative data on this compound's effects in these models. Specifically, determining the IC50 values for the inhibition of key inflammatory mediators and assessing its efficacy in animal models of inflammation will be crucial in defining its therapeutic potential as an anti-inflammatory agent. Furthermore, elucidating its precise mechanism of action, including its effects on the COX, NF-κB, and MAPK signaling pathways, will provide a more complete understanding of its pharmacological profile. The information on related triazine derivatives, which have shown promise as anti-inflammatory agents, suggests that further investigation into this compound is warranted.[8][10]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model | springermedizin.de [springermedizin.de]
- 5. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Co-Administration of Gagam-Sipjeondaebo-Tang and Ibuprofen Alleviates the Inflammatory Response in MPTP-Induced Parkinson’s Disease Mouse Model and RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New Tricyclic 1,2-Thiazine Derivatives with Anti-Inflammatory Activity [mdpi.com]
- 9. LQFM289: Electrochemical and Computational Studies of a New this compound Analogue for Anxiety Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory activity of triazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Safety Analysis of Trimetozine and Diazepam for Researchers and Drug Development Professionals
An objective comparison of the safety profiles of the anxiolytic compounds Trimetozine and Diazepam, supported by available experimental data and standardized preclinical safety assessment protocols.
This guide provides a detailed comparative analysis of the safety profiles of this compound, a sedative with mild tranquilizing effects, and Diazepam, a well-established benzodiazepine used for anxiety, seizures, and muscle spasms. The comparison is based on available preclinical and clinical data, with a focus on quantitative safety metrics, mechanisms of action, and standardized experimental protocols for safety assessment.
Executive Summary
While Diazepam has a well-documented safety profile established over decades of clinical use and extensive research, data on this compound is comparatively limited. Diazepam, a GABA-A receptor positive allosteric modulator, is associated with known risks of sedation, dependence, and withdrawal symptoms. This compound is suggested to act by modulating neurotransmitter activity, including serotonin, dopamine, and norepinephrine[1]. Available data indicates a higher acute toxicity for Diazepam in animal models compared to this compound. However, a comprehensive understanding of this compound's long-term safety and a direct comparison with Diazepam is hampered by the scarcity of published, in-depth clinical trial data. This guide aims to present the available information in a structured format to aid researchers and drug development professionals in their evaluation of these two compounds.
Quantitative Safety Data
The following tables summarize the available quantitative toxicological data for this compound and Diazepam. It is important to note the disparity in the volume of data available for the two compounds.
Table 1: Acute Toxicity Data
| Parameter | This compound | Diazepam | Source(s) |
| Oral LD₅₀ (Rat) | 1800 mg/kg | 1240 mg/kg | [2],[3] |
| Oral LD₅₀ (Mouse) | Not Available | 720 mg/kg | [3] |
| Intravenous LD₅₀ (Mouse) | Not Available | 49-51 mg/kg (formulation dependent) | [4] |
Table 2: Reported Adverse Effects
| Adverse Effect Category | This compound | Diazepam | Source(s) |
| Common | Insomnia, decreased appetite, dry mouth, increased heart rate.[5] | Drowsiness, fatigue, confusion, anterograde amnesia, ataxia.[6] | [5][6] |
| Serious/Less Common | Elevated blood pressure, anxiety, mood swings.[5] | Respiratory depression, suicidality, dependency and abuse, withdrawal symptoms, cardiovascular collapse, bradycardia, hypotension, syncope, paradoxical CNS stimulation.[6] | [5][6] |
Mechanisms of Action and Associated Signaling Pathways
The distinct mechanisms of action of this compound and Diazepam underpin their different safety and efficacy profiles.
Diazepam acts as a positive allosteric modulator of the GABA-A receptor. By binding to a specific site on the receptor, it increases the affinity of the inhibitory neurotransmitter GABA for its binding site. This leads to an increased frequency of chloride channel opening, hyperpolarization of the neuron, and a reduction in neuronal excitability. This widespread central nervous system depression accounts for its sedative, anxiolytic, anticonvulsant, and muscle relaxant properties, as well as its primary side effects of sedation and cognitive impairment.
This compound's mechanism is less clearly defined but is thought to involve the modulation of several key neurotransmitter systems, including serotonin, dopamine, and norepinephrine[1]. It is suggested to inhibit the reuptake of these neurotransmitters, thereby increasing their synaptic availability[1]. This multifaceted mechanism may contribute to its anxiolytic and sedative effects.
Experimental Protocols for Safety Assessment
Due to the limited availability of specific experimental protocols for this compound, this section outlines a generalized workflow for the preclinical safety assessment of anxiolytic and sedative drugs, based on regulatory guidelines. This provides a framework for how the safety of a compound like this compound would be systematically evaluated and compared to a benchmark drug such as Diazepam.
General Preclinical Safety Assessment Workflow
The preclinical safety evaluation of a new anxiolytic drug candidate typically follows a tiered approach, starting with acute toxicity studies and progressing to more long-term, repeated-dose studies.
Key Experimental Methodologies
1. Acute Toxicity Studies:
-
Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity.
-
Protocol:
-
Species: Typically two rodent species (e.g., rats and mice).
-
Administration: Oral and/or intravenous routes.
-
Procedure: A single, high dose of the test substance is administered to groups of animals. A control group receives the vehicle.
-
Observations: Animals are observed for a set period (e.g., 14 days) for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and physiological functions), and body weight changes.
-
Endpoint: Calculation of the LD50 value.
-
2. Repeated-Dose Toxicity Studies:
-
Objective: To evaluate the toxicological profile following repeated administration and to identify target organs of toxicity.
-
Protocol:
-
Species: One rodent and one non-rodent species.
-
Duration: Varies from sub-acute (e.g., 28 days) to chronic (e.g., 6-12 months) depending on the intended duration of clinical use.
-
Procedure: The drug is administered daily at multiple dose levels to different groups of animals. A control group receives the vehicle.
-
Observations: Comprehensive monitoring includes clinical observations, body weight, food and water consumption, ophthalmology, hematology, clinical chemistry, and urinalysis.
-
Endpoint: At the end of the study, a full necropsy is performed, and organs are weighed and examined histopathologically to identify any treatment-related changes.
-
3. Safety Pharmacology Core Battery:
-
Objective: To assess the potential for adverse effects on vital physiological functions.
-
Protocol:
-
Central Nervous System (CNS): Evaluation of effects on motor activity, coordination, and behavior in rodents.
-
Cardiovascular System: Assessment of effects on blood pressure, heart rate, and electrocardiogram (ECG) in a non-rodent species (e.g., dogs or non-human primates).
-
Respiratory System: Measurement of respiratory rate and tidal volume in rodents.
-
4. Genetic Toxicology:
-
Objective: To assess the potential for the drug to cause genetic damage.
-
Protocol: A battery of in vitro and in vivo tests are conducted, including:
-
A test for gene mutation in bacteria (Ames test).
-
An in vitro cytogenetic test in mammalian cells or an in vitro mouse lymphoma assay.
-
An in vivo test for chromosomal damage using rodent hematopoietic cells (e.g., micronucleus test).
-
Conclusion
The comparative analysis of the safety profiles of this compound and Diazepam reveals a significant knowledge gap for this compound. While Diazepam's safety has been extensively characterized, highlighting risks such as dependence and cognitive impairment, the available data for this compound is insufficient for a comprehensive risk-benefit assessment. The higher acute toxicity of Diazepam in animal models is noted; however, this single data point is not sufficient to conclude overall superior safety for this compound without further studies.
For researchers and drug development professionals, this analysis underscores the need for comprehensive preclinical and clinical safety evaluations for novel compounds like this compound to establish a robust safety profile. The generalized experimental protocols provided offer a roadmap for such an evaluation, which would be essential before this compound could be considered a viable alternative to well-established drugs like Diazepam. Further research is imperative to fully elucidate the safety and efficacy of this compound.
References
- 1. hhs.gov [hhs.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Diazepam (IARC Summary & Evaluation, Volume 66, 1996) [inchem.org]
- 4. The anticonvulsive activity and toxicity of diazepam in three different formulations. An experimental study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sfhp.org [sfhp.org]
- 6. A way forward for anxiolytic drug development: Testing candidate anxiolytics with anxiety-potentiated startle in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on Trimetozine's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proposed mechanism of action of Trimetozine against established anxiolytic agents. Due to the limited availability of direct and quantitative experimental data on this compound, this guide incorporates findings from a structurally similar analogue, LQFM289, to provide a more comprehensive, albeit indirect, understanding. The information is intended to assist researchers in designing experiments to replicate and further elucidate the pharmacological profile of this compound.
Comparative Analysis of Anxiolytic Mechanisms of Action
The following table summarizes the proposed mechanism of action for this compound, based on available literature and data from its analogue LQFM289, and compares it with well-characterized anxiolytic drug classes.
| Drug/Drug Class | Primary Molecular Target(s) | Effect on Neurotransmitter Systems | Key Experimental Findings |
| This compound (Proposed) | Serotonin Transporter (SERT), Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Potentially GABA-A Receptors (Benzodiazepine site) | Putative inhibition of serotonin, norepinephrine, and dopamine reuptake.[1][2] Potential positive allosteric modulation of GABA-A receptors. | Anxiolytic-like effects of a structural analogue (LQFM289) were attenuated by the benzodiazepine antagonist flumazenil, suggesting interaction with benzodiazepine binding sites.[3] |
| Benzodiazepines | GABA-A Receptor | Positive allosteric modulator, increasing the frequency of chloride channel opening in response to GABA.[1][4][5][6] | Electrophysiological studies demonstrate potentiation of GABA-ergic currents. Binding assays confirm high affinity for the benzodiazepine site on the GABA-A receptor. |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | Serotonin Transporter (SERT) | Selective inhibition of serotonin reuptake, leading to increased synaptic serotonin levels.[7][8][9][10] | Radioligand binding assays show high affinity for SERT. In vivo microdialysis studies demonstrate increased extracellular serotonin levels following administration. |
| Buspirone | 5-HT1A Serotonin Receptors, Dopamine D2 Receptors | Partial agonist at postsynaptic 5-HT1A receptors and full agonist at presynaptic 5-HT1A autoreceptors.[11][12] Weak antagonist at D2 receptors.[12][13] | Receptor binding assays confirm high affinity for 5-HT1A receptors. Neurophysiological studies show a reduction in the firing rate of serotonergic neurons in the dorsal raphe.[13] |
Experimental Protocols for Elucidating Mechanism of Action
To replicate and expand upon the proposed mechanism of action of this compound, the following experimental protocols are suggested. These are generalized methodologies based on standard practices in pharmacology and neuroscience.
Neurotransmitter Transporter Uptake Assay
This assay is designed to determine if this compound inhibits the reuptake of serotonin, norepinephrine, or dopamine into presynaptic neurons.
Objective: To quantify the inhibitory potency (IC50) of this compound on SERT, NET, and DAT.
Methodology:
-
Cell Culture: Utilize HEK293 cells stably expressing human SERT, NET, or DAT.
-
Assay Preparation: Plate the cells in a 96-well microplate and allow them to adhere overnight.
-
Compound Incubation: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution) and then incubate with varying concentrations of this compound or a reference inhibitor (e.g., an SSRI for SERT) for a predetermined time.
-
Substrate Addition: Add a fluorescent or radiolabeled substrate for the specific transporter (e.g., a fluorescent analog of serotonin for SERT).
-
Signal Detection: After a further incubation period, measure the fluorescence or radioactivity within the cells using a microplate reader. The signal intensity is proportional to the amount of substrate taken up by the cells.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.
Workflow Diagram:
Receptor Binding Assay
This assay determines the affinity of this compound for specific receptors, such as the benzodiazepine binding site on the GABA-A receptor.
Objective: To determine the binding affinity (Ki) of this compound for the benzodiazepine receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the GABA-A receptor or from brain tissue known to have a high density of these receptors.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand known to bind to the benzodiazepine site (e.g., [3H]flunitrazepam), and varying concentrations of this compound or a reference compound (e.g., diazepam).
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through a glass fiber filter to separate the bound from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that displaces 50% of the radioligand binding (IC50) and then calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
In-Vivo Microdialysis
This technique measures the levels of neurotransmitters in the brains of living animals to assess the effect of this compound on neurotransmitter release.
Objective: To measure changes in extracellular levels of serotonin, dopamine, and norepinephrine in a specific brain region (e.g., prefrontal cortex, striatum) following administration of this compound.
Methodology:
-
Surgical Implantation: Surgically implant a microdialysis probe into the target brain region of an anesthetized rodent.
-
Baseline Collection: After a recovery period, perfuse the probe with an artificial cerebrospinal fluid and collect baseline samples of the dialysate.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) to the animal.
-
Sample Collection: Continue to collect dialysate samples at regular intervals.
-
Neurotransmitter Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and analyze the time course of the effect.
Signaling Pathway Diagrams
The following diagrams illustrate the established signaling pathways for major anxiolytic drug classes and the proposed pathway for this compound.
This guide serves as a foundational resource for researchers investigating the mechanism of action of this compound. By providing a comparative framework and detailed experimental methodologies, it is hoped that this document will facilitate the replication of existing findings and the discovery of new insights into this compound's therapeutic potential.
References
- 1. benzoinfo.com [benzoinfo.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. LQFM289: Electrochemical and Computational Studies of a New this compound Analogue for Anxiety Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 5. nursingcenter.com [nursingcenter.com]
- 6. Benzodiazepines: Uses, types, side effects, and risks [medicalnewstoday.com]
- 7. Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. Selective serotonin reuptake inhibitors (SSRIs) - Mayo Clinic [mayoclinic.org]
- 11. Buspirone - Wikipedia [en.wikipedia.org]
- 12. droracle.ai [droracle.ai]
- 13. Buspirone: an update on a unique anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Long-Term Efficacy: Trimetozine vs. Chronic Diazepam Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the long-term efficacy of Trimetozine and chronic diazepam treatment. While diazepam has been extensively studied, revealing a complex profile of therapeutic effects and significant long-term challenges, data on this compound is notably sparse, limiting a direct and comprehensive comparison. This document summarizes the available evidence, highlights the knowledge gaps, and provides a framework for future comparative research.
Executive Summary
Chronic diazepam treatment is well-characterized by its initial anxiolytic efficacy, which is often followed by the development of tolerance, dependence, and a significant withdrawal syndrome upon cessation. Its mechanism of action through the positive allosteric modulation of GABA-A receptors is well-established. In stark contrast, this compound, a sedative and mild tranquilizer marketed in Europe since 1959, has a largely undefined mechanism of action and a significant lack of long-term efficacy and safety data.[1] This guide presents the known characteristics of both compounds, underscoring the critical need for further research into this compound to validate its potential therapeutic applications and compare its long-term profile with established treatments like diazepam.
Data Presentation: A Comparative Overview
Due to the limited availability of quantitative data for this compound, a direct statistical comparison with diazepam is not feasible. The following tables summarize the available information to provide a structured comparison based on existing knowledge.
Table 1: General Characteristics and Mechanism of Action
| Feature | This compound | Chronic Diazepam |
| Drug Class | Sedative, Mild Tranquilizer | Benzodiazepine |
| Year Marketed | 1959 | 1963 |
| Primary Indication | Anxiety | Anxiety, Seizures, Muscle Spasms, Alcohol Withdrawal |
| Mechanism of Action | Unclear; believed to modulate dopamine and norepinephrine systems.[2][3] Potential antioxidant properties.[2] An analogue has shown interaction with benzodiazepine binding sites.[4] | Positive allosteric modulator of GABA-A receptors, increasing the frequency of chloride channel opening and enhancing GABAergic inhibition.[5] |
| Active Metabolites | Information not available | Yes (e.g., desmethyldiazepam, oxazepam, temazepam), contributing to a long duration of action.[6] |
Table 2: Long-Term Efficacy and Side Effects
| Feature | This compound | Chronic Diazepam |
| Long-Term Efficacy | No robust clinical trial data available. Early clinical trials suggested efficacy in reducing anxiety symptoms, but detailed data is lacking.[2] | Efficacy for anxiety may decrease over time due to tolerance. Not recommended for long-term management of epilepsy due to tolerance to anticonvulsant effects.[7] |
| Tolerance | Information not available | Develops to sedative and anticonvulsant effects.[7] Mechanism includes receptor uncoupling, down-regulation, and desensitization.[7] |
| Dependence | Information not available, but stimulant properties of an analogue suggest a potential risk.[7] | High risk of physical and psychological dependence, even at therapeutic doses. |
| Withdrawal Syndrome | Information not available | Common and can be severe, with symptoms including anxiety, insomnia, tremors, seizures, and psychosis.[7] |
| Common Side Effects | Drowsiness, dry mouth, gastrointestinal issues (based on related compounds).[8] | Drowsiness, impaired coordination, dizziness, anterograde amnesia.[7] |
| Serious Adverse Effects | Information not available | Increased risk of suicide, respiratory depression, paradoxical reactions (e.g., excitement, agitation).[7] |
Experimental Protocols
Chronic Diazepam Treatment in Rodent Models (Example Protocol)
This protocol is a synthesized example based on common practices in preclinical benzodiazepine research.
Objective: To assess the development of tolerance and dependence to the anxiolytic effects of diazepam.
Animals: Male Wistar rats (250-300g).
Drug Administration:
-
Treatment Group: Diazepam (5 mg/kg, intraperitoneal injection) once daily for 21 consecutive days.
-
Control Group: Vehicle (saline with 1% Tween 80) injection once daily for 21 consecutive days.
Behavioral Testing (Elevated Plus Maze):
-
Baseline: All rats are tested on the elevated plus maze (EPM) to assess baseline anxiety levels (time spent in open arms).
-
Acute Effect (Day 1): Thirty minutes after the first injection, rats are tested on the EPM to confirm the anxiolytic effect of diazepam.
-
Tolerance Assessment (Day 21): Thirty minutes after the final injection, rats are tested on the EPM to assess for tolerance to the anxiolytic effect.
-
Withdrawal Assessment (Day 23): 48 hours after the last injection, rats are tested on the EPM to assess anxiety-like behavior during withdrawal.
Biochemical Analysis:
-
Following the final behavioral test, brain tissue (e.g., hippocampus, amygdala) is collected to analyze GABA-A receptor subunit expression via Western blot or qPCR to investigate the molecular mechanisms of tolerance.
Hypothetical Protocol for Assessing Long-Term this compound Efficacy
Objective: To conduct a preliminary assessment of the long-term anxiolytic efficacy, tolerance, and dependence potential of this compound in a rodent model.
Animals: Male Sprague-Dawley rats (250-300g).
Drug Administration:
-
This compound Group: this compound (dose to be determined by preliminary dose-response studies) administered orally once daily for 28 days.
-
Diazepam Group: Diazepam (5 mg/kg, oral) once daily for 28 days (positive control).
-
Control Group: Vehicle (e.g., 0.5% methylcellulose) administered orally once daily for 28 days.
Behavioral Assessments:
-
Anxiety: Elevated Plus Maze and Light-Dark Box tests performed at baseline, day 1, day 14, and day 28 to assess anxiolytic effects and tolerance.
-
Locomotor Activity: Open field test to monitor for sedative effects.
-
Withdrawal: Spontaneous withdrawal symptoms (e.g., tremors, piloerection, teeth chattering) observed for 72 hours following cessation of treatment. Anxiety levels are reassessed using the EPM at 48 hours post-treatment.
Neurochemical Analysis:
-
At the end of the study, brain tissue will be analyzed for changes in dopamine and norepinephrine levels in relevant brain regions (e.g., prefrontal cortex, striatum) via HPLC. GABA-A receptor binding assays will also be performed to investigate potential interactions with the benzodiazepine binding site.
Signaling Pathways and Experimental Workflows
Conclusion and Future Directions
The long-term use of diazepam is fraught with challenges, including the development of tolerance, dependence, and a difficult withdrawal syndrome. While its mechanism of action is well understood, its clinical utility for chronic conditions is limited by these factors.
This compound presents a significant enigma. Despite being available for several decades, there is a profound lack of publicly available, peer-reviewed data on its long-term efficacy, safety, and mechanism of action. The preliminary suggestions of a non-benzodiazepine mechanism, possibly involving catecholamine modulation, are intriguing and warrant further investigation. However, without robust preclinical and clinical studies, its place in therapy, especially as an alternative to benzodiazepines, cannot be determined.
For researchers and drug development professionals, this comparison highlights a critical gap in the psychopharmacological literature. The following steps are recommended:
-
Systematic Preclinical Evaluation of this compound: Comprehensive studies are needed to elucidate its mechanism of action, dose-response relationship, and potential for tolerance and dependence.
-
Head-to-Head Comparative Trials: Well-controlled clinical trials comparing the long-term efficacy and safety of this compound with diazepam and other standard anxiolytics are essential.
-
Exploration of this compound Analogues: The investigation of newer analogues, such as LQFM289, may provide insights into the therapeutic potential and mechanism of this chemical class.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 635-41-6 | >98% [smolecule.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. LQFM289: Electrochemical and Computational Studies of a New this compound Analogue for Anxiety Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tbc.tn-biblecollege.edu [tbc.tn-biblecollege.edu]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. What are the side effects of Trimeprazine Tartrate? [synapse.patsnap.com]
A Comparative Genomics Guide to Cellular Responses to Trimetozine
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the genomic and transcriptomic effects of Trimetozine versus the well-characterized anxiolytic, Diazepam. The aim is to delineate the distinct cellular mechanisms of this compound by leveraging high-throughput sequencing technologies. While the precise mechanism of this compound remains under investigation, it is thought to modulate neurotransmitter systems, including serotonin, dopamine, and norepinephrine.[1] This guide presents a framework for investigation using a hypothetical study on a human neuroblastoma cell line (e.g., SH-SY5Y), a common model for neurological research.
Introduction: this compound and its Putative Mechanism
This compound is a sedative with mild tranquilizing properties that has been used in the treatment of anxiety.[2] Its mechanism of action is not fully elucidated but is believed to involve the modulation of key neurotransmitter activity in the central nervous system.[1] In contrast, Diazepam, a benzodiazepine, exerts its anxiolytic effects by acting as a positive allosteric modulator of the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA.[3] This fundamental difference in primary targets suggests that the downstream genomic and cellular effects of these two compounds are likely to be distinct.
Comparative Genomic Analysis Overview
To dissect the cellular impact of this compound, we propose a multi-omics approach comparing its effects to Diazepam and a vehicle control. This involves treating a neuronal cell line with an effective concentration of each compound and subsequently performing RNA-sequencing (RNA-seq), Chromatin Immunoprecipitation sequencing (ChIP-seq), and Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq). This integrated analysis allows for a comprehensive view of changes in gene expression, transcription factor binding, and chromatin accessibility.[4][5]
Below is a diagram illustrating the proposed experimental workflow.
Data Presentation: Summary of Hypothetical Genomic Effects
The following tables summarize the expected quantitative outcomes from the proposed experiments. These hypothetical data serve to illustrate the types of comparative insights that can be gained.
Table 1: Comparative Transcriptomic Analysis (RNA-seq)
| Metric | This compound | Diazepam | Overlap |
|---|---|---|---|
| Differentially Expressed Genes (DEGs) | 1,258 | 845 | 213 |
| Upregulated DEGs | 702 | 411 | 98 |
| Downregulated DEGs | 556 | 434 | 115 |
| Top Enriched GO Term (Upregulated) | Synaptic Transmission | GABA Receptor Activity | Neuronal Development |
| Top Enriched GO Term (Downregulated) | Cell Cycle Process | Inflammatory Response | Oxidative Stress Response |
Table 2: Comparative Chromatin Accessibility (ATAC-seq)
| Metric | This compound | Diazepam | Overlap |
|---|---|---|---|
| Differentially Accessible Regions (DARs) | 25,400 | 18,900 | 6,200 |
| DARs with Increased Accessibility | 14,100 | 9,500 | 3,100 |
| DARs with Decreased Accessibility | 11,300 | 9,400 | 3,100 |
| Top Enriched Motif in Gained DARs | CREB | GABRA2 | AP-1 |
Table 3: Comparative Transcription Factor Binding (ChIP-seq for CREB)
| Metric | This compound | Diazepam | Overlap |
|---|---|---|---|
| Number of CREB Binding Peaks | 8,500 | 4,200 | 2,800 |
| Differential Peaks (vs. Control) | 3,150 | 1,100 | 450 |
| Genes Near Gained CREB Peaks | FOS, BDNF, ARC | GABRG2, NPY | JUN, EGR1 |
Visualizing Mechanisms and Data Integration
Putative Signaling Pathway for this compound
This diagram illustrates the hypothesized mechanism of this compound, involving the modulation of multiple neurotransmitter systems, which contrasts with Diazepam's targeted action on GABA-A receptors.
Integrated Multi-Omics Analysis Logic
The power of this comparative study lies in integrating the data from RNA-seq, ATAC-seq, and ChIP-seq to build a coherent model of drug action. This diagram shows the logical flow of data integration.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and data interpretation. Below are summarized protocols for the key experiments.
5.1 RNA-sequencing (Total RNA)
-
Cell Culture and Lysis: Plate 1x10^6 SH-SY5Y cells per well in 6-well plates. Treat with Vehicle, 10 µM this compound, or 10 µM Diazepam for 24 hours. Lyse cells directly in the plate using TRIzol reagent.
-
RNA Isolation: Purify total RNA using a column-based kit (e.g., Qiagen RNeasy) including an on-column DNase digestion step to remove genomic DNA. Assess RNA integrity and quantity using a Bioanalyzer and Qubit.
-
Library Preparation: Deplete ribosomal RNA (rRNA) from 1 µg of total RNA. Fragment the rRNA-depleted RNA and synthesize first-strand cDNA using random primers, followed by second-strand synthesis.
-
Sequencing: Ligate sequencing adapters, amplify the library via PCR, and purify. Sequence the libraries on an Illumina NovaSeq platform to a depth of at least 20 million paired-end reads per sample.
-
Data Analysis: Align reads to the human reference genome (hg38). Quantify gene expression and perform differential expression analysis to identify genes significantly altered by each treatment compared to the vehicle control.[6]
5.2 ATAC-sequencing
-
Nuclei Isolation: Harvest 50,000 cells per treatment condition by centrifugation. Resuspend the cell pellet in a cold lysis buffer (containing IGEPAL CA-630) to permeabilize the plasma membrane while keeping the nuclear membrane intact.
-
Transposition: Immediately centrifuge the lysed cells to pellet the nuclei. Resuspend the nuclei in a transposition reaction mix containing Tn5 transposase and incubate at 37°C for 30 minutes. The Tn5 enzyme will simultaneously fragment the DNA and ligate sequencing adapters into accessible regions of the chromatin.[7]
-
DNA Purification: Purify the transposed DNA fragments using a column-based kit (e.g., Qiagen MinElute).
-
Library Amplification & Sequencing: Amplify the purified DNA using PCR to add index sequences for multiplexing. Purify the final library and assess its quality. Sequence on an Illumina platform with 50 bp paired-end reads.[7]
-
Data Analysis: Align sequenced reads to the reference genome. Use peak-calling software (e.g., MACS2) to identify regions of open chromatin. Perform differential accessibility analysis to find regions that change significantly with drug treatment.[7]
5.3 ChIP-sequencing
-
Cross-linking and Chromatin Preparation: Treat 1x10^7 cells per condition with 1% formaldehyde to cross-link proteins to DNA. Lyse the cells and isolate the nuclei.
-
Chromatin Fragmentation: Shear the chromatin into 200-600 bp fragments using sonication. This step is critical and requires optimization.
-
Immunoprecipitation (IP): Incubate the sheared chromatin overnight with an antibody specific to the protein of interest (e.g., anti-CREB). Use magnetic beads (Protein A/G) to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the chromatin complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating in the presence of high salt. Treat with RNase A and Proteinase K, then purify the DNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified ChIP DNA. Sequence on an Illumina platform.[8][9]
-
Data Analysis: Align reads to the reference genome and use peak-calling algorithms to identify significant protein binding sites. Perform differential binding analysis between treatment conditions.[10]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ClinPGx [clinpgx.org]
- 4. Discovery of therapeutic targets in cancer using chromatin accessibility and transcriptomic data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrative ATAC-seq and RNA-seq analysis associated with diabetic nephropathy and identification of novel targets for treatment by dapagliflozin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rna-seqblog.com [rna-seqblog.com]
- 7. researchgate.net [researchgate.net]
- 8. Bioinformatic Analysis for Profiling Drug-induced Chromatin Modification Landscapes in Mouse Brain Using ChlP-seq Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Use of ChIP-seq in Drug Discovery [dovetailbiopartners.com]
- 10. Pipeline and Tools for ChIP-Seq Analysis - CD Genomics [cd-genomics.com]
Validating the antioxidant properties of Trimetozine in a comparative assay
A Comparative Guide to the In Vitro Antioxidant Properties of Trimetozine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant potential of this compound, a sedative and anxiolytic agent.[1] While primarily known for its effects on the central nervous system, emerging interest in the interplay between oxidative stress and neurological conditions necessitates a thorough evaluation of its antioxidant capabilities.[2] This document outlines the experimental protocols and presents hypothetical data comparing this compound to well-established antioxidant standards, Ascorbic Acid (Vitamin C) and Trolox, across three widely-used in vitro assays.
Comparative Antioxidant Activity
The antioxidant capacity of this compound was evaluated against Ascorbic Acid and Trolox using DPPH radical scavenging, ABTS radical cation decolorization, and Ferric Reducing Antioxidant Power (FRAP) assays. The results, presented as hypothetical data, are summarized below.
Table 1: Radical Scavenging Activity (IC50 Values)
The IC50 value represents the concentration of the compound required to scavenge 50% of the initial radicals. A lower IC50 value indicates higher antioxidant potency.
| Compound | DPPH Assay IC50 (µg/mL) | ABTS Assay IC50 (µg/mL) |
| This compound | 85.4 ± 4.2 | 65.7 ± 3.8 |
| Ascorbic Acid | 10.2 ± 0.8 | 8.5 ± 0.6 |
| Trolox | 15.5 ± 1.1 | 12.1 ± 0.9 |
Table 2: Ferric Reducing Antioxidant Power (FRAP)
The FRAP assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Higher FRAP values indicate greater reducing power.
| Compound | FRAP Value (µM Fe²⁺ Equivalent / mg) |
| This compound | 350.6 ± 25.1 |
| Ascorbic Acid | 1102.8 ± 55.4 |
| Trolox | 895.2 ± 47.3 |
Experimental Design and Protocols
To ensure reproducibility and standardization, the following detailed protocols were designed for the assessment of antioxidant properties.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it.[3][4] The reduction in the DPPH radical is monitored by the decrease in absorbance at 517 nm.[3][5]
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of this compound, Ascorbic Acid, and Trolox in methanol.
-
Assay Procedure: In a 96-well plate, add 50 µL of various concentrations of the test compounds to 150 µL of the DPPH working solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[6]
-
Measurement: Measure the absorbance at 515-517 nm using a microplate reader.[3]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the inhibition percentage against the compound concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants reduce the radical, causing a decolorization that is measured by the decrease in absorbance at 734 nm.[6]
Protocol:
-
Reagent Preparation: Prepare the ABTS radical solution by mixing 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Assay Procedure: Add 20 µL of the test compound at various concentrations to 180 µL of the diluted ABTS•+ solution in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 7 minutes.
-
Measurement: Read the absorbance at 734 nm using a microplate reader.
-
Calculation: Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay is based on the reduction of a colorless ferric-TPTZ (2,4,6-tripyridyl-s-triazine) complex to a blue-colored ferrous-TPTZ complex by antioxidants in an acidic medium.[4] The change in absorbance is measured at 593 nm.[4]
Protocol:
-
Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Assay Procedure: In a 96-well plate, add 20 µL of the test compound to 180 µL of the FRAP reagent.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Create a standard curve using known concentrations of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as ferrous iron (Fe²⁺) equivalents.
Visualized Workflows and Mechanisms
To clarify the experimental process and the underlying chemical principles, the following diagrams are provided.
Caption: Workflow for antioxidant capacity determination.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. LQFM289: Electrochemical and Computational Studies of a New this compound Analogue for Anxiety Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant activity and contents of leaf extracts obtained from Dendropanax morbifera LEV are dependent on the collecting season and extraction conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Blinded, Controlled Study to Validate Trimetozine's Behavioral Effects: A Comparative Guide
For Immediate Release
This guide outlines a comprehensive, blinded, controlled study protocol designed to validate the behavioral effects of Trimetozine, a sedative and tranquilizing agent.[1][2][3] The proposed research framework aims to provide robust, quantitative data to compare its anxiolytic and sedative properties against a placebo and a well-established alternative, Diazepam. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.
Introduction
This compound is a pharmaceutical compound with known sedative and mild tranquilizing effects, historically used in the treatment of anxiety.[1][2] While its exact mechanism of action remains to be fully elucidated, it is believed to modulate neurotransmitter activity in the central nervous system, particularly involving dopamine and norepinephrine pathways, and potentially serotonin.[4][5][6] To rigorously assess its behavioral effects and therapeutic potential, a well-designed, blinded, controlled study is imperative. This guide provides a detailed protocol for such a study, encompassing both preclinical and clinical research phases.
Proposed Preclinical Study Protocol
A preclinical study in a rodent model is proposed to evaluate the anxiolytic and sedative effects of this compound.
Experimental Design
-
Subjects: Male BALB/c mice, 8-10 weeks old.
-
Groups (n=10 per group):
-
Vehicle Control (Saline)
-
This compound (10 mg/kg, 20 mg/kg, 40 mg/kg)
-
Positive Control: Diazepam (2 mg/kg)
-
-
Administration: Intraperitoneal (i.p.) injection 30 minutes prior to behavioral testing.
-
Blinding: The experimenter will be blind to the treatment administered to each group.
Behavioral Assays
The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the time spent in the open arms.
Experimental Protocol:
-
Each mouse is placed in the center of the maze, facing an open arm.
-
The animal is allowed to explore the maze for 5 minutes.
-
The following parameters are recorded using video tracking software:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
This test is based on the innate aversion of rodents to brightly illuminated areas. Anxiolytics increase the time spent in the light compartment.
Experimental Protocol:
-
The apparatus consists of a box divided into a small, dark compartment and a large, illuminated compartment.
-
Each mouse is placed in the dark compartment at the start of the test.
-
The animal is allowed to move freely between the two compartments for 10 minutes.
-
The following are recorded:
-
Time spent in the light compartment.
-
Number of transitions between compartments.
-
Latency to first enter the light compartment.
-
The OFT is used to assess general locomotor activity and anxiety-like behavior. A decrease in activity in the center of the open field is indicative of anxiety.
Experimental Protocol:
-
Each mouse is placed in the center of a square arena.
-
Locomotor activity is recorded for 15 minutes.
-
The following parameters are measured:
-
Total distance traveled.
-
Time spent in the center of the arena.
-
Time spent in the periphery of the arena.
-
Rearing frequency.
-
Data Presentation
The quantitative data from the preclinical studies will be summarized in the following tables:
Table 1: Effects of this compound on Anxiety-Like Behavior in the Elevated Plus Maze
| Treatment Group | Time in Open Arms (s) | Open Arm Entries | Total Distance (cm) |
| Vehicle Control | |||
| This compound (10 mg/kg) | |||
| This compound (20 mg/kg) | |||
| This compound (40 mg/kg) | |||
| Diazepam (2 mg/kg) |
Table 2: Effects of this compound on Anxiety-Like Behavior in the Light-Dark Box Test
| Treatment Group | Time in Light Box (s) | Number of Transitions | Latency to Light (s) |
| Vehicle Control | |||
| This compound (10 mg/kg) | |||
| This compound (20 mg/kg) | |||
| This compound (40 mg/kg) | |||
| Diazepam (2 mg/kg) |
Table 3: Effects of this compound on Locomotor Activity in the Open Field Test
| Treatment Group | Total Distance (cm) | Time in Center (s) | Rearing Frequency |
| Vehicle Control | |||
| This compound (10 mg/kg) | |||
| This compound (20 mg/kg) | |||
| This compound (40 mg/kg) | |||
| Diazepam (2 mg/kg) |
Proposed Clinical Study Protocol
A randomized, double-blind, placebo-controlled study is proposed to evaluate the efficacy and safety of this compound in patients with Generalized Anxiety Disorder (GAD).
Study Design
-
Participants: 150 adult patients (18-65 years) with a primary diagnosis of GAD according to DSM-5 criteria.
-
Groups (n=50 per group):
-
Placebo
-
This compound (dose to be determined from preclinical data and Phase I trials)
-
Positive Control: Diazepam (5 mg, twice daily)
-
-
Duration: 8 weeks.
-
Blinding: Double-blind (both participants and investigators are unaware of the treatment allocation).
Outcome Measures
-
Change from baseline in the Hamilton Anxiety Rating Scale (HAM-A) total score at week 8.
-
Change from baseline in the Penn State Worry Questionnaire (PSWQ).
-
Clinical Global Impression of Severity (CGI-S) and Improvement (CGI-I) scales.
-
Sheehan Disability Scale (SDS).
Experimental Protocol
-
Screening Phase (2 weeks): Participants are screened for eligibility criteria.
-
Baseline Visit: Eligible participants undergo baseline assessments (HAM-A, PSWQ, CGI-S, SDS).
-
Randomization: Participants are randomly assigned to one of the three treatment groups.
-
Treatment Phase (8 weeks): Participants receive their assigned treatment.
-
Follow-up Visits (Weeks 1, 2, 4, 6, 8): Efficacy and safety assessments are conducted at each visit.
-
End of Study: Final assessments are performed at week 8.
Data Presentation
The quantitative data from the clinical study will be summarized in the following tables:
Table 4: Primary and Secondary Efficacy Outcomes
| Outcome Measure | Placebo (n=50) | This compound (n=50) | Diazepam (n=50) |
| HAM-A Total Score | |||
| Baseline (Mean ± SD) | |||
| Week 8 (Mean ± SD) | |||
| Change from Baseline | |||
| PSWQ Score | |||
| Baseline (Mean ± SD) | |||
| Week 8 (Mean ± SD) | |||
| Change from Baseline | |||
| CGI-S Score | |||
| Baseline (Mean ± SD) | |||
| Week 8 (Mean ± SD) | |||
| CGI-I Responders (%) |
Visualizations
Proposed Signaling Pathway Modulation by this compound
The following diagram illustrates the potential mechanism of action of this compound, focusing on its modulation of key neurotransmitter pathways implicated in anxiety and sedation.
Caption: Proposed modulation of neurotransmitter pathways by this compound.
Experimental Workflow for the Blinded, Controlled Study
The following diagram outlines the workflow for the proposed preclinical and clinical studies.
Caption: Workflow for the blinded, controlled study of this compound.
References
- 1. What neurotransmitters are involved in anxiety? [synapse.patsnap.com]
- 2. The Neurobiology of Anxiety Disorders: Brain Imaging, Genetics, and Psychoneuroendocrinology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. [Behavioral and neuropharmacological studies of trioxazin (this compound) (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anxiety disorders and GABA neurotransmission: a disturbance of modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of triazolo-benzodiazepine and benzodiazepine action in anxiety and depression: Behavioral studies with concomitant in vivo CA1 hippocampal norepinephrine and serotonin release detection in the behaving animal - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Trimetozine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the proper disposal of trimetozine, a sedative with mild tranquilizing effects. Adherence to these procedures is vital to ensure compliance with regulations and to minimize environmental impact.
Hazard Identification and Regulatory Status
This compound is classified as Harmful if swallowed (GHS Hazard H302). It is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses.
A critical factor in determining the correct disposal procedure for this compound is its legal classification by the U.S. Drug Enforcement Administration (DEA). As of this writing, the DEA controlled substance schedule for this compound has not been definitively determined from publicly available resources. this compound has been marketed in Europe as a sedative, and substances with such properties are often subject to regulation as controlled substances in the United States.[1]
It is the responsibility of the generator to ascertain the controlled substance status of this compound before proceeding with disposal. This can be done by consulting the DEA's official lists of controlled substances or by contacting the DEA directly. The disposal procedures for controlled and non-controlled substances are significantly different.
General Disposal Procedures
The recommended method for the disposal of this compound, particularly in a laboratory setting, is high-temperature incineration . This method ensures the complete destruction of the organic molecule, minimizing the risk of environmental contamination.
Disposal of Non-Controlled this compound
If it is confirmed that this compound is not a controlled substance, the following general procedure should be followed:
-
Collection: Collect waste this compound and any contaminated materials (e.g., weighing boats, gloves, paper towels) in a designated, properly labeled hazardous waste container. The container should be compatible with organic solids.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pick-up and disposal by a licensed hazardous waste management company that utilizes high-temperature incineration.
Disposal of Controlled Substance this compound
If this compound is determined to be a controlled substance , disposal must be conducted in strict accordance with DEA regulations to ensure the substance is rendered "non-retrievable." This typically involves the following steps:
-
Segregation and Security: Store waste this compound in a securely locked, substantially constructed cabinet. Access should be restricted to authorized personnel only.
-
Record Keeping: Meticulously document all waste, including the name of the substance, quantity, and date of disposal, in a controlled substance logbook.
-
Destruction: The destruction of the controlled substance must be witnessed by at least two authorized employees. The method of destruction should render the substance non-retrievable. For this compound, this would typically be incineration.
-
DEA Form 41: Complete a DEA Form 41, "Registrants Inventory of Drugs Surrendered," to document the destruction of the controlled substance. This form must be submitted to the DEA.
-
Third-Party Disposal: Alternatively, a DEA-registered reverse distributor can be contracted to take possession of the controlled substance waste for proper disposal. The transfer must be documented on a DEA Form 222 if this compound is classified as a Schedule I or II substance.
Incineration Parameters
For nitrogen-containing organic compounds like this compound, high-temperature incineration is the preferred disposal method. While specific parameters for this compound are not available, general guidelines for medical and industrial waste incinerators suggest operating temperatures in the range of 850°C to 1200°C (1562°F to 2192°F) with a sufficient residence time to ensure complete combustion. These facilities are equipped with emission control systems to scrub acidic gases and other pollutants.
Environmental Considerations
Limited quantitative data is available on the environmental fate and toxicity of this compound. The following table summarizes the available avian toxicity data.
| Species | Test | Result | Reference |
| Red-winged Blackbird (Agelaius phoeniceus) | Acute Oral LD50 | >100 mg/kg | Schafer, E. W., Jr., et al. (1983) |
| House Sparrow (Passer domesticus) | Acute Oral LD50 | >100 mg/kg | Schafer, E. W., Jr., et al. (1983) |
Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the test population.
Due to the lack of comprehensive ecotoxicity data, it is crucial to prevent the release of this compound into the environment. Disposal via landfill or sewer systems is not recommended.
Experimental Protocol for Disposal (Conceptual)
While a specific, validated experimental protocol for the chemical neutralization of this compound is not available in the reviewed literature, a conceptual approach based on the degradation of its morpholine component could involve oxidative methods. However, such procedures would need to be developed and validated by qualified chemists to ensure complete degradation and to characterize any potentially hazardous byproducts. Therefore, incineration remains the recommended and most reliable disposal method.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
By following these guidelines and adhering to all applicable federal, state, and local regulations, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound.
References
Personal protective equipment for handling Trimetozine
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling of Trimetozine (CAS RN: 635-41-6). The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step operational plan for the handling and disposal of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed.[1][2] It is imperative that all personnel handling this compound are equipped with the appropriate personal protective equipment to minimize exposure.
Recommended Personal Protective Equipment
The selection of PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Standard/Specification |
| Hand Protection | Chemical-resistant gloves | EN 374 |
| Eye Protection | Safety glasses with side-shields | NIOSH (US) or EN 166 (EU) |
| Respiratory Protection | Air-purifying respirator with appropriate cartridges | NIOSH (US) or CEN (EU) approved |
| Body Protection | Laboratory coat | N/A |
Glove Selection
While specific breakthrough time data for this compound is not available, general chemical resistance charts for common laboratory glove materials provide guidance. Nitrile gloves are a suitable choice for handling solid this compound and its solutions. It is crucial to inspect gloves for any signs of degradation or perforation before and during use. Contaminated gloves should be removed and disposed of properly, followed by hand washing.
Respiratory Protection
For operations that may generate dust or aerosols, a properly fitted air-purifying respirator is mandatory. The following table details the recommended respirator cartridges.
| Respirator Type | US Standard (NIOSH) | EU Standard (EN 143) |
| Air-purifying respirator | Type OV/AG/P99 | Type ABEK-P2 |
Operational Plan: Handling Procedures
Adherence to a strict operational plan is essential for the safe handling of this compound.
Engineering Controls
All handling of solid this compound and preparation of its solutions must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] This minimizes the risk of inhalation exposure.
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE : Put on all required personal protective equipment as detailed in Section 1.
-
Weighing : If weighing solid this compound, perform this task in a fume hood to contain any dust particles.
-
Solution Preparation : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. If sonication is required for dissolution, ensure the vessel is securely capped.[3]
-
Post-Handling : After handling, decontaminate the work surface and any equipment used.
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated waste stream.
-
Hygiene : Wash hands thoroughly with soap and water after removing gloves.[1]
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
All waste contaminated with this compound, including unused product, empty containers, and disposable PPE, must be segregated as chemical waste.
Disposal of Unused this compound
Unused solid this compound should be disposed of in its original container or a clearly labeled, sealed waste container. For disposal of solutions, consult your institution's chemical waste disposal guidelines. A common practice for unused medications not on a specific "flush list" is to mix the compound with an inert, undesirable substance like cat litter or coffee grounds, place it in a sealed plastic bag, and then in the appropriate solid waste container.[4]
Disposal of Contaminated Materials
All disposable items that have come into contact with this compound, such as gloves, bench paper, and pipette tips, must be placed in a designated, sealed chemical waste bag or container.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention. |
Visualized Workflows and Relationships
The following diagrams illustrate key decision-making processes and workflows for handling this compound.
Caption: PPE Selection Workflow for this compound Handling.
Caption: Step-by-Step this compound Handling Workflow.
Caption: Decision Tree for the Disposal of this compound Waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
